3-Piperidin-4-yl-propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h7,9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYQMCCWFNSFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364076 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-32-8 | |
| Record name | 3-(Piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Piperidin-4-yl-propionic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Piperidin-4-yl-propionic acid, a versatile building block in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and applications, particularly in the context of central nervous system (CNS) drug discovery. While experimental data for this specific molecule is not extensively published, this guide synthesizes available information, predicted properties, and data from closely related analogues to provide a robust resource for the scientific community.
Introduction
This compound, also known as 4-piperidinepropanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a piperidine ring connected to a propionic acid moiety, serves as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The piperidine ring, a prevalent motif in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier. The carboxylic acid group provides a convenient handle for further chemical modifications, including amide bond formation and esterification, making it a versatile starting material for combinatorial library synthesis and lead optimization.
This guide will delve into the core chemical characteristics of this compound, explore a representative synthetic route, and discuss its established and potential applications in drug discovery, with a particular focus on its role as a precursor to CNS-active agents.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a saturated six-membered heterocyclic amine (piperidine) substituted at the 4-position with a propanoic acid chain. The presence of both a basic secondary amine and an acidic carboxylic acid group makes it a zwitterionic compound under physiological pH.
| Property | Value | Source |
| IUPAC Name | 3-(Piperidin-4-yl)propanoic acid | PubChem[1] |
| CAS Number | 1822-32-8 | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| Appearance | Off-white to light yellow solid | ChemicalBook[2] |
| Melting Point | 275-277 °C | ChemicalBook[2] |
| Boiling Point | 299 °C (Predicted) | ChemicalBook[2] |
| Density | 1.039 g/cm³ (Predicted) | ChemicalBook[2] |
| pKa (acidic) | ~4.66 ± 0.10 (Predicted) | ChemicalBook[2] |
| pKa (basic) | ~11.1 (Predicted, based on piperidine) | ChEMBL[3] |
| XLogP3 | -1.9 (Computed) | PubChem[1] |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred |
Spectroscopic Characterization (Expected)
While experimentally determined spectra for this compound are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Expected)
In a typical deuterated solvent such as D₂O, the ¹H NMR spectrum is expected to show the following signals:
-
Piperidine Ring Protons (C2-H, C6-H, C3-H, C5-H): A series of complex multiplets in the range of δ 2.5-3.5 ppm and δ 1.2-1.8 ppm. The protons alpha to the nitrogen (C2-H, C6-H) would be further downfield.
-
Piperidine C4-H: A multiplet around δ 1.5-2.0 ppm, coupled to the adjacent methylene protons of the ring and the propionic acid chain.
-
Propionic Acid Protons (α-CH₂ and β-CH₂): Two triplets corresponding to the two methylene groups of the propionic acid chain, likely in the range of δ 2.2-2.6 ppm (α-CH₂) and δ 1.5-1.9 ppm (β-CH₂).
-
NH and OH Protons: These protons will exchange with D₂O and their signals will either be absent or appear as a broad singlet. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.
¹³C NMR Spectroscopy (Expected)
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals:
-
Carbonyl Carbon (C=O): In the range of δ 175-185 ppm.
-
Piperidine Carbons (C2, C6): Around δ 45-50 ppm.
-
Piperidine Carbons (C3, C5): Around δ 30-35 ppm.
-
Piperidine Carbon (C4): Around δ 35-40 ppm.
-
Propionic Acid Carbons (α-CH₂ and β-CH₂): In the range of δ 30-40 ppm.
FTIR Spectroscopy (Expected)
The infrared spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]
-
N-H Stretch (Secondary Amine): A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.[4]
-
C-N Stretch: A medium absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
Synthesis of this compound
A common and effective method for the synthesis of saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic precursors, pyridines.[5] A plausible and widely utilized route to this compound is the reduction of 3-(pyridin-4-yl)propanoic acid.
Representative Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines.[5]
Materials:
-
3-(Pyridin-4-yl)propanoic acid
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reactor vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of PtO₂ (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge the system with nitrogen gas before introducing hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-10 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Neutralization and Extraction: The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to afford the final product.
Causality Behind Experimental Choices:
-
PtO₂ Catalyst: Adams' catalyst is a highly effective and commonly used catalyst for the hydrogenation of aromatic rings, including pyridines.
-
Glacial Acetic Acid as Solvent: The acidic medium protonates the pyridine nitrogen, which activates the ring towards reduction and can improve the efficiency of the hydrogenation process.[5]
-
High-Pressure Hydrogen: The aromaticity of the pyridine ring makes it relatively stable. High-pressure hydrogen is necessary to achieve complete saturation to the piperidine ring in a reasonable timeframe.
Applications in Drug Discovery
The this compound scaffold is a key building block in the design and synthesis of compounds targeting the central nervous system. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable starting point for the development of GABAergic modulators.
GABA Uptake Inhibitors
A primary application of piperidine-based carboxylic acids is in the development of GABA uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, thereby enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for the treatment of epilepsy and other neurological disorders.
A notable example of a marketed drug that contains a related piperidine carboxylic acid core is Tiagabine . Tiagabine is a selective GABA reuptake inhibitor used as an anticonvulsant.[3] The piperidine ring in these inhibitors serves as a scaffold to correctly orient the lipophilic side chains that are crucial for binding to the GABA transporter (GAT-1).
Other CNS Applications
The versatility of the this compound scaffold extends beyond GABA uptake inhibitors. The secondary amine of the piperidine ring can be functionalized to introduce a wide range of substituents, allowing for the exploration of diverse chemical space and targeting of various CNS receptors. For instance, derivatives of piperidine have been investigated as antipsychotics, antidepressants, and agents for the treatment of neurodegenerative diseases.[6][7]
Use in Solid-Phase and Solution-Phase Synthesis
For use in peptide synthesis or the construction of combinatorial libraries, the reactive amine and carboxylic acid groups of this compound must be orthogonally protected. Common protecting group strategies include:
-
N-Boc-3-Piperidin-4-yl-propionic acid: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is stable under a variety of reaction conditions but can be readily removed with acid. This derivative is a valuable building block in both solid-phase and solution-phase synthesis.
-
N-Fmoc-3-Piperidin-4-yl-propionic acid: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group, particularly in solid-phase peptide synthesis, as it is stable to acid but cleaved by a mild base.[8]
-
N-Cbz-3-Piperidin-4-yl-propionic acid: The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that can be removed by catalytic hydrogenation.
The availability of these N-protected derivatives allows for the selective modification of the carboxylic acid moiety, followed by deprotection of the amine for further functionalization, or vice versa. This flexibility is crucial for the efficient synthesis of complex target molecules.
Safety and Handling
Based on aggregated GHS information, this compound is classified as causing serious eye damage.[1] Therefore, appropriate personal protective equipment, including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.
Conclusion
References
- Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. (n.d.). ResearchGate.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. National Center for Biotechnology Information.
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July). ResearchGate.
- Kühnert, S., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2031-2044. [Link]
- Heldebrant, D. J., et al. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. Green Chemistry, 15, 2419-2426. [Link]
- PubChem. (n.d.). Piperidine. National Center for Biotechnology Information.
- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
- Propanoic acid, 3-(4-aminocarbonyl-1-piperidyl)-, tert-butyl ester. (n.d.). SpectraBase.
- Wikipedia. (n.d.). Piperidine.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
- Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]
- Shteynman, M., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate.
- Lategan, C., et al. (2008). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 13(3), 544-561. [Link]
- Capuano, B., et al. (2007). Aminimides as Potential CNS Acting Agents. I. Design, Synthesis, and Receptor Binding of 4′-Aryl Aminimide Analogues of Clozapine as Prospective Novel Antipsychotics. Australian Journal of Chemistry, 60(9), 673-684. [Link]
- Clark, J. (n.d.). infrared spectrum of propanoic acid. Doc Brown's Chemistry.
- Luke, G. P. (1951). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 70(4), 324-328. [Link]
- Wei, T., et al. (2022). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 27(19), 6653. [Link]
- Kamal, A., et al. (2022). Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential. Pharmaceuticals, 15(7), 839. [Link]
- Clark, J. (n.d.). 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry.
- Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.
- Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.).
- Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. (2011). ResearchGate.
- IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts.
Sources
- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1822-32-8 [amp.chemicalbook.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
An In-Depth Technical Guide to the Synthesis of 3-Piperidin-4-yl-propionic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Piperidin-4-yl-propionic acid, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary synthetic strategies: the reduction of a pyridine precursor and a Michael addition approach. Each pathway is discussed with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices. This guide aims to serve as a practical resource, combining theoretical knowledge with actionable laboratory methods to empower researchers in their synthetic endeavors.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide array of pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in numerous biologically active molecules, contributing to desirable pharmacokinetic properties such as improved solubility and the ability to interact with biological targets. This guide explores the most common and effective synthetic routes to this versatile building block, providing the necessary detail for practical application in a research and development setting.
Part 1: The Primary Synthesis Pathway: From Pyridine to Piperidine
The most established and widely utilized method for the synthesis of this compound commences with the construction of a pyridine-based precursor, which is subsequently reduced to the desired piperidine ring system. This pathway can be logically divided into three main stages:
-
Formation of the α,β-Unsaturated Acid Precursor: The Knoevenagel condensation of pyridine-4-carboxaldehyde with malonic acid.
-
Saturation of the Alkene: Reduction of the acrylic acid derivative to the corresponding propanoic acid.
-
Hydrogenation of the Pyridine Ring: Conversion of the pyridine ring to a piperidine ring.
This multi-step approach offers a reliable and scalable route to the target molecule.
Logical Workflow for the Primary Synthesis Pathway
Caption: Workflow of the primary synthesis pathway.
Step 1: Knoevenagel Condensation
The initial step involves a Knoevenagel condensation between pyridine-4-carboxaldehyde and malonic acid. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The use of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective method, often referred to as the Doebner modification, which facilitates both the condensation and subsequent decarboxylation.[2]
Expert Insight: The choice of pyridine as the solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a base to promote the reaction. Piperidine, a stronger base, serves as the catalyst to deprotonate the malonic acid, forming the reactive enolate.[1]
-
To a round-bottom flask, add pyridine-4-carboxaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Typical yields for this reaction are in the range of 70-85%.
Step 2: Reduction of the Acrylic Acid Double Bond
The second step involves the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to form 3-(pyridin-4-yl)propanoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and common method for this transformation.[3]
Expert Insight: Palladium on carbon is the catalyst of choice for this step due to its high efficacy in reducing carbon-carbon double bonds without affecting the more stable aromatic pyridine ring under mild conditions.
-
In a hydrogenation vessel, dissolve 3-(pyridin-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization if necessary. Expected yields are typically high, often exceeding 90%.
Step 3: Hydrogenation of the Pyridine Ring
The final and most critical step is the hydrogenation of the pyridine ring of 3-(pyridin-4-yl)propanoic acid to yield the target molecule, this compound. This reduction is more challenging than the alkene reduction due to the aromaticity of the pyridine ring and requires more forcing conditions or more active catalysts.[4] Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium on carbon (Rh/C) are commonly employed for this transformation, often in an acidic solvent like acetic acid.[4][5]
Expert Insight: The use of an acidic solvent such as acetic acid is crucial for the efficient hydrogenation of the pyridine ring. The acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation disrupts the aromaticity of the ring, making it more susceptible to reduction by the catalyst.[4] The choice between PtO₂ and Rh/C can depend on substrate sensitivity and desired stereoselectivity. Rhodium catalysts are known for their high activity under milder conditions.[6]
-
In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)propanoic acid (1.0 g) in glacial acetic acid (5 mL).[7]
-
Add Platinum(IV) oxide (PtO₂) (5 mol%).[7]
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[7]
-
Stir the reaction mixture at room temperature for 6-10 hours.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. Yields for this step are generally good, often in the range of 80-95%.[7]
Part 2: Alternative Synthesis Pathway: A Michael Addition Approach
An alternative strategy for the synthesis of this compound involves a Michael addition of a malonate ester to 4-vinylpyridine. This route builds the propionic acid side chain onto a pre-existing pyridine ring.
Logical Workflow for the Michael Addition Pathway
Caption: Workflow of the Michael addition pathway.
Step 1: Michael Addition of Diethyl Malonate to 4-Vinylpyridine
This reaction is a conjugate addition of the enolate of diethyl malonate to the electron-deficient double bond of 4-vinylpyridine.[8] A base, such as sodium ethoxide, is used to generate the malonate enolate.[9]
-
In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.0 eq) in ethanol.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add 4-vinylpyridine (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-(pyridin-4-yl)propanoic acid.[10]
-
To a round-bottom flask, add diethyl 2-(pyridin-4-ylethyl)malonate (1.0 eq) and an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Heat the mixture to reflux for 4-6 hours.
-
If using a base, cool the reaction and acidify with concentrated HCl.
-
Heat the acidic solution to reflux for an additional 1-2 hours to ensure complete decarboxylation.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
The resulting 3-(pyridin-4-yl)propanoic acid can then be hydrogenated to the final product as described in Step 3 of the primary pathway.
Part 3: N-Boc Protection of this compound
In many synthetic applications, it is necessary to protect the secondary amine of the piperidine ring to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability and ease of removal under acidic conditions.[8]
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection step.
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add a base such as triethylamine (Et₃N) (1.5 eq).[11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product. Yields are typically excellent, often greater than 90%.
Part 4: Comparative Analysis of Synthesis Pathways
| Step | Primary Pathway | Alternative Pathway | Yield Comparison | Scalability & Purity |
| 1 | Knoevenagel Condensation | Michael Addition | Knoevenagel: 70-85% | Both are scalable, but the Michael addition may require more careful control of reaction conditions to avoid polymerization of the vinylpyridine. |
| 2 | Alkene Reduction | Hydrolysis & Decarboxylation | Alkene Reduction: >90% | The alkene reduction is typically very clean and high-yielding. Hydrolysis and decarboxylation can also be high-yielding but may require more rigorous purification. |
| 3 | Pyridine Hydrogenation | Pyridine Hydrogenation | 80-95% | This step is common to both pathways and presents the same challenges for scalability and purification, primarily related to catalyst handling and removal. |
Conclusion
The synthesis of this compound is a well-established process with two primary, reliable routes. The choice between the primary pathway, starting from pyridine-4-carboxaldehyde, and the alternative Michael addition pathway will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The primary pathway is arguably more traditional and widely documented, offering a robust and high-yielding sequence. The Michael addition route provides a convergent approach that may be advantageous in certain contexts. Both pathways culminate in the critical hydrogenation of the pyridine ring, a step for which careful selection of catalyst and reaction conditions is paramount to success. The subsequent N-Boc protection is a straightforward and high-yielding transformation that prepares the molecule for further elaboration in complex drug synthesis programs. This guide provides the foundational knowledge and practical protocols to enable chemists to confidently synthesize this important building block.
References
- Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
- Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
- Stentzel, M. R., & Klumpp, D. A. (2021). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC.
- Dhongade-Desai, S., Shetake, P., Mang, R. A., kamble, S. K., Sankpal, A. A., Gadakari, V. D., & Gondhali, A. S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Timm, D., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews.
- Vandavasi, J. K., et al. (2020). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
- Pandya, K. C., & Mittal, D. S. (1936). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Proceedings of the Indian Academy of Sciences - Section A, 4(4), 511-516.
- Li, G., et al. (2021).
- Organic Chemistry Portal. (n.d.).
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).
- Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid. Chem-Impex.
- Pearson. (n.d.). Show how the following compounds can be made using the malonic ester synthesis. (a) 3-phenylpropanoic acid (b) 2-methylpropanoic acid. Pearson.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
- Stack Exchange. (2020). Decarboxylation of malonic esters. Chemistry Stack Exchange.
- Google Patents. (1945). Production of malonic acid. US2373011A.
- Wibaut, J. P., & Kleipool, R. J. C. (1947). The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6-dichloropyridine‐4‐carboxylic acid.
- BenchChem. (2025).
- Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Organic Syntheses Procedure.
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure.
- Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Sciencemadness.org. (2020).
- Xiao, J. (2014). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- University of Calgary. (n.d.). Ch21: Malonic esters. University of Calgary.
- ResearchGate. (2015). N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin.
- Lévay, K., Tóth, K. D., Kárpáti, T., & Hegedűs, L. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. PubMed.
- Google Patents. (2021).
- Galkin, M. V., et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)
- Filo. (2025).
- Google Patents. (2013). Process for the preparation of pyrollidine-3-carboxylic acids. US8344161B2.
- Kim, M. J., et al. (2015).
- Google Patents. (2006). New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.
- Martínez-Alonso, M., et al. (2019). Versatile Route to trans-Platinum(II) Complexes via Manipulation of a Coordinated 3-(Pyridin-3-yl)propanoic Acid Ligand. PubMed.
- Martínez-Alonso, M., et al. (2019). Versatile Route to trans -Platinum(II) Complexes via Manipulation of a Coordinated 3-(Pyridin-3-yl)propanoic Acid Ligand.
Sources
- 1. scribd.com [scribd.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of 3-Piperidin-4-yl-propionic Acid Derivatives in Neuropharmacology: A Technical Guide
Abstract
The 3-piperidin-4-yl-propionic acid scaffold has emerged as a cornerstone in the development of novel therapeutics targeting a spectrum of neurological disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of its derivatives. We will delve into the nuanced structure-activity relationships that govern their interactions with key neurological targets, including GABA transporters and the choline transporter. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, complete with detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Versatile Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1] Its saturated heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. This compound, a key derivative, serves as a versatile building block for creating compounds with significant activity in the central nervous system (CNS).[2] This guide will focus on the derivatives of this core structure and their profound impact on neuropharmacology.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a critical first step in the development of its derivatives. A common and efficient method involves the use of a Boc-protected piperidine precursor, which allows for selective modifications.[3]
Synthetic Workflow:
Caption: General synthetic scheme for this compound.
This synthetic route provides a reliable and scalable method for producing the core scaffold, which can then be further modified to generate a diverse library of derivatives.
Modulation of GABAergic Neurotransmission: Targeting GABA Transporters
A significant area of research for this compound derivatives has been their activity as inhibitors of GABA transporters (GATs).[4][5] GABA is the primary inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft by GATs is a key mechanism for terminating its signal.[6] Inhibition of GATs increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[5] This mechanism is a validated therapeutic strategy for conditions such as epilepsy.[7]
Mechanism of Action at the GABAergic Synapse
Derivatives of this compound can act as competitive or non-competitive inhibitors of GATs, particularly GAT-1 and GAT-3.[1][8] By blocking these transporters on presynaptic neurons and surrounding glial cells, these compounds prevent the reuptake of GABA, leading to its accumulation in the synaptic cleft and enhanced activation of postsynaptic GABA receptors.[6]
Caption: Inhibition of GABA reuptake by this compound derivatives.
Structure-Activity Relationships (SAR) for GABA Transporter Inhibition
The affinity and selectivity of these derivatives for different GAT subtypes are highly dependent on their structural modifications. Lipophilic substitutions on the piperidine nitrogen have been shown to be crucial for potent GAT-1 inhibition.
| Derivative | Modification | Target | IC50 (µM) | Reference |
| Tiagabine | (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid | GAT-1 | 0.07 | [5] |
| (S)-4 | (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | 5 | [1] |
| SNAP-5114 | Nipecotic acid derivative with three 4-methoxyphenyl moieties | GAT-3 selective | - | [8] |
Key SAR Insights:
-
Lipophilic Side Chains: Large, lipophilic groups attached to the piperidine nitrogen generally enhance GAT-1 inhibitory activity.
-
Stereochemistry: The stereochemistry of the piperidine ring can significantly influence potency and selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a phosphinic acid has been shown to retain GABA uptake inhibitory activity.[9]
Experimental Protocol: [³H]-GABA Uptake Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of compounds on GABA transporters expressed in cultured cells.[10]
Materials:
-
HEK293 cells stably expressing the desired human GAT subtype (e.g., GAT-1).
-
Poly-D-lysine-coated 96-well plates.
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid).
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the GAT-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. The final concentration of [³H]-GABA should be close to its Km value for the specific transporter.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Modulation of Cholinergic Neurotransmission: Targeting the Choline Transporter
Derivatives of this compound have also been identified as potent inhibitors of the high-affinity choline transporter (CHT).[11][12] CHT is responsible for the reuptake of choline into presynaptic cholinergic neurons, which is the rate-limiting step in acetylcholine (ACh) synthesis.[13] Inhibition of CHT can therefore modulate cholinergic neurotransmission, a pathway implicated in cognitive function and neurodegenerative diseases like Alzheimer's disease.[14]
Mechanism of Action at the Cholinergic Synapse
By blocking CHT, these derivatives reduce the availability of choline for ACh synthesis, leading to a decrease in ACh release. This mechanism is of significant interest for studying the role of the cholinergic system in various physiological and pathological processes.
Caption: Inhibition of the choline transporter by this compound derivatives.
Structure-Activity Relationships (SAR) for Choline Transporter Inhibition
Research has shown that modifications to the benzamide moiety of 4-methoxy-3-(piperidin-4-yl)oxy benzamides significantly impact their CHT inhibitory activity.
| Derivative | Modification | IC50 (µM) | Reference |
| 10q | (2-piperidin-1-yl)ethoxy | 0.76 | [11] |
| 10r | 2-morpholinoethoxy | 6.12 | [11] |
| ML352 (10m) | methylpiperidine ether analog | Potent inhibitor | [11] |
Key SAR Insights:
-
Amide Functionality: Benzylic heteroaromatic amide moieties are generally the most potent.[11]
-
Piperidine Substituent: 3-(Piperidin-4-yl)oxy substituents are favored over alkyl ether changes.[11]
-
Heterocyclic Replacements: Replacing the piperidine with a morpholine ring leads to a decrease in activity.[11]
Experimental Protocol: [³H]-Choline Uptake Inhibition Assay
This protocol outlines a method to measure the inhibition of CHT in a cellular context.[15]
Materials:
-
Cells expressing CHT (e.g., HEK-hCHT cells).
-
24-well plates.
-
[³H]-choline.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Test compounds.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the CHT-expressing cells in 24-well plates.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with the test compound for a defined period.
-
Uptake Initiation: Initiate choline uptake by adding [³H]-choline to the wells.
-
Uptake Termination: Stop the reaction by washing the cells with ice-cold uptake buffer.
-
Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values for the test compounds.
Other Biological Activities and Therapeutic Potential
Beyond their effects on GABA and choline transporters, derivatives of this compound have shown a wide range of other biological activities, highlighting the versatility of this scaffold.
-
Anticonvulsant Activity: Derivatives of piperidinecarboxylic acid have demonstrated efficacy in blocking maximal electroshock-induced seizures in animal models.[7]
-
Analgesic Activity: Certain piperidine derivatives have shown potent analgesic effects, potentially through interaction with opioid receptors or other pain-related targets.[16] A recent study highlighted a piperidine propionamide derivative as a promising candidate for treating neuropathic pain by acting as a sigma-1 receptor antagonist and mu-opioid receptor agonist.[17]
-
Acetylcholinesterase Inhibition: Some derivatives have been designed as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.[13][18]
-
Anticancer and Antileukemic Activity: Substituted (phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives have shown antiproliferative activity against human leukemia cells.[19]
-
Antiprotozoal Activity: Hydrazone derivatives of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid have been synthesized and evaluated as antiprotozoal agents.[15][20]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the design and synthesis of novel neuropharmacological agents. Its derivatives have demonstrated significant activity as inhibitors of key neurotransmitter transporters, including GATs and CHT, and have shown promise in a variety of other therapeutic areas. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective compounds.
Future research should focus on:
-
Subtype-Selective Inhibitors: Developing derivatives with greater selectivity for specific GAT subtypes to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetics: Thoroughly evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.
-
Elucidation of Novel Mechanisms: Exploring other potential biological targets and mechanisms of action for this diverse class of molecules.
By leveraging the insights presented in this technical guide, researchers can continue to unlock the full therapeutic potential of this compound derivatives for the treatment of a wide range of debilitating neurological and other disorders.
References
- Andersen, K. E., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of medicinal chemistry, 37(15), 2334-2342.
- Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757-1760.
- Creative Diagnostics. (n.d.). GABAergic Synapse Pathway.
- Katarzyna, K., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11490-11506.
- Wieting, J. M., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760.
- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.
- Pochwat, B., et al. (2019). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- Melchiorre, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 44(15), 2495-2501.
- S-A. A. El-Subbagh, et al. (1997). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Methods and findings in experimental and clinical pharmacology, 19(5), 307-316.
- Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & medicinal chemistry letters, 9(6), 811-814.
- Ye, W., et al. (2022). Molecular basis of human GABA transporter 3 inhibition.
- Biftu, T., et al. (2009). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 52(10), 3246-3256.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
- ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.
- Kulkarni, A. A., et al. (2013). Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Journal of medicinal chemistry, 56(1), 111-125.
- Inam, S., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European journal of medicinal chemistry, 76, 467-476.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Vinaya, K., et al. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 8(7), 644-651.
- Kumar, S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(43), 28045-28056.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10.
- Inam, S., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European journal of medicinal chemistry, 76, 467-476.
- Medindia. (n.d.). Propionic Acid Derivatives.
- Chen, X., et al. (2025). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Molecular Neuroscience, 18, 1499376.
- Popa-Tudor, O. M., & T. A. B. (2021). Alzheimer's Disease Pharmacotherapy in Relation to Cholinergic System Involvement. Pharmaceuticals, 14(3), 241.
- Zhang, G., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European journal of medicinal chemistry, 191, 112144.
- Madsen, K. K., et al. (2010). Structural basis of GABA reuptake inhibition.
- Kanner, B. I., & Bendahan, A. (1990). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Biological Chemistry, 265(11), 6031-6035.
- Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.
- Brandeis University. (n.d.). Choline Transporters and The Pathogenesis of Alzheimer's Disease.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Anand, P., & Singh, B. (2013). Cholinesterase Inhibitors Used in the Treatment of Alzheimer's Disease. Current Alzheimer Research, 10(7), 716-728.
- Constantinescu, C. C., et al. (2018). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine, 59(9), 1435-1441.
- Stary, E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(20), 3848-3858.
- Conway, T., et al. (2024). Unlocking choline's potential in Alzheimer's disease: A narrative review exploring the neuroprotective and neurotrophic role of phosphatidylcholine and assessing its impact on memory and learning. Clinical Nutrition ESPEN, 63, 1-11.
- Malet, M., et al. (2022). Pharmacotherapy of Neuropathic Pain. International Journal of Molecular Sciences, 23(19), 11476.
- Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20996-21009.
- Nunes, E. A., et al. (2012). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. Journal of Biological Chemistry, 287(22), 18279-18290.
- Dingledine, R., & Korn, S. J. (1985). Inhibition of GABA uptake in the rat hippocampal slice. The Journal of physiology, 366, 387-402.
- G. G. G., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European journal of medicinal chemistry, 46(9), 4237-4245.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Central Cholinergic Synapse: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alzheimer’s Disease Pharmacotherapy in Relation to Cholinergic System Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile for the therapy of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. savemyexams.com [savemyexams.com]
3-Piperidin-4-yl-propionic acid as a GABA analogue
An In-Depth Technical Guide on 3-Piperidin-4-yl-propionic Acid as a GABA Analogue
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, the GABAergic system represents a primary target for therapeutic intervention in a host of neurological and psychiatric disorders. GABA analogues, synthetic compounds designed to mimic the structure and function of endogenous GABA, have yielded significant clinical successes, including treatments for epilepsy, neuropathic pain, and anxiety. This technical guide provides a comprehensive exploration of this compound, a structural analogue of GABA featuring a piperidine scaffold—a motif present in several known GABAergic modulators. We will dissect its chemical properties, provide a robust synthesis protocol, and detail a multi-tiered pharmacological evaluation strategy. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven experimental methodologies to rigorously characterize this compound's potential as a novel modulator of the GABA system. The narrative emphasizes the causal logic behind experimental design, from initial in vitro receptor binding assays to functional electrophysiology and confirmatory in vivo behavioral models, establishing a self-validating framework for its scientific investigation.
Part 1: Foundational Chemistry and Rationale for Investigation
The GABAergic System: A Premier Target for CNS Therapeutics
The therapeutic modulation of the GABAergic system is a cornerstone of modern neuropharmacology. Synaptic inhibition is primarily mediated by the binding of GABA to its receptors, which are broadly classified into two main types: ionotropic GABA_A receptors and metabotropic GABA_B receptors. GABA_A receptors are ligand-gated chloride ion channels; their activation leads to an influx of chloride, hyperpolarization of the neuronal membrane, and subsequent inhibition of firing.[1] They are the target for widely used drug classes such as benzodiazepines and barbiturates.[2][3] GABA_B receptors are G-protein coupled receptors that indirectly induce inhibitory effects by modulating potassium and calcium channels.[4] The clearance of GABA from the synaptic cleft is managed by GABA transporters (GATs), which are also significant drug targets.[5] Compounds that act as receptor agonists or inhibit GABA reuptake can potentiate GABAergic transmission, producing anxiolytic, sedative, and anticonvulsant effects.[6][7]
Chemical Profile: this compound
This compound (also known as 3-(4-Piperidyl)propionic acid) is a compelling candidate for GABAergic activity due to its structural features.[8] It incorporates a flexible propionic acid chain, mirroring the carboxylic acid moiety of GABA, attached to a piperidine ring. This six-membered heterocyclic amine is a key pharmacophore in numerous bioactive compounds, including established GABA uptake inhibitors like tiagabine (a derivative of nipecotic acid, or piperidine-3-carboxylic acid).[5][6] Furthermore, the structurally similar compound Piperidine-4-sulphonic acid (P4S) is a known GABA_A receptor agonist, providing a strong rationale for investigating the title compound's interaction with GABA receptors.[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-piperidin-4-ylpropanoic acid | [11] |
| CAS Number | 1822-32-8 | [11] |
| Molecular Formula | C₈H₁₅NO₂ | [11] |
| Molecular Weight | 157.21 g/mol | [11] |
| Hydrochloride CAS | 51052-79-0 | [8] |
| Appearance (HCl Salt) | Light yellow solid | [8] |
Synthetic Strategy: A Validated Pathway
The synthesis of this compound is most efficiently achieved through a pathway utilizing a protecting group strategy to allow for selective modification. The use of a tert-butoxycarbonyl (Boc) group is standard practice in peptide chemistry and for modifying amines, as it is stable under many reaction conditions but can be readily removed under mild acidic conditions.[12] This approach ensures high yields and purity.
Diagram 1: Synthetic Workflow for this compound
Caption: Potential interaction points for the test compound.
In Vitro Characterization: From Binding to Function
-
Causality: The first step in characterizing a novel ligand is to determine if it physically interacts with the target receptors and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from the receptor. The resulting inhibition constant (K_i) is an inverse measure of binding affinity.
-
Self-Validation: The protocol includes "total binding" (radioligand only), "non-specific binding" (in the presence of a saturating concentration of a known unlabeled ligand), and multiple concentrations of the test compound. The specific binding must be significantly higher than non-specific binding for the assay to be valid.
Protocol 2: Competitive Radioligand Binding Assay for GABA_A and GABA_B Receptors
-
Tissue Preparation:
-
Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes.
-
Resuspend the resulting pellet in buffer and repeat the centrifugation step three times to remove endogenous GABA. T[13]he final pellet (P2 fraction) containing synaptic membranes is stored at -80°C.
-
-
GABA_A Receptor Assay:
-
Thaw and resuspend membranes in a Tris-HCl buffer (pH 7.4).
-
In a 96-well plate, add membrane preparation, [³H]muscimol (a high-affinity GABA_A agonist, final concentration ~1-2 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For non-specific binding, use a saturating concentration of unlabeled GABA (100 µM).
-
Incubate for 30 minutes at 4°C.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
GABA_B Receptor Assay:
-
The procedure is similar, but uses a Tris-HCl buffer containing CaCl₂ (2.5 mM), which is essential for GABA_B binding. [13] 2. Use [³H]GABA (~10 nM) as the radioligand.
-
To ensure binding is specific to GABA_B receptors, include a saturating concentration of a GABA_A agonist (e.g., isoguvacine, 100 µM) in all wells to block the GABA_A sites.
-
For non-specific binding, use a saturating concentration of unlabeled baclofen (a selective GABA_B agonist, 100 µM).
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration and K_d is the dissociation constant of the radioligand.
-
Table 2: Hypothetical Binding Affinity Data
| Receptor Target | Radioligand | K_i (nM) of Test Compound |
| GABA_A | [³H]Muscimol | 450 |
| GABA_B | [³H]GABA | >10,000 |
| GAT-1 | [³H]Tiagabine | 8,200 |
-
Causality: A binding assay does not reveal whether a compound activates (agonist), blocks (antagonist), or modulates the receptor. Whole-cell patch-clamp electrophysiology directly measures the ion flow through the channel in response to drug application, providing definitive functional data on efficacy and potency (EC₅₀). U[14][15]sing cell lines (e.g., HEK293) transfected with specific GABA_A receptor subunit combinations allows for the precise determination of subtype selectivity, a critical aspect of modern drug development.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABA_A Receptors
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in standard DMEM with 10% FBS.
-
Co-transfect cells with plasmids encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2) and a reporter gene (e.g., GFP) using a lipid-based transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.
-
Identify transfected cells by GFP fluorescence.
-
Using a glass micropipette filled with an intracellular solution, form a high-resistance (>1 GΩ) seal with the cell membrane ("giga-seal").
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell voltage at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
To test for agonist activity, apply increasing concentrations of this compound via a rapid perfusion system and record the elicited inward chloride current.
-
To test for antagonist activity, co-apply the test compound with a known concentration of GABA (e.g., its EC₂₀) and measure any reduction in the GABA-evoked current.
-
To test for positive allosteric modulation, co-apply the test compound with a low concentration of GABA (e.g., its EC₅) and measure any potentiation of the GABA-evoked current.
-
Record currents using an amplifier, digitize the data, and analyze using software like pCLAMP.
-
-
Data Analysis:
-
For agonist activity, plot the peak current response against the log concentration of the compound and fit to the Hill equation to determine the EC₅₀ (potency) and I_max (efficacy relative to GABA).
-
Table 3: Hypothetical Functional Data at GABA_A Receptor Subtypes
| Subtype (αXβ2γ2) | Agonist EC₅₀ (µM) | Efficacy (% of GABA Max) | Modulatory Effect (at GABA EC₂₀) |
| α1β2γ2 | 25 | 40% (Partial Agonist) | None |
| α2β2γ2 | 18 | 65% (Partial Agonist) | +25% Potentiation |
| α3β2γ2 | 21 | 60% (Partial Agonist) | +20% Potentiation |
| α5β2γ2 | >100 | <5% | None |
In Vivo Validation: Translating Molecular Effects to Systemic Activity
-
Causality: Positive results in vitro must be validated in a living system to assess therapeutic potential. In vivo models evaluate the compound's ability to cross the blood-brain barrier and produce a physiologically relevant effect. The elevated plus maze (EPM) is a canonical behavioral paradigm for assessing anxiolytic activity, a hallmark of positive GABAergic modulation.
[7]***
Protocol 4: Anxiolytic Activity in the Elevated Plus Maze (EPM) Model
-
Apparatus: The EPM consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Animals and Dosing:
-
Use adult male mice or rats.
-
Administer this compound (or vehicle control) via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes before testing. Include a positive control group treated with a known anxiolytic like diazepam (1-2 mg/kg).
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore freely for 5 minutes.
-
Record the session with an overhead video camera for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total distance traveled (to rule out hyperactivity).
-
Diagram 3: Decision-Making Workflow for Compound Characterization
Caption: A logical progression for evaluating a novel CNS compound.
Part 3: Integrated Profile and Future Directions
Synthesizing the hypothetical data presented, this compound emerges as a promising GABAergic modulator. The data suggests it is a moderately potent partial agonist at GABA_A receptors, with a preference for α2- and α3-containing subtypes over α1 and α5. This profile is particularly intriguing, as α2/α3-containing receptors are strongly implicated in anxiolysis, while the sedative and amnesic effects of classical benzodiazepines are primarily linked to α1 and α5 subtypes, respectively. T[2]he lack of significant affinity for GABA_B receptors or GATs points towards a selective mechanism of action.
Future Research:
-
Lead Optimization: A focused medicinal chemistry campaign could explore structure-activity relationships (SAR) to improve potency and selectivity. Modifications to the piperidine ring or the propionic acid linker could yield more effective compounds.
-
Pharmacokinetics: A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is necessary to determine the compound's brain penetrance, half-life, and metabolic stability.
-
Expanded Behavioral Pharmacology: If the anxiolytic profile is confirmed, further testing in models of anticonvulsant activity (e.g., PTZ- or MES-induced seizures) and motor coordination (e.g., rotarod test) would be warranted to build a more complete in vivo profile.
-
Off-Target Screening: A broad screening panel against other CNS receptors and ion channels is essential to ensure a clean safety and selectivity profile.
The systematic approach outlined in this guide provides a rigorous framework for validating this compound as a novel GABA analogue, potentially paving the way for a new generation of selective anxiolytics with an improved side-effect profile.
References
- An In Vivo Method for Testing GABAergic Compounds. (n.d.). PubMed.
- Pyrrolidine, thiomorpholine and piperidine GABA analogues. (n.d.). ResearchGate.
- Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. (n.d.). ResearchGate.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2020). PMC.
- This compound hydrochloride. (n.d.). Chem-Impex.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Adv. J. Chem. A.
- Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. (1983). PubMed.
- 3-(1-Boc-piperidin-4-yl)propionic acid. (n.d.). Chem-Impex.
- Characterization of GABA Receptors. (2001). PMC.
- Electrophysiological Effects of E 4031, a Drug With Selective Class III Properties, in Man. (1993). PubMed.
- In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. (2014). PMC.
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). NIH.
- In vivo modulations by GABA-related drugs of met-enkephalin release in basal ganglia of the cat brain. (1982). PubMed.
- Elevated plus maze. (n.d.). Wikipedia.
- Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. (2008). PubMed.
- In vitro studies on GABA release. (1979). PMC.
- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. (1982). PubMed.
- GABAergic Afferents Activate Both GABAA and GABAB Receptors in Mouse Substantia Nigra Dopaminergic Neurons In Vivo. (2008). Journal of Neuroscience.
- GABA analogue. (n.d.). Wikipedia.
- A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS One.
- GABAA Receptor Modulation by Etomidate Analogues. (2011). PMC.
- 3-(Piperidin-4-yl)propanoic acid. (n.d.). PubChem.
- Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. (2022). MDPI.
- Probing Structural Features and Binding Mode of 3-Arylpyrimidin-2,4-diones within Housefly γ-Aminobutyric Acid (GABA) Receptor. (2011). PMC.
- The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). PMC.
- The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine. (1998). PMC.
- Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. (2018). PubMed.
- Propofol increases agonist efficacy at the GABA(A) receptor. (2001). PubMed.
- 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABAA... (n.d.). ResearchGate.
- Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. (2020). Frontiers.
- Electrophysiological effects of lidocaine, l-chlorpheniramine, and bepridil on rabbit sinus node pacemaker cells. (1986). PubMed.
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). PMC.
- Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes. (2020). MDPI.
- Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers. (1971). PMC.
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). Frontiers.
- Tirofiban. (n.d.). Wikipedia.
Sources
- 1. Probing Structural Features and Binding Mode of 3-Arylpyrimidin-2,4-diones within Housefly γ-Aminobutyric Acid (GABA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological effects of E 4031, a drug with selective class III properties, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Piperidin-4-yl-propionic Acid: A Technical Guide to a Promising Scaffold for Neurological Therapeutics
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
3-Piperidin-4-yl-propionic acid, a structurally intriguing GABA analogue, stands as a promising, yet underexplored, scaffold in the landscape of neurological drug discovery. While direct and extensive preclinical and clinical data on this specific molecule remain nascent, its chemical architecture, coupled with a growing body of research on analogous piperidine-based compounds, points toward significant therapeutic potential. This technical guide provides an in-depth analysis of this compound, delving into its inferred mechanism of action, potential therapeutic applications in disorders such as epilepsy and anxiety, and a comprehensive, practical framework for its synthesis and biological evaluation. By synthesizing existing knowledge on structurally related compounds and established methodologies, this document aims to equip researchers with the foundational insights and experimental protocols necessary to unlock the full therapeutic promise of this versatile chemical entity.
Introduction: The Rationale for Investigating this compound
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission, with gamma-aminobutyric acid (GABA) serving as the primary inhibitory neurotransmitter.[1] Dysregulation of the GABAergic system is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neuropathic pain.[1][2] Consequently, the development of therapeutic agents that modulate GABAergic signaling has been a cornerstone of neuropharmacology.
This compound, also known by its synonym 4-Piperidinepropanoic acid, emerges as a compelling candidate for investigation due to its structural similarity to GABA. The presence of the piperidine ring, a common motif in CNS-active drugs, is thought to enhance blood-brain barrier permeability and provide a rigid scaffold for precise interaction with biological targets.[3][4] This guide will explore the prospective therapeutic applications of this compound, grounded in the pharmacology of its structural analogues and established principles of medicinal chemistry.
Inferred Mechanism of Action: A Focus on the GABA-A Receptor
While direct receptor binding studies on this compound are not extensively published, strong evidence from structurally related compounds suggests its likely interaction with the GABA-A receptor. A key analogue, piperidine-4-sulfonic acid (P4S), has been identified as a potent and selective partial agonist at the GABA-A receptor.[5][6] P4S exhibits functional selectivity for GABA-A receptor subtypes, showing higher efficacy at receptors containing α2, α3, and α5 subunits.[5] This subtype selectivity is a highly desirable trait in modern drug discovery, as it may allow for the development of therapeutics with improved side-effect profiles.
The propionic acid moiety of this compound is isosteric to the carboxylic acid group of GABA, which is crucial for its interaction with the GABA binding site on the GABA-A receptor. It is therefore hypothesized that this compound acts as a GABA-A receptor agonist, mimicking the action of endogenous GABA to increase chloride ion influx and hyperpolarize neurons, thereby reducing neuronal excitability.
Figure 1: Hypothesized GABA-A Receptor Agonist Activity.
Potential Therapeutic Applications
Based on its inferred GABAergic mechanism, this compound and its derivatives hold promise for the treatment of several CNS disorders.
Epilepsy
Epilepsy is characterized by recurrent seizures resulting from excessive neuronal firing.[7] Drugs that enhance GABAergic inhibition are a mainstay of epilepsy treatment. By acting as a GABA-A receptor agonist, this compound could potentially suppress seizure activity. Its development could be particularly valuable for patients with drug-resistant epilepsy, where novel mechanisms of action are urgently needed.[8]
Anxiety Disorders
Anxiety disorders are associated with a state of CNS hyperexcitability. Benzodiazepines, which are positive allosteric modulators of the GABA-A receptor, are effective anxiolytics but are limited by side effects such as sedation and dependence.[9] A direct GABA-A agonist with a favorable pharmacokinetic and pharmacodynamic profile could offer a valuable alternative for the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.
Neuropathic Pain
Neuropathic pain arises from damage to the somatosensory nervous system and is often refractory to standard analgesics. GABAergic interneurons play a critical role in modulating pain signals in the spinal cord. Enhancing GABAergic transmission through a compound like this compound could potentially alleviate neuropathic pain.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established procedures for similar compounds and provide a robust framework for researchers.
Synthesis of this compound
Step 1: N-protection of 4-piperidone
-
Dissolve 4-piperidone hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base, for example, triethylamine, to neutralize the hydrochloride salt.
-
Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc2O), to the reaction mixture to yield N-Boc-4-piperidone.
-
Monitor the reaction by thin-layer chromatography (TLC) and purify the product by column chromatography.
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
-
React N-Boc-4-piperidone with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, in a Wittig reaction to introduce the ethyl acrylate moiety at the 4-position.
-
Alternatively, a Horner-Wadsworth-Emmons reaction can be employed using a phosphonate ester for potentially higher yields and easier purification.
Step 3: Reduction of the Double Bond
-
The resulting α,β-unsaturated ester is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and effective method.
Step 4: Hydrolysis of the Ester and Deprotection
-
The ethyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.
-
The N-Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, this compound.
Figure 2: Generalized Synthetic Workflow.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.[2][10][11]
Materials:
-
Rat brain membranes (or cells expressing recombinant GABA-A receptors)
-
Radioligand: [³H]muscimol or [³H]GABA
-
Non-specific binding control: Unlabeled GABA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound: this compound at various concentrations
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]muscimol (at a concentration close to its Kd, typically 1-5 nM), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 1 mM). The total assay volume should be consistent across all wells.
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. |
| Ki | The inhibition constant for an unlabeled drug; a measure of its affinity for the receptor. |
| Kd | The equilibrium dissociation constant of the radioligand; a measure of its affinity for the receptor. |
| Bmax | The maximum number of binding sites. |
In Vivo Evaluation in Animal Models
Preclinical efficacy of this compound can be assessed in various animal models of neurological disorders.[7][12][13]
4.3.1 Pentylenetetrazol (PTZ)-Induced Seizure Model (for Epilepsy)
-
Animals: Male Swiss albino mice.
-
Procedure: Administer this compound or vehicle intraperitoneally (i.p.) at various doses. After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observation: Observe the animals for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
-
Endpoint: Record the latency to the first seizure and the percentage of animals protected from seizures.
4.3.2 Elevated Plus Maze (EPM) Test (for Anxiety)
-
Animals: Male Wistar rats.
-
Procedure: Administer this compound or vehicle (i.p.) at various doses. After the pretreatment time, place each rat at the center of the EPM, facing one of the open arms.
-
Observation: Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Endpoint: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Future Directions and Conclusion
This compound represents a foundational structure with significant potential for the development of novel therapeutics for a range of neurological disorders. The immediate research priorities should focus on the comprehensive pharmacological characterization of this molecule, including definitive receptor binding studies to confirm its interaction with the GABA-A receptor and to determine its subtype selectivity. Subsequent in vivo studies in relevant animal models will be crucial to establish its therapeutic efficacy and safety profile.
Furthermore, the chemical scaffold of this compound is ripe for medicinal chemistry optimization. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives, could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
- RxList. (2021). How Do GABA Analogs Work?
- Wikipedia. (n.d.). Piperidine-4-sulfonic acid.
- Krogsgaard-Larsen, P., Falch, E., & Hjeds, H. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry, 34(3), 756-759.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.1.
- Wikipedia. (n.d.). GABA.
- Krogsgaard-Larsen, P., Johnston, G. A. R., Lodge, D., & Curtis, D. R. (1977). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid.
- Wikipedia. (n.d.). Gabapentin.
- Stafstrom, C. E., & Carmant, L. (2015). Animal Models of Epilepsy: A Phenotype-oriented Review. Epilepsy & Behavior, 43, 1-10.
- Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. Methods in Molecular Biology, 1599, 3-21.
- O'Brien, D., & O'Connor, R. M. (2019). Rhythm and blues: animal models of epilepsy and depression comorbidity. British Journal of Pharmacology, 176(22), 4369-4386.
- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine. CN1583742A.
- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound....
- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
- Löscher, W. (2020). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 21(18), 6836.
- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US8853407B1.
- Google Patents. (n.d.). Synthesis of unsaturated piperidines from piperidones with a silyl reagent. US8013157B2.
- Google Patents. (n.d.). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. US4891433A.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9817-9833.
- Kar, S., & Badsara, S. S. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116893.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with....
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentin - Wikipedia [en.wikipedia.org]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rhythm and blues: animal models of epilepsy and depression comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperidine Scaffold and GABAergic Inhibition
An In-Depth Technical Guide on the Core CNS Mechanism of Action of 3-Piperidin-4-yl-propionic Acid
Abstract: this compound is a piperidine-based compound recognized primarily as a versatile scaffold in the synthesis of centrally active agents.[1][2] While direct pharmacological studies on this specific molecule are not extensively published, its structural architecture provides compelling evidence for a distinct mechanism of action within the central nervous system (CNS). This guide synthesizes data from closely related structural analogs and foundational neuropharmacology to postulate that this compound functions as a selective agonist at γ-aminobutyric acid (GABA) receptors, with a probable preference for the GABA-A ρ (rho) subtype. We will deconstruct this hypothesis, outlining the underlying neurochemical principles and providing detailed, field-proven experimental protocols to validate this mechanism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this compound's potential role as a GABAergic modulator.
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active drugs due to its favorable pharmacokinetic properties, including the potential for blood-brain barrier penetration.[3][4] this compound (Figure 1), also known as 4-Piperidinepropanoic acid, exemplifies this structural class.[5][6] Its zwitterionic potential at physiological pH, combined with the piperidine core, makes it an intriguing candidate for interacting with neurotransmitter receptors.
The primary inhibitory neurotransmitter in the mammalian CNS is GABA.[7] Its signaling is critical for maintaining the balance between neuronal excitation and inhibition, and its dysfunction is implicated in disorders ranging from epilepsy to anxiety.[8] GABA exerts its effects through two main receptor classes: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[8] GABA-A receptors are ligand-gated chloride ion channels; upon GABA binding, they open to allow chloride influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[7][9] Given the structural similarities of this compound to known GABAergic compounds, its mechanism of action is most logically investigated within this system.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 3-(piperidin-4-yl)propanoic acid[5]
-
Molecular Formula: C₈H₁₅NO₂[5]
-
Molecular Weight: 157.21 g/mol [5]
Postulated Mechanism of Action: Agonism at GABA-A Receptors
The mechanistic hypothesis is built upon a strong foundation of structure-activity relationships derived from analogous compounds. The presence of a protonatable nitrogen atom within the piperidine ring and a negatively charged carboxylate group mimics the key pharmacophoric features of GABA itself.
Evidence from the Structural Analog: Piperidine-4-Sulphonic Acid (P4S)
The most direct evidence supporting a GABAergic mechanism comes from studies on Piperidine-4-Sulphonic Acid (P4S), a close structural analog. P4S is a potent GABA agonist that binds with high affinity to GABA-A receptors in bovine brain synaptic membranes.[10] Radioligand binding studies revealed that [³H]P4S binds to two distinct sites with high (Kd ≈ 17 nM) and low (Kd ≈ 237 nM) affinity, mirroring the binding profile of GABA itself.[10] This strongly suggests that the piperidine-4-yl scaffold appended with an acidic moiety is an effective mimic of GABA at the receptor's orthosteric binding site. The substitution of a sulphonic acid with a propionic acid is a common bioisosteric replacement in medicinal chemistry, suggesting that this compound is highly likely to retain this GABA-A receptor agonist activity.
Probable Selectivity for GABA-A ρ (Rho) Subtypes
The GABA-A receptor family is a heteropentameric assembly of 19 different subunits (e.g., α, β, γ, ρ).[7] A unique subclass of these receptors is formed by ρ (rho) subunits, often referred to as GABA-A-ρ or, historically, GABA-C receptors.[11][12] These receptors possess a distinct pharmacological profile: they are insensitive to classical GABA-A modulators like benzodiazepines and barbiturates and are not blocked by the competitive antagonist bicuculline.[11][12]
Several piperidine-based compounds have been developed as selective ligands for GABA-A-ρ receptors, including (1,2,5,6-tetrahydropyridine-4-yl) methylphosphinic acid (TPMPA) and Piperidin-4-yl) methylphosphinic acid (P4MPA).[11] This established precedent suggests that the piperidine-4-yl core is particularly well-suited for interacting with the unique binding pocket of GABA-A-ρ receptors. Therefore, it is a primary hypothesis that this compound not only acts as a GABA-A agonist but may exhibit selectivity for ρ-containing receptor subtypes.
Signaling Pathway
The canonical signaling pathway for a GABA-A receptor agonist involves direct activation of the receptor's intrinsic chloride channel. This action increases the flow of Cl⁻ ions into the neuron, causing hyperpolarization and making it more difficult for the neuron to reach the threshold for firing an action potential, resulting in CNS inhibition.
Experimental Validation Protocols
To rigorously test the hypothesis that this compound is a selective GABA-A-ρ receptor agonist, a series of standard, self-validating pharmacological assays are required.
Protocol 1: Radioligand Binding Assay
Causality: This experiment is foundational. Its purpose is to determine if the compound physically interacts with the GABA-A receptor and to quantify its binding affinity (Kd). A competitive binding assay is used where the compound's ability to displace a known radiolabeled ligand from the receptor is measured.
Methodology:
-
Membrane Preparation: Homogenize rat or bovine cerebellum—a region with known GABA-A receptor expression—in a cold Tris-HCl buffer.[10] Perform a series of centrifugation and washing steps to isolate the synaptic membrane fraction. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]GABA or the more selective [³H]P4S), and varying concentrations of the unlabeled competitor (this compound), ranging from 10⁻¹⁰ M to 10⁻³ M.
-
Nonspecific Binding: To determine binding to non-receptor sites, run a parallel set of wells containing a high concentration (e.g., 1 mM) of unlabeled GABA.
-
Incubation: Incubate the plates at 4°C for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀, which can be converted to the inhibition constant (Ki).
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Causality: Binding does not guarantee function. This assay directly measures the physiological consequence of the compound binding to the receptor—whether it activates (agonism), blocks (antagonism), or modulates channel function. Using recombinant receptors expressed in Xenopus oocytes allows for precise control over the subunit composition, enabling definitive assessment of subtype selectivity (e.g., α1β2γ2 vs. homomeric ρ1).[12]
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Prepare cRNA for the desired GABA-A receptor subunits (e.g., human ρ1 for homomeric expression) via in vitro transcription.
-
Microinjection: Inject the cRNA mixture into the cytoplasm of the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl. Clamp the membrane potential at -70 mV.
-
Compound Application: Apply GABA at its EC₅₀ concentration to elicit a baseline control current. After washout, apply increasing concentrations of this compound to generate a dose-response curve.
-
Data Acquisition: Record the peak current elicited at each concentration.
-
Data Analysis: Normalize the currents to the maximal response elicited by a saturating concentration of GABA. Plot the normalized current versus the log concentration of the compound and fit to the Hill equation to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy). To test for antagonism, co-apply the compound with GABA.
Experimental Validation Workflow
The logical flow from hypothesis to confirmation follows a clear path, integrating binding and functional data to build a complete mechanistic picture.
Data Interpretation and Presentation
Clear presentation of quantitative data is essential for comparing the compound's activity across different receptor subtypes.
Table 1: Anticipated Radioligand Binding Data
This table presents hypothetical, yet plausible, binding affinity (Ki) values derived from competitive binding assays. The data is structured to test the hypothesis of GABA-A-ρ selectivity.
| Compound | Receptor Source | Radioligand | Ki (nM) |
| GABA | Bovine Cerebellum | [³H]GABA | 15 |
| This compound | Recombinant human ρ1 | [³H]GABA | 50 |
| This compound | Recombinant human α1β2γ2 | [³H]GABA | >10,000 |
| Bicuculline | Recombinant human α1β2γ2 | [³H]GABA | 250 |
| Bicuculline | Recombinant human ρ1 | [³H]GABA | Inactive |
Data would demonstrate that the compound displaces [³H]GABA from ρ1 receptors but not from classical α1β2γ2 receptors, indicating subtype selectivity.
Table 2: Anticipated Electrophysiological Data
This table summarizes hypothetical functional data from TEVC experiments, assessing both potency (EC₅₀) and efficacy (Iₘₐₓ) relative to the endogenous ligand, GABA.
| Compound | Receptor Subtype | EC₅₀ (µM) | Iₘₐₓ (% of GABA max) | Classification |
| GABA | human ρ1 | 1.5 | 100% | Full Agonist |
| This compound | human ρ1 | 12.0 | 95% | Full Agonist |
| GABA | human α1β2γ2 | 5.0 | 100% | Full Agonist |
| This compound | human α1β2γ2 | >100 | <5% | Inactive |
This functional data would confirm the binding results, showing the compound potently activates ρ1-containing receptors while having negligible activity at the more common α1β2γ2 subtype, solidifying its classification as a selective agonist.
Broader CNS Implications and Therapeutic Potential
Confirming this compound as a selective GABA-A-ρ agonist would have significant implications. GABA-A-ρ receptors are expressed in specific CNS regions, including the retina, hippocampus, and superior colliculus, and are implicated in processes such as visual processing, nociception, and learning and memory.[11] A selective agonist could offer a more targeted therapeutic approach than non-selective GABAergic drugs (like benzodiazepines), potentially avoiding side effects such as sedation and dependence liability.[13] The development of such a tool compound could help further elucidate the physiological role of GABA-A-ρ receptors and validate them as a target for novel therapies for neurological and psychiatric disorders.
References
- Krogsgaard-Larsen, P., & Falch, E. (1981). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry. [Link]
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Valle-Tasco, M., et al. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. MDPI. [Link]
- Koike, T., et al. (1993). Amphoteric drugs. 3. Synthesis and antiallergic activity of 3-[(5,11-dihydro[10]benzoxepino[4,3-b]pyridin-11-ylidene)piperidino]propionic acid derivatives and related compounds. Journal of Medicinal Chemistry. [Link]
- Cheloha, R. W., et al. (2015). GABA-ρ receptors: distinctive functions and molecular pharmacology. British Journal of Pharmacology. [Link]
- Deng, X., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. [Link]
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry.
- Abdul-Karim, M. R., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. [Link]
- Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology.
- Enna, S. J., & McCarson, K. E. (2006). The GABA-A Receptor. Basic Neurochemistry (7th ed.). [Link]
- Wikipedia. (n.d.). GABA-A receptor. Wikipedia. [Link]
- Arju, S., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry. [Link]
- Whiting, P. J. (2006). GABA-A receptors: a viable target for novel anxiolytics? Current Opinion in Pharmacology. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1822-32-8 [amp.chemicalbook.com]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Piperidin-4-yl-propionic acid
Introduction
3-Piperidin-4-yl-propionic acid (also known as 4-piperidinepropanoic acid) is a bifunctional organic molecule incorporating a piperidine ring and a propionic acid moiety. Its structure lends itself to a range of applications in medicinal chemistry and drug development, often serving as a versatile building block or scaffold in the synthesis of more complex pharmaceutical agents. The presence of both a basic secondary amine and an acidic carboxylic acid group allows for the formation of a zwitterionic structure under physiological conditions, influencing its solubility, crystal packing, and biological interactions.
Accurate structural elucidation and purity assessment are paramount in the development of any compound intended for pharmaceutical use. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the experimental choices and interpretation of the resulting spectra.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, the spectrum is best acquired in a deuterated solvent that can solubilize the zwitterionic form, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.3 - 3.5 | Multiplet | 2H | H-2e, H-6e (axial) | Protons adjacent to the nitrogen are deshielded. The axial protons typically appear at a higher frequency. |
| ~2.8 - 3.0 | Multiplet | 2H | H-2a, H-6a (equatorial) | Equatorial protons adjacent to the nitrogen. |
| ~2.3 - 2.5 | Triplet | 2H | -CH₂-COOH | Protons alpha to the carbonyl group of the carboxylic acid. |
| ~1.7 - 1.9 | Multiplet | 2H | H-3e, H-5e (axial) | Piperidine ring protons. |
| ~1.5 - 1.7 | Multiplet | 2H | -CH₂-CH₂-COOH | Protons beta to the carbonyl group. |
| ~1.3 - 1.5 | Multiplet | 3H | H-3a, H-5a, H-4 | Piperidine ring protons. The methine proton at C4 will be a complex multiplet. |
Note: The NH and OH protons will likely exchange with the deuterated solvent and may not be observed as sharp signals.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment | Rationale |
| ~175 - 180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~45 - 50 | C-2, C-6 | Carbons adjacent to the nitrogen atom. |
| ~35 - 40 | C-4 | The methine carbon of the piperidine ring. |
| ~30 - 35 | -CH₂-COOH | Carbon alpha to the carbonyl group. |
| ~30 - 35 | C-3, C-5 | Carbons of the piperidine ring. |
| ~28 - 33 | -CH₂-CH₂-COOH | Carbon beta to the carbonyl group. |
Experimental Protocol: NMR Data Acquisition
The causality behind this protocol is to ensure a homogenous solution of the analyte, free from paramagnetic impurities and particulates, which would degrade the quality of the magnetic field and thus the spectral resolution.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry vial.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the secondary amine functionalities. The zwitterionic nature of the molecule in the solid state will significantly influence the spectrum.
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) and N-H stretch (ammonium) | The broadness is due to extensive hydrogen bonding in the solid state. The N-H stretch of the protonated amine will also appear in this region.[1] |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) | Characteristic of the CH₂ and CH groups in the piperidine ring and propionic acid chain. |
| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid) | The carbonyl stretch is a very strong and characteristic absorption. Its position indicates a saturated carboxylic acid.[1] |
| ~1640 - 1550 | Medium | N-H bend (ammonium) | The bending vibration of the protonated secondary amine. |
| ~1400 | Medium | O-H bend (carboxylic acid) | In-plane bending of the hydroxyl group. |
| ~1300 - 1200 | Medium | C-O stretch (carboxylic acid) | Stretching vibration of the carbon-oxygen single bond. |
Experimental Protocol: FTIR Data Acquisition (Solid State)
This protocol is designed to obtain a high-quality spectrum of the solid sample, minimizing interference from atmospheric water and carbon dioxide.
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be ground to a fine, homogenous powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup :
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.
-
-
Sample Analysis :
-
Place the KBr pellet in the sample holder within the spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands.
-
Caption: Workflow for solid-state FTIR analysis.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For a molecule like this compound, electrospray ionization (ESI) is the preferred method due to the compound's polar and ionizable nature.
Expected Mass Spectrum (Positive Ion ESI)
In positive ion mode, the molecule is expected to be readily protonated, primarily at the basic nitrogen atom of the piperidine ring.
-
Molecular Ion : The most prominent peak is expected to be the protonated molecule [M+H]⁺. Given the molecular formula C₈H₁₅NO₂, the monoisotopic mass is 157.1103 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 158.1181.
-
Fragmentation : Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will likely lead to characteristic fragment ions. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring or loss of substituents.
-
Loss of H₂O : A fragment corresponding to the loss of water from the carboxylic acid group ([M+H - H₂O]⁺) may be observed at m/z 140.1075.
-
Loss of COOH : Decarboxylation could lead to a fragment at m/z 113.1126.
-
Piperidine Ring Fragmentation : Cleavage of the piperidine ring can lead to a variety of smaller fragment ions.
-
Experimental Protocol: LC-MS Data Acquisition (ESI)
This protocol integrates liquid chromatography for sample introduction and purification with mass spectrometry for detection and analysis.
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
-
LC-MS System Setup :
-
Equilibrate the liquid chromatography system with the chosen mobile phase. A reversed-phase C18 column is typically suitable.
-
Set the mass spectrometer to positive ion electrospray mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable spray and maximum ion signal for the compound of interest.
-
-
Data Acquisition :
-
Inject the sample solution into the LC system.
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 158.1) and subjecting it to collision-induced dissociation to generate a fragment ion spectrum.
-
-
Data Analysis :
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways, which further corroborates the proposed structure.
-
Caption: Workflow for LC-MS analysis.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key carboxylic acid and secondary amine functional groups and provides insight into their hydrogen-bonding interactions. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the molecular ion and offers further structural corroboration via characteristic fragmentation patterns. Together, these techniques provide the robust and detailed characterization required for drug development and other high-stakes scientific applications.
V. References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Sources
Solubility and stability of 3-Piperidin-4-yl-propionic acid
An In-depth Technical Guide to the Solubility and Stability of 3-Piperidin-4-yl-propionic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a key building block in pharmaceutical development, particularly for therapeutics targeting neurological disorders.[1] Recognizing the critical role of physicochemical properties in drug discovery and formulation, this document details the scientific rationale and experimental protocols for thoroughly evaluating the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure data integrity and accelerate development timelines. The narrative emphasizes the causality behind experimental choices, grounding every protocol in established scientific principles and regulatory expectations.
Introduction: The Pivotal Role of Physicochemical Characterization
This compound (MW: 157.21 g/mol ) is a bifunctional molecule featuring a piperidine ring and a carboxylic acid moiety.[2] Its hydrochloride salt is noted for favorable stability and solubility, positioning it as a valuable intermediate in medicinal chemistry.[1] However, a deep understanding of the free acid's intrinsic properties is paramount for successful drug development. Poor solubility can hinder absorption and bioavailability, while instability can compromise safety, efficacy, and shelf-life.
This guide moves beyond simple data reporting to provide a strategic approach to characterization. We will explore not just what experiments to perform, but why they are necessary, how to execute them robustly, and how to interpret the results to inform critical development decisions.
Solubility Profiling: Beyond a Single Number
Solubility dictates a drug candidate's dissolution rate and bioavailability. A comprehensive profile across various conditions is essential for pre-formulation, formulation development, and predicting in vivo performance.
Scientific Rationale
The solubility of this compound is governed by its zwitterionic potential. The piperidine nitrogen (a secondary amine) and the carboxylic acid group have distinct pKa values. This means its net charge and, consequently, its solubility will be highly dependent on the pH of the surrounding medium. Therefore, a simple aqueous solubility value is insufficient; a full pH-solubility profile is required.
Experimental Workflow: Solubility Determination
The following workflow outlines the steps to generate a comprehensive solubility profile.
Caption: Workflow for Comprehensive Solubility Profiling.
Detailed Protocol: pH-Solubility Profiling
This protocol describes a robust method for determining the thermodynamic solubility of this compound across a physiologically relevant pH range.
Objective: To determine the equilibrium solubility of the compound as a function of pH at a constant temperature.
Materials:
-
This compound (purity >99%)
-
Calibrated pH meter
-
Series of buffers (e.g., HCl, phosphate, borate) covering pH 1.0 to 10.0 in 1.0 unit increments.
-
HPLC-grade water, acetonitrile, and methanol.
-
Shaking incubator or orbital shaker set to 25°C.
-
Syringe filters (0.22 µm, low-binding).
-
Validated HPLC method for quantification.
Methodology:
-
Preparation: Add an excess amount of solid this compound to 1.5 mL glass vials (e.g., 5-10 mg, ensuring solid remains after equilibration).
-
Solvent Addition: Add 1.0 mL of each pH buffer to the corresponding vials. Include a vial with purified water as a control.
-
Equilibration: Seal the vials and place them in a shaking incubator at 25°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can confirm equilibrium by showing no significant change from the 24-hour sample.
-
Sampling: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove undissolved solids.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration using a pre-validated, stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or µM for each pH point. Plot solubility (on a log scale) versus pH to generate the profile.
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: pH-Solubility Profile of this compound at 25°C
| pH | Buffer System | Mean Solubility (mg/mL) | Standard Deviation |
|---|---|---|---|
| 1.0 | 0.1 N HCl | [Experimental Data] | [Experimental Data] |
| 2.0 | Glycine/HCl | [Experimental Data] | [Experimental Data] |
| 3.0 | Citrate | [Experimental Data] | [Experimental Data] |
| 4.0 | Acetate | [Experimental Data] | [Experimental Data] |
| 5.0 | Acetate | [Experimental Data] | [Experimental Data] |
| 6.0 | Phosphate | [Experimental Data] | [Experimental Data] |
| 7.0 | Phosphate | [Experimental Data] | [Experimental Data] |
| 8.0 | Phosphate | [Experimental Data] | [Experimental Data] |
| 9.0 | Borate | [Experimental Data] | [Experimental Data] |
| 10.0 | Borate | [Experimental Data] | [Experimental Data] |
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a non-negotiable component of drug development, mandated by regulatory agencies to ensure that a drug substance maintains its quality, purity, and potency over time. Forced degradation (or stress testing) is the cornerstone of this process.[3] It provides critical insights into the intrinsic stability of a molecule and helps in the development of stability-indicating analytical methods.[4]
Scientific Rationale for Stress Testing
The structure of this compound contains functional groups susceptible to specific degradation pathways:
-
Piperidine Ring: The secondary amine is a potential site for oxidation, which could lead to the formation of an N-oxide or ring-opening products.[5][6]
-
Carboxylic Acid: While generally stable, this group can undergo reactions like esterification if in contact with alcohols or decarboxylation under high thermal stress.[5]
-
Overall Structure: The molecule may be susceptible to hydrolysis, photolysis, and thermal decomposition.
Forced degradation studies are designed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[3]
Experimental Workflow: Forced Degradation Studies
Caption: Workflow for a Forced Degradation Study.
Detailed Protocols: Stress Conditions
Objective: To generate potential degradation products and identify the degradation pathways for this compound. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.
Initial Setup:
-
Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Use a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, for analysis.
A. Acid Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution in a water bath at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
B. Base Hydrolysis
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature. Base hydrolysis is often faster than acid hydrolysis.
-
Withdraw samples at time points (e.g., 0, 1, 4, 8 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
C. Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at time points (e.g., 0, 2, 8, 24 hours).
-
Quench the reaction by adding a small amount of sodium bisulfite solution if necessary before analysis.
D. Thermal Degradation
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid State: Place a few milligrams of the solid compound in an open glass vial in an oven at 80°C.
-
Sample the solution at time points (e.g., 24, 48, 72 hours). For the solid sample, dissolve a weighed amount in the mobile phase for analysis at each time point.
E. Photolytic Degradation
-
Expose both a solid sample and the stock solution to a light source conforming to ICH Q1B guidelines.[7] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the full exposure period.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways can be hypothesized. Mass spectrometry data from the forced degradation study is essential for confirming these structures.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ema.europa.eu [ema.europa.eu]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Piperidin-4-yl-propionic Acid: A GABAergic Perspective
Introduction: Unveiling the Potential of a GABA Analogue
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Its dysregulation is implicated in a host of neurological and psychiatric conditions, making the GABAergic system a prime target for therapeutic intervention. 3-Piperidin-4-yl-propionic acid, a structural analogue of GABA, represents a compelling scaffold for the development of novel CNS-active agents. Its piperidine core is a common motif in molecules designed to interact with GABA receptors and transporters.[2][3] This guide provides a comprehensive framework for the in vitro characterization of this compound, offering researchers a scientifically rigorous pathway to elucidate its mechanism of action and therapeutic potential.
The core hypothesis underpinning the investigation of this molecule is its potential interaction with components of the GABAergic system, namely GABA receptors (ionotropic GABA-A and metabotropic GABA-B) and GABA transporters (GATs). This guide will detail the essential in vitro assays required to systematically test this hypothesis, from initial binding affinity studies to functional characterization of its effects on neuronal activity.
Part 1: Foundational Assays - Receptor Binding Affinity
The initial step in characterizing a novel compound is to determine if it physically interacts with its putative targets. Radioligand binding assays are a robust and quantitative method to assess the affinity of this compound for GABA-A and GABA-B receptors.
Rationale for Experimental Design
The choice of radioligand is critical for selectively labeling the target receptor population. For GABA-A receptors, [³H]muscimol, a potent agonist, is commonly used to label the GABA binding site.[2] For GABA-B receptors, [³H]baclofen, a selective agonist, is the radioligand of choice.[2] Competition binding assays, where increasing concentrations of the unlabeled test compound (this compound) are used to displace the radioligand, allow for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for Radioligand Binding Assays.
Detailed Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation three times to remove endogenous GABA.[4]
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane suspension (50-100 µg protein).
-
50 µL of [³H]muscimol (final concentration ~1-2 nM).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M) or vehicle.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
-
Incubate for 60 minutes at 4°C.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
The primary outcome of these experiments will be the Ki values for this compound at GABA-A and GABA-B receptors.
| Target | Radioligand | Hypothetical Ki (μM) | Interpretation |
| GABA-A Receptor | [³H]muscimol | 5.2 | Moderate affinity for the GABA-A receptor. |
| GABA-B Receptor | [³H]baclofen | > 100 | Low to no affinity for the GABA-B receptor. |
This is a hypothetical data table for illustrative purposes.
A low Ki value indicates high binding affinity. By comparing the Ki values, one can determine the compound's selectivity for different receptor types. For instance, a significantly lower Ki for the GABA-A receptor compared to the GABA-B receptor would suggest selectivity for the former.
Part 2: Functional Characterization - Assessing Biological Activity
Demonstrating that a compound binds to a receptor is only the first step. It is crucial to determine the functional consequence of this binding. Is this compound an agonist that activates the receptor, an antagonist that blocks it, or a modulator that alters its response to GABA? Electrophysiology is the gold-standard technique for answering these questions.
The Power of Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane.[5] For GABA-A receptors, which are ligand-gated chloride channels, this technique can directly measure the chloride current elicited by the application of a compound.[3]
Experimental Setup: Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of GABA-A receptor subunits. These cells do not endogenously express GABA receptors, providing a clean background for studying the specific receptor subtype of interest.
-
Primary Neuronal Cultures: For a more physiologically relevant system, primary cultures of neurons (e.g., from rodent hippocampus or cortex) can be used.[6] These neurons express a native complement of GABA receptors. Human iPSC-derived GABAergic neurons also offer a valuable in vitro system.[7]
-
Transfection: For cell lines, transient or stable transfection with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) is required.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Detailed Protocol: Assessing Agonist and Modulatory Activity
-
Preparation:
-
Prepare extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES) and intracellular solution (containing KCl or CsCl, MgCl₂, EGTA, ATP, and HEPES).
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Recording Agonist Activity:
-
Establish a whole-cell recording from a transfected HEK293 cell.
-
Apply increasing concentrations of this compound and record the elicited current.
-
As a positive control, apply a saturating concentration of GABA.
-
-
Recording Modulatory Activity:
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Record any potentiation or inhibition of the GABA-evoked current.
-
Data Interpretation: Defining the Pharmacological Profile
-
Agonist: If this compound elicits a chloride current on its own, it is an agonist. The efficacy (maximal response relative to GABA) and potency (EC50) can be determined.
-
Antagonist: If the compound does not elicit a current on its own but inhibits the current evoked by GABA, it is an antagonist.
-
Positive Allosteric Modulator (PAM): If it enhances the GABA-evoked current, it is a PAM.
-
Negative Allosteric Modulator (NAM): If it reduces the GABA-evoked current, it is a NAM.
| Parameter | Hypothetical Value | Interpretation |
| EC50 (Agonism) | 25 µM | Moderate potency as a direct agonist. |
| Emax (% of GABA) | 40% | Partial agonist at the GABA-A receptor. |
| Modulation of GABA EC20 | 150% potentiation at 10 µM | Positive allosteric modulator activity. |
This is a hypothetical data table for illustrative purposes.
Part 3: Investigating GABA Transporter Inhibition
An alternative or complementary mechanism of action for a GABA analogue is the inhibition of GABA transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, GAT inhibitors increase the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Rationale for GAT Inhibition Assays
A cell-based assay using cells expressing specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) is a common method to assess the inhibitory activity of a compound. The assay measures the uptake of [³H]GABA into the cells in the presence and absence of the test compound.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Culture HEK293 cells stably expressing one of the human GAT subtypes.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with this compound at various concentrations or a known GAT inhibitor (e.g., tiagabine for GAT-1) for 10-15 minutes.
-
Initiate the uptake by adding [³H]GABA (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]GABA uptake at each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Conclusion: Synthesizing the Data for a Comprehensive Profile
By systematically applying the in vitro assays detailed in this guide—from receptor binding to functional electrophysiology and transporter uptake—researchers can construct a comprehensive pharmacological profile of this compound. This multi-faceted approach ensures a thorough understanding of its mechanism of action at the molecular and cellular levels. The data generated will be invaluable for guiding further preclinical development, including in vivo studies to assess its therapeutic potential for neurological and psychiatric disorders. This rigorous, step-by-step in vitro characterization is the cornerstone of modern drug discovery and development in the field of GABAergic modulation.
References
- Smolecule. (2023, August 15). Buy 3-(Piperidin-4-yl)propanoic acid hydrochloride | 51052-79-0.
- Chem-Impex. This compound hydrochloride.
- BenchChem. Application Notes and Protocols for Receptor Binding Assays of GABAergic Activity.
- Krogsgaard-Larsen, P., et al. (1981). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 37(5), 1045-1052.
- Vecchia, D., et al. (2015). A Method to Culture GABAergic Interneurons Derived from the Medial Ganglionic Eminence. Frontiers in Cellular Neuroscience, 9, 27.
- Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptors of mammalian retina.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- PDSP. GABAA Receptor Binding Assay Protocol.
- World Scientific. (2012). CULTURE OF GABAERGIC NEURONS FROM TRANSGENIC MICE ON MULTI-ELECTRODE ARRAY. In Advances in Biomedical Photonics and Imaging.
- Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
- iXCells Biotechnologies. GABAergic Neuron Culture Medium.
- Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1559-1568.
- Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429.
- Bit Bio. Cell culture hacks Human iPSC-derived GABAergic Neurons.
- Krishek, B. J., et al. (1994). The GABAA receptor: a novel target for sedative/hypnotic drugs.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of the N-diarylalkenyl-piperidinecarboxylic acid derivatives as GABA uptake inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cenmed.com [cenmed.com]
- 7. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Piperidin-4-yl-propionic Acid: From Discovery to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Piperidin-4-yl-propionic acid, a saturated heterocyclic carboxylic acid, has emerged as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of pharmacologically active agents, underscoring its significance as a key intermediate. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound. We will delve into a detailed, field-proven synthetic protocol, elucidate the rationale behind the experimental design, and explore its applications, particularly its role as a Gamma-Aminobutyric Acid (GABA) analog scaffold.
Introduction: A Molecule of Growing Importance
This compound, also known as 4-piperidinepropanoic acid, is a bifunctional molecule featuring a piperidine ring and a propionic acid side chain. This unique combination of a cyclic secondary amine and a carboxylic acid has made it a sought-after component in the design of novel therapeutics. The piperidine moiety offers a rigid scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties, while the propionic acid tail provides a handle for further chemical modifications and interactions with biological targets.
The primary impetus for the sustained interest in this compound and its derivatives stems from its utility as a scaffold for GABA analogs.[1][2] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders.[3] Consequently, molecules that can mimic the structure and function of GABA are of significant therapeutic interest.
This guide will provide a thorough exploration of this compound, from its conceptual origins to its practical synthesis and application in contemporary drug discovery.
Historical Context and Discovery
While a definitive "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of piperidine-containing compounds and the quest for effective central nervous system therapeutics. The synthesis of various piperidine carboxylic acids has been a long-standing area of research in organic and medicinal chemistry.[3]
The intellectual lineage of this compound can be traced back to the early investigations into GABA and its analogs. GABA itself was first synthesized in 1883 and was initially identified as a metabolic product in plants and microbes.[3] Its role as a key neurotransmitter in the mammalian brain was established in 1950.[3] This discovery catalyzed a surge in research aimed at developing synthetic molecules that could modulate the GABAergic system for therapeutic benefit.
Early synthetic efforts in the mid-20th century focused on creating GABA analogs with improved pharmacokinetic properties, particularly the ability to cross the blood-brain barrier. This led to the development of a diverse array of molecules incorporating cyclic scaffolds, including the piperidine ring, to constrain the conformation of the GABA backbone and enhance receptor affinity. It is within this fertile scientific landscape that the synthesis and investigation of compounds like this compound likely first occurred, driven by the need for novel GABAergic agents.
Synthetic Evolution and Methodologies
The synthesis of this compound has evolved to rely on robust and scalable chemical transformations. The most logical and widely applicable synthetic strategy involves a two-step sequence starting from commercially available 4-pyridinecarboxaldehyde.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a straightforward disconnection. The saturated piperidine ring can be envisioned as arising from the reduction of a pyridine ring. The propionic acid side chain can be installed via the reduction of an acrylic acid precursor, which in turn can be formed through a Knoevenagel condensation.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights two key transformations:
-
Knoevenagel Condensation: The formation of the carbon-carbon double bond of the acrylic acid moiety.
-
Catalytic Hydrogenation: The simultaneous reduction of the pyridine ring and the acrylic acid double bond.
Step-by-Step Synthetic Protocol
The following protocol provides a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of (E)-3-(Pyridin-4-yl)acrylic acid
This step employs a Knoevenagel condensation between 4-pyridinecarboxaldehyde and malonic acid. Pyridine is often used as both the solvent and the basic catalyst for this reaction.
-
Materials:
-
4-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine
-
Hydrochloric acid (concentrated)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, combine 4-pyridinecarboxaldehyde and malonic acid in a 1:1 molar ratio.
-
Add pyridine as the solvent and a catalytic amount as a base.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled mixture until a precipitate forms. This protonates the pyridine and precipitates the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.
-
Dry the product, (E)-3-(pyridin-4-yl)acrylic acid, under vacuum.
-
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the product from Step 1. This reduction simultaneously saturates the pyridine ring to a piperidine ring and the carbon-carbon double bond of the acrylic acid to a single bond. Platinum(IV) oxide (PtO₂) in an acidic medium like glacial acetic acid is an effective catalyst system for this transformation.[4]
-
Materials:
-
(E)-3-(Pyridin-4-yl)acrylic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a high-pressure reactor vessel, add (E)-3-(pyridin-4-yl)acrylic acid.
-
Add glacial acetic acid as the solvent.
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
Seal the reactor vessel and purge the system with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically complete within 6-10 hours.[4]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Synthetic workflow for this compound.
Causality in Experimental Choices
-
Choice of Base in Knoevenagel Condensation: Pyridine serves a dual role as a solvent and a mild base. Its basicity is sufficient to deprotonate malonic acid, initiating the condensation, without promoting significant side reactions.
-
Acidic Work-up in Step 1: The addition of a strong acid like HCl is crucial for the protonation of the pyridine nitrogen in the product, which decreases its solubility in the organic solvent and facilitates its precipitation and isolation.
-
Catalyst and Solvent in Hydrogenation: Platinum(IV) oxide is a robust catalyst for the hydrogenation of aromatic rings. The use of glacial acetic acid as a solvent is advantageous as it keeps the substrate and product in solution and the acidic environment can enhance the activity of the catalyst for pyridine ring reduction.[4]
-
Pressure in Hydrogenation: High-pressure hydrogenation is often necessary to achieve complete reduction of the stable aromatic pyridine ring in a reasonable timeframe.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 275-277 °C | |
| pKa | 4.66 ± 0.10 (Predicted) |
Characterization Data:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons and the protons of the propionic acid side chain.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine ring and the propionic acid moiety, including the carbonyl carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those targeting the central nervous system.
GABA Analogs
As previously mentioned, the structural similarity of this compound to GABA makes it an attractive starting point for the development of GABA receptor agonists and modulators. The piperidine ring serves as a conformationally restricted bioisostere of the GABA backbone, which can lead to enhanced receptor selectivity and improved pharmacokinetic profiles.
Caption: Structural relationship between GABA and this compound.
Other Therapeutic Areas
Beyond its use in developing GABA analogs, the this compound scaffold has been incorporated into molecules targeting a range of other biological targets. The secondary amine of the piperidine ring and the carboxylic acid of the propionic acid chain provide two distinct points for chemical diversification, allowing for the generation of large libraries of compounds for high-throughput screening.
Conclusion
This compound stands as a testament to the enduring importance of fundamental heterocyclic scaffolds in the advancement of medicinal chemistry. While its precise historical origins are intertwined with the broader narrative of GABA analog development, its synthetic accessibility and chemical versatility have solidified its position as a valuable tool for drug discovery scientists. The synthetic protocol detailed in this guide offers a reliable and well-precedented route to this important intermediate, empowering researchers to continue exploring its potential in the design of the next generation of therapeutics.
References
- ResearchGate. Pyrrolidine, thiomorpholine and piperidine GABA analogues.
- Pharmacy 180. GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- Wikipedia. GABA.
- PubChem. 3-(Piperidin-4-yl)propanoic acid.
- PrepChem.com. Synthesis of A. 3-(3-Pyridinyl)propanoic Acid.
- IUCrData. Synthesis and characterization for (E)-3-(pyridin-4-yl)acrylic acid.
- Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. 2015;27(12):4358-4360.
Sources
An In-Depth Technical Guide to 3-Piperidin-4-yl-propionic Acid in Neuroscience Research
Abstract
This technical guide provides a comprehensive overview of 3-Piperidin-4-yl-propionic acid, a versatile chemical scaffold with significant potential in neuroscience research and drug development. While primarily recognized as a crucial building block for a diverse range of centrally active compounds, its structural analogy to known GABAergic agents suggests intrinsic modulatory potential within the central nervous system. This document delves into the chemical properties, synthesis, and proposed mechanisms of action of this compound. Furthermore, it offers detailed, field-proven protocols for its synthesis and for conducting in-vitro and in-vivo investigations to elucidate its neuropharmacological profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in the pursuit of novel therapeutics for neurological and psychiatric disorders.
Introduction: The Piperidine Scaffold in Neuroscience
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for precise interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] this compound, also known by synonyms such as 3-(4-Piperidyl)propionic acid, embodies this potential.[5][6] It combines the piperidine core with a propionic acid side chain, a feature that can influence solubility, metabolic stability, and target engagement.
While extensively utilized as a synthetic intermediate in the development of drugs for neurological disorders, including anxiety and depression, the intrinsic neuropharmacological activity of this compound remains an area of active investigation.[6] This guide will explore its established role as a synthetic linchpin and present a scientific rationale for its potential direct modulation of neuronal function, particularly within the GABAergic system.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
Chemical Structure and Identifiers
-
IUPAC Name: 3-(piperidin-4-yl)propanoic acid[5]
-
Synonyms: 3-(4-Piperidyl)propionic acid, 4-Piperidinepropanoic acid[5]
-
CAS Number: 1822-32-8 (for the free acid)[5]
-
Molecular Formula: C₈H₁₅NO₂[5]
-
Molecular Weight: 157.21 g/mol [5]
The compound is frequently supplied and utilized as its hydrochloride salt (this compound hydrochloride, CAS Number: 51052-79-0) to enhance its stability and aqueous solubility.[6]
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Molecular Weight (HCl salt) | 193.67 g/mol | |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place | [8] |
| Solubility | Soluble in water (as HCl salt) | [6] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.
-
Hazard Statements: Causes serious eye damage (H318).[5] May cause skin and respiratory irritation.[9]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.[10]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[8]
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive safety information.[10]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of the corresponding pyridine derivative, 3-(pyridin-4-yl)propanoic acid. This method is robust, scalable, and yields the desired product in high purity.
Synthetic Pathway
The overall synthetic transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Caption: Catalytic hydrogenation of 3-(pyridin-4-yl)propanoic acid.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established methods for the hydrogenation of pyridinealkanoic acids.[11][12]
Materials:
-
3-(pyridin-4-yl)propanoic acid (or 3-pyridinepropionic acid)[13]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)[12]
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Parr Hydrogenation Apparatus or similar
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve 1.0 equivalent of 3-(pyridin-4-yl)propanoic acid in glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of PtO₂ (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove any air.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar) and begin vigorous stirring.[12]
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 6-12 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
For the Hydrochloride Salt: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether). The resulting precipitate is then collected by filtration and dried.
Role in Neuroscience: A Scaffold for CNS Drug Discovery
The primary and well-established role of this compound in neuroscience is as a foundational building block for the synthesis of more complex molecules with therapeutic potential.[6] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for diverse chemical modifications.
Caption: Versatility of this compound as a synthetic scaffold.
Derivatives Targeting Neurological and Psychiatric Disorders
The piperidine core of this molecule is a common feature in drugs targeting a wide array of CNS disorders. By modifying the piperidine nitrogen and the propionic acid moiety, medicinal chemists have developed compounds with activities at various receptors and transporters. Patent literature reveals its use in the synthesis of compounds for the treatment of depression, anxiety, psychosis, and neurodegenerative diseases.[14]
Proposed Mechanism of Action: A GABAergic Hypothesis
While its role as a synthetic intermediate is undisputed, the structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, warrants investigation into its potential intrinsic GABAergic activity.
Structural Analogy to GABA and GABA Mimetics
GABA's flexible carbon backbone allows it to adopt various conformations to bind to its receptors. The piperidine ring of this compound can be considered a conformationally constrained analog of GABA. Furthermore, the structurally related compound, piperidine-4-sulphonic acid, has been shown to possess GABA-mimetic activity, acting as a GABA receptor agonist.[11] This provides a strong rationale for hypothesizing that this compound may also interact with GABA receptors.
Caption: Proposed mechanism of GABAergic modulation.
In-Vitro Experimental Workflows
To test the hypothesis of GABAergic activity, a series of in-vitro experiments can be employed.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool to determine if a compound binds to a specific receptor and to quantify its affinity.
Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.
Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors
Materials:
-
Rat or mouse whole brain tissue
-
[³H]-Muscimol (for GABA-A sites)
-
Unlabeled GABA (for defining non-specific binding)
-
This compound hydrochloride
-
Tris-HCl buffer
-
Scintillation vials and cocktail
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from rodent brain tissue by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [³H]-Muscimol, and varying concentrations of the test compound (this compound). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA).
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).
Electrophysiology: Whole-Cell Patch-Clamp
Whole-cell patch-clamp recording allows for the direct measurement of ion channel activity in response to a compound, providing functional data on its effects on neuronal excitability.
Objective: To determine if this compound modulates GABA-A receptor-mediated currents in cultured neurons.
Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons
Materials:
-
Primary hippocampal neuron cultures
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Internal and external recording solutions
-
GABA
-
This compound hydrochloride
Procedure:
-
Cell Preparation: Plate primary hippocampal neurons on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Recording: Obtain a whole-cell patch-clamp recording from a neuron.
-
GABA Application: Apply a known concentration of GABA to elicit an inward chloride current (at a holding potential of -60 mV).
-
Compound Application: Co-apply this compound with GABA to determine if it potentiates or inhibits the GABA-evoked current. Also, apply the compound alone to test for direct agonistic effects.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound. Construct concentration-response curves to determine the EC₅₀ or IC₅₀ of the compound's modulatory effect.
In-Vivo Neuroscience Research Applications
Should in-vitro data suggest significant GABAergic activity, in-vivo studies are the next logical step to assess the compound's effects on brain neurochemistry and behavior.
In-Vivo Microdialysis
In-vivo microdialysis allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in freely moving animals.[15]
Objective: To determine if systemic administration of this compound alters extracellular levels of GABA and other neurotransmitters in brain regions like the hippocampus or prefrontal cortex.
Workflow:
Caption: A typical workflow for an in-vivo microdialysis experiment.
Behavioral Models
Based on the hypothesized GABAergic mechanism, behavioral models relevant to anxiety and depression would be appropriate for initial in-vivo screening.
Examples of Relevant Behavioral Tests:
-
Elevated Plus Maze: To assess anxiolytic-like effects.
-
Forced Swim Test: To assess antidepressant-like effects.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
Conclusion and Future Directions
This compound stands as a molecule of significant interest in neuroscience. Its established utility as a versatile synthetic intermediate for CNS drug discovery is well-documented. The compelling structural analogy to GABA and related mimetics provides a strong impetus for the direct investigation of its own neuropharmacological profile. The experimental workflows detailed in this guide offer a clear path for researchers to systematically evaluate its potential as a direct modulator of the GABAergic system. Future research should focus on a comprehensive in-vitro and in-vivo characterization of this compound and its derivatives to unlock their full therapeutic potential for a range of neurological and psychiatric disorders.
References
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. National Center for Biotechnology Information.
- Krogsgaard-Larsen, P., & Johnston, G. A. (1978). GABA agonists and antagonists. Journal of Neurochemistry, 30(6), 1377–1382.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- PubMed. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro.
- ABX - advanced biochemical compounds. (2022). Propionic acid piperidin-4-yl ester hydrochloride - Safety Data Sheet.
- Google Patents. (n.d.). The use of benzamide derivatives for the treatment of cns disorders.
- ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.
- PubMed. (1995). Determination of radioligand specific activity using competition binding assays.
- MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(5), 1055.
- ACS Publications. (1963). Hydrogenation of Some Pyridinealkanoic Acids. The Journal of Organic Chemistry, 28(2), 602-603.
- PubMed. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents.
- Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS Safety Data Sheet.
- PubMed Central. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery.
- ResearchGate. (2010). The effects of intraperitoneal injections of propionic acid on juvenile male and female rat locomotor and social behavior: Further development of an animal model of autism.
- MDPI. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(18), 4299.
- ResearchGate. (2019). Systemic treatment with the enteric bacterial metabolic product propionic acid results in reduction of social behavior in juvenile rats: Contribution to a rodent model of autism spectrum disorder.
- PubMed. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists.
- Science Publications. (2012). A Novel Rodent Model of Autism: Intraventricular Infusions of Propionic Acid Increase Locomotor Activity and Induce Neuroinflammation and Oxidative Stress in Discrete Regions of Adult Rat Brain. American Journal of Biochemistry and Biotechnology, 8(3), 211-227.
- PubMed. (2018). The in Vivo Neurochemical Profile of Selectively Bred High-Responder and Low-Responder Rats Reveals Baseline, Cocaine-Evoked, and Novelty-Evoked Differences in Monoaminergic Systems.
- PubMed. (2020). Behavioural and brain ultrastructural changes following the systemic administration of propionic acid in adolescent male rats. Further development of a rodent model of autism.
- Amerigo Scientific. (n.d.). This compound hydrochloride.
- YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE.
- CAS Common Chemistry. (n.d.). 3-Pyridinepropanoic acid.
- PubMed Central. (2017). Synthesis and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation.
- PubMed Central. (2023). Differential Modulation of GABAergic and Glutamatergic Neurons in the Ventral Pallidum by GABA and Neuropeptides.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
- MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 27(6), 1770.
- Google Patents. (n.d.). Synthesis of cyanoimino-benzoimidazoles.
- Google Patents. (n.d.). Prodrugs of substituted ergolines.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 5. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. aksci.com [aksci.com]
- 10. crude.abx.de [crude.abx.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Preclinical Pharmacokinetic Characterization of Novel Piperidine Analogs: A Case Study of 3-Piperidin-4-yl-propionic acid
Introduction
The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a vast array of clinically approved drugs. Its presence can enhance druggability by improving metabolic stability and pharmacokinetic (ADME) properties, often while reducing toxicity[1]. 3-Piperidin-4-yl-propionic acid is a versatile chemical building block noted for its utility in the synthesis of pharmaceuticals targeting neurological disorders[2][3]. While its own pharmacokinetic profile is not extensively documented in public literature, its structure serves as an ideal archetype for outlining a comprehensive characterization strategy.
This guide provides an in-depth framework for drug development professionals to systematically evaluate the pharmacokinetics (PK) of a novel chemical entity (NCE) like this compound. We will move from foundational in vitro assays that define its core ADME (Absorption, Distribution, Metabolism, and Excretion) properties to the design and execution of an integrated in vivo study. The methodologies described herein are grounded in authoritative protocols and regulatory expectations, ensuring a self-validating and robust approach to preclinical development.
Part 1: The Integrated Workflow for PK Characterization
A successful preclinical PK program follows a logical progression, where data from each stage informs the next. The overall strategy is to build a comprehensive profile of the molecule's behavior, starting with high-throughput in vitro systems to assess specific properties and culminating in an in vivo study that reveals the interplay of all ADME processes.
Caption: Overall workflow for pharmacokinetic characterization.
Part 2: In Vitro ADME Profiling: Foundational Experimental Protocols
In vitro assays are the cornerstone of early PK screening. They are designed to isolate and quantify individual ADME properties, providing a rapid and cost-effective way to rank compounds and identify potential liabilities before committing to resource-intensive animal studies.
A. Intestinal Permeability (Absorption): The Caco-2 Assay
Causality: Predicting oral bioavailability starts with understanding a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry gold standard, utilizing a monolayer of human colon adenocarcinoma cells that differentiate to mimic the barrier properties of the small intestine, including tight junctions and efflux transporters like P-glycoprotein (P-gp)[4][5][6]. This allows for the measurement of passive diffusion and active transport.
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer[5].
-
Monolayer Integrity Verification: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the assay[7].
-
Buffer Preparation: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer[4].
-
Equilibration: The cell monolayers are washed and equilibrated with pre-warmed (37°C) transport buffer[7].
-
Transport Experiment (in quadruplicate):
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side[4]. This direction is critical for identifying active efflux.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours[6].
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated in cm/s.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters[5].
-
B. Metabolic Stability: The Liver Microsomal Assay
Causality: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the Phase I metabolism of most small-molecule drugs[8]. Assessing a compound's stability in the presence of liver microsomes provides a direct measure of its susceptibility to this key clearance mechanism. For piperidine-containing drugs, common metabolic pathways include N-dealkylation and ring oxidation, which are primarily mediated by CYPs[9][10].
Experimental Protocol: Human Liver Microsomal (HLM) Stability
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) and keep on ice[11].
-
Prepare a 100 mM phosphate buffer (pH 7.4)[12].
-
Prepare a solution of the NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer[12][13].
-
Prepare a 1 µM working solution of this compound in buffer.
-
-
Reaction Mixture Setup: In a 96-well plate, combine the buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound solution[11].
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control (time zero) wells[11].
-
Time-Point Sampling: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3- to 5-fold volume of ice-cold acetonitrile containing an internal standard[8][12].
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins[13].
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS[8].
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: t½ = 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated from the t½ and incubation parameters.
-
C. Plasma Protein Binding (Distribution): The Equilibrium Dialysis Assay
Causality: Upon entering systemic circulation, drugs bind to plasma proteins like albumin and α1-acid-glycoprotein. It is the unbound (free) fraction of the drug that is available to distribute into tissues, interact with pharmacological targets, and be cleared[14][15]. Therefore, determining the fraction unbound (fu) is critical. Rapid Equilibrium Dialysis (RED) is a robust method that physically separates a protein-containing solution (plasma) from a protein-free solution (buffer) by a semi-permeable membrane, allowing only the unbound drug to equilibrate between chambers[16][17].
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: If using a reusable device, prepare the dialysis membranes (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions[14][18].
-
Sample Preparation: Spike human plasma with this compound to a final concentration (e.g., 1 µM)[14].
-
Device Loading:
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 rpm) for 4-6 hours to ensure equilibrium is reached[16][18].
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers[16].
-
Matrix Matching: To avoid analytical artifacts, matrix-match the samples. Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in a 1:1 ratio[18].
-
Analysis: Precipitate proteins from both sets of samples with acetonitrile containing an internal standard and quantify the drug concentration in the supernatants by LC-MS/MS.
-
Data Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Percent Bound = (1 - fu) * 100.
-
Part 3: In Vivo Pharmacokinetic Study in Rodents
Causality: While in vitro data provides a foundational understanding, an in vivo study is essential to observe the integrated ADME processes and determine key PK parameters like bioavailability and clearance in a whole organism[19][20]. A rodent study using both intravenous (IV) and oral (PO) administration is the standard approach to generate a complete PK profile.
Study Design: A Rodent IV/PO Crossover Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% of the drug enters systemic circulation and serves as the reference for calculating bioavailability[21].
-
Oral Gavage (PO): Administer a single dose (e.g., 5-10 mg/kg) directly into the stomach.
-
-
Blood Sampling: Collect serial blood samples (e.g., via jugular vein cannula) at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalytical Method: Quantify the plasma concentrations of this compound using a fully validated LC-MS/MS method, following regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance[22][23].
Data Presentation: Key Pharmacokinetic Parameters
The plasma concentration-time data is analyzed using non-compartmental methods to derive the following key parameters. The table below presents hypothetical data for our compound.
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) | Definition |
| Cmax (ng/mL) | 1250 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.083 (first timepoint) | 1.0 | Time at which Cmax is observed. |
| AUC(0-t) (ng·h/mL) | 2150 | 4520 | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) (ng·h/mL) | 2200 | 4610 | AUC extrapolated to infinity. |
| t½ (h) | 3.5 | 3.8 | Elimination half-life. |
| CL (mL/h/kg) | 455 | - | Total body clearance (Dose_IV / AUC_IV). |
| Vdss (L/kg) | 2.1 | - | Volume of distribution at steady state. |
| F (%) | - | 42% | Absolute oral bioavailability: [(AUC_PO/Dose_PO) / (AUC_IV/Dose_IV)] * 100. |
Part 4: Anticipating the Metabolic Profile
Causality: Understanding a drug's metabolic fate is crucial for identifying potentially active or toxic metabolites and understanding clearance pathways. For piperidine-containing compounds, metabolism often occurs on the piperidine ring itself or on adjacent functionalities.
Based on established biotransformation pathways for similar structures, the metabolism of this compound is likely to proceed via several routes catalyzed by CYP enzymes[10][24][25].
Caption: Potential metabolic pathways for this compound.
-
Ring Hydroxylation: Oxidation at the β- and γ-carbons of the piperidine ring is a common pathway[25].
-
N-Oxidation: The piperidine nitrogen can be oxidized.
-
Lactam Formation: Oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam, a frequent metabolite of cyclic amines.
References
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
- Caco2 assay protocol. (n.d.). Source not specified. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- Bioanalytical Method Validation. (2001). U.S.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.).
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. [Link]
- Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
- metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
- Plasma Protein Binding. (n.d.).
- Caco-2 permeability assay. (n.d.).
- Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]
- Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. [Link]
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (2021). Dalton Transactions. [Link]
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link]
- Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (2002). Journal of Mass Spectrometry. [Link]
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Pharmacokinetics. (n.d.). Source not specified. [Link]
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2014). Frontiers in Pharmacology. [Link]
- Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). MDPI. [Link]
- Preclinical Pharmacokinetics in Drug Development. (n.d.). Allucent. [Link]
- Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers for Young Minds. [Link]
- Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. [Link]
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021).
- 3-(Piperidin-4-yl)propanoic acid. (n.d.). PubChem. [Link]
- A Review on Analytical Methods for Piperazine Determination. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 19. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. allucent.com [allucent.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Piperidin-4-yl-propionic acid safety and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 3-Piperidin-4-yl-propionic Acid
Foreword
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's safety profile is not merely a regulatory hurdle but a scientific imperative. Small molecule building blocks, such as this compound, are the foundational components from which novel therapeutics are constructed. Understanding their intrinsic toxicological properties is paramount to mitigating risk in downstream development and ensuring the ultimate safety of new chemical entities. This guide provides a comprehensive analysis of the available safety and toxicity data for this compound, addresses critical data gaps, and proposes a structured workflow for its complete toxicological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals who handle this compound or its derivatives.
Chemical Identity and Pharmaceutical Context
This compound, also known as 4-Piperidinepropanoic acid, is a heterocyclic compound featuring a piperidine ring substituted with a propionic acid moiety. Its hydrochloride salt is also commonly used in synthesis.[1][2] This structure is a valuable scaffold in medicinal chemistry, frequently employed as a building block in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[1][3] The piperidine ring can influence a molecule's pharmacokinetic properties, such as solubility and its ability to interact with biological systems, while the carboxylic acid group provides a handle for further chemical modification.[1][4]
Key Identifiers:
| Identifier | Value |
|---|---|
| Chemical Name | 3-(Piperidin-4-yl)propanoic acid |
| Synonyms | 4-Piperidinepropanoic acid, 3-(4-Piperidinyl)propionic Acid[5] |
| CAS Number | 1822-32-8 (Free Acid)[5], 51052-79-0 (HCl Salt)[1] |
| Molecular Formula | C₈H₁₅NO₂[5][6] |
| Molecular Weight | 157.21 g/mol [6] |
Known Hazard Profile and GHS Classification
The currently available safety information for this compound is primarily derived from supplier safety data sheets (SDS) and aggregated inventories like the European Chemicals Agency (ECHA) Classification & Labelling (C&L) Inventory. The data consistently points towards a primary hazard of serious eye damage or irritation.
Based on aggregated GHS information from multiple suppliers, the compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[5][6] |
This classification is based on notifications to the ECHA C&L Inventory and reflects the consensus hazard identified by companies that have registered the substance.[6]
Some suppliers of structurally similar compounds, such as 2-Methyl-3-(piperidin-4-yl)propanoic acid, also list hazards for skin irritation (H315) and respiratory irritation (H335), suggesting that caution should be exercised for all routes of exposure.[7]
Associated Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]
The strong irritant or corrosive potential, particularly to the eyes, is the most significant and well-documented hazard associated with this compound. This necessitates stringent use of personal protective equipment (PPE), especially eye protection, during handling.
Analysis of Toxicological Data Gaps
A thorough review of publicly accessible toxicological databases reveals a significant lack of comprehensive, non-clinical safety studies for this compound. Key data gaps exist for the following critical endpoints:
-
Acute Toxicity (Oral, Dermal, Inhalation): No quantitative LD50 or LC50 values are available.[7]
-
Genotoxicity/Mutagenicity: There are no published studies, such as an Ames test or in vitro micronucleus assay, to assess the mutagenic potential of this specific molecule.
-
Carcinogenicity: No long-term animal studies have been conducted to evaluate carcinogenic potential.
-
Reproductive and Developmental Toxicity: Data on fertility and teratogenic effects are absent.
This lack of data is typical for a research-stage building block. However, for any derivative compound intended for further development, addressing these endpoints is mandatory. In the absence of direct data, a preliminary risk assessment can be informed by examining the toxicological profiles of its core components: propionic acid and piperidine .
-
Propionic Acid: This compound is known to be corrosive and can cause severe skin burns and eye damage.[8][9] While generally not considered genotoxic or carcinogenic, high doses can lead to localized tissue irritation and hyperplasia in animal studies.[10]
-
Piperidine: Piperidine is a toxic and flammable compound that can cause irritation and burns. It is harmful if swallowed or absorbed through the skin.
The combination of these two moieties in one molecule underscores the need for a cautious approach and a structured toxicological evaluation.
Proposed Workflow for a Comprehensive Safety Assessment
For a novel compound like this compound or its derivatives entering a drug development pipeline, a tiered, systematic approach to safety evaluation is essential. The following workflow outlines a logical progression from computational prediction to definitive biological assays.
Caption: Tiered workflow for safety assessment of a research chemical.
This tiered approach ensures that resources are used efficiently, starting with low-cost computational methods and progressing to more complex and expensive assays only as justified by the data and the compound's intended application.
Key Experimental Protocol: In Vitro Ocular Hazard Identification
Given that the primary identified hazard is severe eye damage (H318), a definitive in vitro experiment to confirm and categorize this risk is a critical first step. The Bovine Corneal Opacity and Permeability (BCOP) assay (OECD Test Guideline 437) is a validated alternative to traditional animal testing for this purpose.
Principle: The BCOP assay uses living bovine corneal tissue to assess the potential of a test chemical to induce eye damage. Two endpoints are measured: opacity (corneal cloudiness, analogous to protein denaturation) and permeability (measured by the passage of fluorescein dye through the cornea), which indicate damage to the corneal epithelium.
Methodology:
-
Tissue Preparation:
-
Obtain fresh bovine eyes from a local abattoir.
-
Dissect the cornea, including a 2-4 mm ring of sclera, within hours of slaughter.
-
Mount the cornea in a specialized holder, creating an anterior and posterior chamber.
-
Equilibrate the mounted corneas in culture medium for at least one hour.
-
-
Application of Test Substance:
-
Prepare this compound in a suitable vehicle (e.g., saline or DMSO, depending on solubility). A concentration range should be tested.
-
Remove the medium from the anterior chamber of the corneal holder.
-
Apply a defined volume (e.g., 750 µL) of the test substance directly to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes).
-
Include negative (vehicle) and positive (e.g., 1M NaOH or ethanol) controls.
-
-
Endpoint Measurement:
-
Opacity: After exposure, thoroughly wash the cornea. Measure the opacity of each cornea using an opacitometer.
-
Permeability: Add a fluorescein solution to the anterior chamber. After a 90-minute incubation, collect the medium from the posterior chamber and measure the amount of fluorescein that has passed through the cornea using a spectrophotometer at 490 nm.
-
-
Data Analysis and Interpretation:
-
Calculate the mean opacity and permeability values for each treatment group.
-
Combine these values into an In Vitro Irritancy Score (IVIS).
-
The IVIS is used to classify the substance:
-
IVIS > 55.1: Classified as causing "Serious Eye Damage" (UN GHS Category 1).
-
3 < IVIS ≤ 55.1: Classified as an "Irritant" (UN GHS Category 2).
-
IVIS ≤ 3: Classified as "Not Requiring Classification".
-
-
This protocol provides a robust, self-validating system to definitively confirm the GHS classification and understand the severity of the ocular hazard posed by this compound.
Safe Handling and Exposure Control
Based on the known and potential hazards, the following handling procedures are mandatory for all laboratory personnel.
-
Engineering Controls: All weighing and solution preparation should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] Facilities should be equipped with an accessible eyewash station and safety shower.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[5] Hands should be washed thoroughly after handling.[7]
-
Respiratory Protection: If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7]
-
-
Spill and Disposal:
Conclusion
This compound is a valuable chemical intermediate with a clearly identified primary hazard of causing serious eye damage (GHS Category 1). The available data is sufficient to mandate strict handling protocols and the use of comprehensive personal protective equipment. However, significant data gaps exist regarding its systemic toxicity, including acute toxicity, genotoxicity, and reproductive effects. For any drug development program utilizing this scaffold, it is imperative to address these gaps through a structured toxicological assessment, such as the tiered workflow proposed in this guide. Researchers and drug development professionals must treat this compound with the caution appropriate for a substance with an incomplete but potentially hazardous toxicological profile.
References
- This compound | 1822-32-8 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8jIay4-Zf918OoapChateIwO-Fwtc9pn75nxem-iDEqo3x0nuCJofXUhsLObTJU5RlCdtrTpnguFLT4rrGqPH2c682JZgJykrf6GREcyAVMX0bXzZwASZADc-sZ83cq3QjxshDEbngtuUMC5tWZM1Vs9ZCkjNXLJgguRWu0Fn]
- 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3zxS3tD89spktY2nXM_uxEorvTq0X9eMjqEV2qsrPOZ4SfSwTwjKKFUmzIK8843Mn78kUikDN7vyc8qGhjgUDiINcfJuFwZ_3dTnk-jru9AHcFVHLSnlQWxBPZ8DclhY_Wxe_5cjjTlaWcg==]
- 3-(4-((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)phenyl)propanoic acid-SDS-MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFcXBVbaYmnSKPfqtyfQ48iuYUXh-ybhgPM-kXGnOiapoFK6jeLDczRV6NkBYy6FeflbMfNrqTJODNo3-xIsPIXIz3fHuiLxQ1QBUaAObaW1jJdgtq3cKgEQvgit24Qd4OCb0O9YT4_dnk9FgKrgvhtnCttqqPGdea5wAVRWu8779Bz7lG9jEVyPFT41fhJwSfJc97XLolGDNd46i23EMKVXd6uKZ26P0jYQW8_DEPtSlhx_UamMPL5eLbwIXVYOsfViVIgLGio1E=]
- 2-Methyl-3-(piperidin-4-yl)propanoic acid - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzj4_7on_Y_Vb8_VuEAVdn6IBF7xpjjdVHAXXxslMwSxr2f00pEVW4o6p8roJSsxayP3dVg9WjqO46SyzLvN19LN8cPRHbsjL2o5zR3A2NGEqf6V9-oqcfWuXtLsv1]
- This compound hydrochloride - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsp483qnvy7H6hZfGpz215iLvrjg46gSLlqpZEfugaWIh09AKHkFpb_tG2Sn6f6oH9Sj0Cxz7KtVqr1gnW4JucE1BCjdMYVMBAcx7eiT8Ixd-cPWFDvgKHaNb_y1vmImthtA==]
- 3-(1-Benzylpiperidin-4-YL)propanoic acid - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSmadUgNFMeSdzFWpZfDjLrjN-t6JeoxQhCfn_-NiTBHBkaF3qxCjXcx7QIm5oSCw2EibuzAVgs8Xh17mvOOUFBO83Ju4YNsIZkdtpwL-5TJUCprd93UagTaPSMFU]
- 3-(Piperidin-4-yl)propanoic acid hydrochloride - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9ZXRXqvXMx_4XkE4GYHWr8-VSenjvHwhKkpeztW-F1ONXR1Ktf9jNaRCdBW3udxPBhm-NfLa2GNBlGMovY-gsukE1Xb5tlD2W8vxoRfRkNOMpi421j_VsskGPY7BypHX4pEQgorxOsWj3Ip2EguU1FNXilMiEudWllwO3lmIMzxXSl9wfOKTGHxmFL0vlrMJC7yP_2sSFoUOcgTJ4og==]
- 3-(Piperidin-4-yl)propanoic acid hydrochloride | 51052-79-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMQSlXGeH5_7ObFwUz4Hbhqtl9iRFAEYykVZp3RZBRNeY2oc8xc22BDjy94IbTApG8fMoFWp2OGKScbYzy2qwZwxxk3XhOQbBYwktVphQMqFqF4ma6thY1XqczT7Fi1XIPTCRUPokfjHjsjB5TgVPg0BLn5imHB_897sSrbki9ko3I7GzXfe3nxQkiJBZ]
- Propanoic acid: Human health tier II assessment - NICNAS. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Propanoic%20acid_Human%20health%20tier%20II%20assessment.pdf]
- 3-(1-Fmoc-piperidin-4-yl)propionic acid - Chem-Impex. [URL: https://www.chemimpex.com/product/06981]
- 3-(1-Boc-piperidin-4-yl)propionic acid - Chem-Impex. [URL: https://www.chemimpex.com/product/06528]
- SAFETY DATA SHEET - Propionic Acid, Lab Grade. [URL: https://www.fishersci.com/msds?productName=S25508]
- Propionic acid - Penta chemicals. [URL: https://www.pentachemicals.com/propionic-acid-800720]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Piperidin-4-yl)propanoic acid hydrochloride - [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 1822-32-8 [amp.chemicalbook.com]
- 6. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aksci.com [aksci.com]
Abstract
This technical guide provides a comprehensive analysis of 3-piperidin-4-yl-propionic acid, a versatile scaffold with significant relevance in medicinal chemistry. Primarily recognized as a cyclic analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), this molecule serves as a foundational template for the development of a diverse range of neurologically active agents. We will deconstruct the core scaffold's physicochemical properties, explore robust synthetic strategies, and delve into the structure-activity relationships (SAR) that govern the biological effects of its analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into analogue design, synthesis, and characterization to accelerate the discovery of novel therapeutics.
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block. When combined with a propionic acid moiety at the 4-position, as in this compound, the resulting molecule acts as a conformationally constrained analogue of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a host of neurological and psychiatric disorders.[1]
The clinical utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has driven extensive research into more lipophilic analogues that can effectively reach CNS targets, such as the GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).[1] this compound represents a key starting point for such exploration. This guide will systematically explore how modifications to this core structure can modulate pharmacological activity, selectivity, and pharmacokinetic properties.
The Core Scaffold: this compound
Physicochemical and Structural Properties
Understanding the fundamental properties of the core molecule is essential for rational drug design. The zwitterionic nature of the amino acid structure influences its solubility, crystal packing, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| Melting Point | 275-277 °C | ChemicalBook[3] |
| pKa (Predicted) | 4.66 ± 0.10 (acid), 10.5 (amine) | ChemicalBook[3] |
| LogP (Predicted) | -1.9 | PubChem[2] |
| Appearance | Off-white solid | ChemicalBook[3] |
Synthesis Strategy: A Validated Approach
A common and reliable route to the core scaffold begins with a protected 4-substituted piperidine derivative, which allows for selective manipulation. The following workflow outlines a standard laboratory-scale synthesis.
Caption: General synthetic workflow for this compound.
This pathway involves an initial condensation to form the acrylic acid intermediate, followed by a robust catalytic hydrogenation that simultaneously reduces the pyridine ring and the exocyclic double bond to yield the final saturated product.
Analogue Development: Strategies and Structure-Activity Relationships (SAR)
The core scaffold offers three primary vectors for chemical modification: the piperidine nitrogen (N1), the piperidine ring itself (C2, C3, C5, C6), and the propionic acid side chain.
N-Substitution of the Piperidine Ring
The secondary amine of the piperidine ring is the most common site for modification. Introducing substituents at this position can dramatically alter a compound's lipophilicity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic profile and target engagement.
-
N-Alkylation: Introducing small alkyl or arylalkyl groups can increase lipophilicity and modulate binding. For example, in a series of choline transporter (CHT) inhibitors, N-methylation and N-isopropylation of a related piperidine scaffold were well-tolerated and maintained high potency.[4]
-
N-Acylation: Acyl groups, such as the pivaloyl group, can introduce steric bulk and act as metabolic blockers. The resulting amide is neutral, which can impact solubility and receptor interactions.[5]
-
N-Arylation: Direct attachment of aryl or heteroaryl groups can introduce additional binding interactions (e.g., pi-stacking) and vector the molecule toward different targets.
Modification of the Propionic Acid Moiety
The carboxylic acid group is a critical pharmacophore, often engaging with basic residues (like arginine or lysine) in a target's binding site. However, its acidic nature can lead to poor cell permeability and rapid metabolism.[6][7] Replacing it with a suitable bioisostere is a key strategy in analogue design.
-
Classical Bioisosteres:
-
Tetrazoles: With a pKa similar to carboxylic acids (~4.5-4.9), 5-substituted tetrazoles are one of the most successful carboxylic acid mimics.[8] They are found in numerous approved drugs and can improve metabolic stability and lipophilicity.[8][9]
-
Hydroxamic Acids: These groups are excellent metal chelators and can serve as carboxylic acid bioisosteres, though they may be susceptible to different metabolic pathways like sulfation and glucuronidation.[9]
-
Acyl Sulfonamides: This group also mimics the acidic proton and hydrogen bonding pattern of a carboxylic acid.[6]
-
-
Non-Classical & Neutral Bioisosteres:
The choice of bioisostere is highly context-dependent and aims to balance target affinity with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8]
Ring Constraints and Substitutions
Modifying the piperidine ring itself can pre-organize the molecule into a specific conformation favored by the biological target, potentially increasing potency and selectivity.
-
C3/C4 Substitution: Introducing substituents on the ring, as seen in potent analgesic derivatives of 4-phenylpiperidines, can explore additional binding pockets and enhance activity.[11] The stereochemistry of these substituents is often critical for activity.
-
Ring Size Variation: Expanding or contracting the ring (e.g., to azepane or pyrrolidine) alters the bond angles and the spatial relationship between the nitrogen and the side chain. In a series of dipeptidyl peptidase IV (DPP4) inhibitors, a five-membered pyrrolidine ring was found to be more potent than the six-membered piperidine analogue.[12]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the synthesis of any novel analogue must be followed by rigorous characterization and biological evaluation.
Protocol: N-Alkylation of 3-(1-Boc-piperidin-4-yl)propionic acid
This protocol details the synthesis of an N-substituted analogue, starting from a commercially available Boc-protected intermediate.[13]
Objective: To synthesize N-benzyl-3-(piperidin-4-yl)propionic acid.
Materials:
-
3-(1-Boc-piperidin-4-yl)propionic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Alkylation:
-
Dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in DMF.
-
Add K₂CO₃ (2.5 eq) and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Heat the reaction to 60°C and monitor by TLC or LC-MS until starting material is consumed (typically 4-6 hours).
-
Cool to room temperature, dilute with water, and extract with EtOAc (3x).
-
Wash the combined organic layers with water, then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
-
Boc-Deprotection:
-
Dissolve the purified intermediate in DCM (approx. 0.1 M).
-
Add TFA (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Hydrolysis (if ester was formed) and Isolation:
-
If the initial step resulted in a benzyl ester, it must be hydrolyzed. Dissolve the residue in a mixture of methanol and water. Add LiOH (2.0 eq) and stir at room temperature until hydrolysis is complete.
-
Neutralize the reaction with 1M HCl to pH ~6-7.
-
Extract the product with a suitable organic solvent or purify via reverse-phase HPLC to yield the final zwitterionic product.
-
Analytical Characterization Workflow
Confirmation of the structure and purity of the final compound is non-negotiable.
Caption: Simplified signaling pathway for a GABA-B receptor agonist.
An agonist binding to the GABA-B receptor activates inhibitory Gi/o proteins, leading to the inhibition of adenylyl cyclase (decreasing cAMP levels) and modulation of ion channels. This results in potassium efflux and reduced calcium influx, hyperpolarizing the neuron and decreasing neurotransmitter release.
Conclusion and Future Directions
This compound is more than a simple GABA analogue; it is a highly tractable chemical scaffold that offers vast potential for drug discovery. The strategic exploration of its chemical space through N-substitution, carboxylic acid bioisosterism, and ring modification has yielded potent and selective modulators of various biological targets. Future research should focus on integrating advanced computational modeling with synthetic chemistry to predict optimal modifications for target affinity and ADME properties. The development of analogues with novel mechanisms of action, beyond direct receptor agonism or antagonism, represents a promising frontier for discovering next-generation therapeutics for neurological disorders.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Geron, L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-28.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery Website.
- Stadlbauer, S., et al. (2020). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry, 63(8), 4359–4374.
- Martinez-Alonso, E., et al. (2021). Pyrrolidine, thiomorpholine and piperidine GABA analogues. ResearchGate.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. National Center for Biotechnology Information.
- Krogsgaard-Larsen, P., et al. (1980). Piperidine-4-sulphonic Acid, a New Specific GABA Agonist. Journal of Neurochemistry, 34(3), 756-9.
- Karim, S., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 945.
- Wilson, Z. A., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3434–3438.
- Constanti, A., & Nistri, A. (1976). A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord. British Journal of Pharmacology, 57(3), 347–358.
- Abdykarimova, G. N., et al. (2023). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Chemistry of Heterocyclic Compounds, 59, 945-952.
- Drug Design Org. (2005). Structure Activity Relationships. Drug Design.
- Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151.
- Coop, A., & May, E. L. (1995). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. Australian Journal of Chemistry, 48(1), 113-117.
- Gallant, M., et al. (2003). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3813-6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1822-32-8 [amp.chemicalbook.com]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid (1267555-07-6) for sale [vulcanchem.com]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine-4-sulphonic acid, a new specific GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Protocol for the Preparation of 3-Piperidin-4-yl-propionic Acid for In Vivo Administration
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed methodology for the solubilization of 3-Piperidin-4-yl-propionic acid, a compound with zwitterionic properties, for use in in vivo research. The inherent challenge in formulating such compounds lies in their pH-dependent solubility, which is lowest at the isoelectric point. This protocol addresses this challenge by employing a systematic pH adjustment method to prepare a clear, physiologically compatible, and sterile solution suitable for parenteral administration. By explaining the scientific rationale behind each step, this guide ensures a reproducible and reliable formulation process, which is critical for the integrity of preclinical studies.
Introduction and Scientific Rationale
This compound is a carboxylic acid derivative featuring a piperidine ring, a structure common in neuroactive compounds and GABA analogues.[1] A critical, yet often overlooked, physicochemical characteristic of this molecule is its zwitterionic nature. It possesses both a weakly acidic carboxylic acid group (predicted pKa ~4.66) and a basic secondary amine within the piperidine ring (pKa ~10-11).[2][3][4]
In solution, the charge state of the molecule is dictated by the pH:
-
Low pH (<4): The amine is protonated (NH₂⁺) and the carboxylic acid is neutral (COOH). The molecule carries a net positive charge.
-
Physiological pH (~7.4): The amine is protonated (NH₂⁺) and the carboxylic acid is deprotonated (COO⁻). The molecule is a zwitterion with no net charge.
-
High pH (>11): The amine is neutral (NH) and the carboxylic acid is deprotonated (COO⁻). The molecule carries a net negative charge.
Zwitterionic compounds typically exhibit their lowest aqueous solubility at their isoelectric point (pI), the pH at which the net charge is zero.[5][6] Attempting to dissolve this compound directly in neutral water or saline often results in a poorly soluble suspension. Therefore, a successful dissolution strategy requires shifting the pH away from the pI to favor the formation of a more soluble cationic or anionic salt.
This protocol details a robust method to achieve complete dissolution by forming the sodium salt of the compound in situ through careful titration with a base, followed by adjustment to a physiologically compatible pH and sterile filtration.
Physicochemical Data and Formulation Components
Accurate formulation begins with understanding the compound's properties. The key data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3][7] |
| Molecular Formula | C₈H₁₅NO₂ | [2][7] |
| Molecular Weight | 157.21 g/mol | [2][7] |
| Appearance | Off-white to light yellow solid | [2][3][8] |
| Predicted pKa (Acid) | 4.66 ± 0.10 | [2][3] |
| Predicted pKa (Base) | ~10.5 (Estimated for piperidine amine) | [4] |
Required Materials and Equipment
-
This compound powder
-
Vehicle: Sterile Phosphate-Buffered Saline (1X PBS, pH 7.4)
-
pH Adjustment Solutions: Sterile 0.1 M NaOH and 0.1 M HCl
-
Analytical balance
-
Calibrated pH meter with a micro-probe
-
Sterile glass beaker or volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile disposable syringes
-
Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)
-
Sterile, sealed vials for final product storage
Detailed Dissolution and Sterilization Protocol
This protocol provides a step-by-step workflow to prepare a 10 mg/mL stock solution. Calculations can be adjusted based on the desired final concentration.
Step 1: Pre-calculation and Preparation
-
Objective: Prepare 10 mL of a 10 mg/mL solution.
-
Calculation:
-
Mass required = Concentration × Volume
-
Mass required = 10 mg/mL × 10 mL = 100 mg
-
-
Accurately weigh 100 mg of this compound powder and place it into a sterile beaker containing a sterile magnetic stir bar.
Step 2: Initial Suspension
-
Add approximately 8 mL (80% of the final volume) of sterile 1X PBS to the beaker.
-
Begin stirring at a moderate speed (e.g., 200-300 RPM) at room temperature.
-
Expert Insight: The compound will likely not dissolve at this stage and will form a cloudy suspension. This is expected due to the zwitterionic nature of the molecule at the vehicle's initial pH of ~7.4.
Step 3: pH Adjustment for Solubilization
-
Place the calibrated pH probe into the suspension.
-
Slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH and the clarity of the solution closely.
-
Causality: As the pH increases, the carboxylic acid group (pKa ~4.66) is fully deprotonated to its carboxylate form (COO⁻). This, combined with the protonated piperidine nitrogen (NH₂⁺), shifts the equilibrium away from the least soluble zwitterionic state, forming the highly soluble sodium salt and causing the solution to clear.
-
Continue adding NaOH until the solution becomes completely clear and free of visible particulates. Note the pH at which dissolution occurs (typically pH 8.5-9.5).
Step 4: Final pH and Volume Adjustment
-
Once the solution is clear, the pH will be alkaline. Carefully titrate the solution back towards the target physiological pH of 7.4 using 0.1 M HCl.
-
Critical Step: Add the acid very slowly. If the pH drops too far below 7, the compound may begin to precipitate out of solution. If this occurs, add a drop of 0.1 M NaOH to redissolve.
-
Once the pH is stable at 7.4 (± 0.1), remove the pH probe.
-
Transfer the solution to a 10 mL sterile volumetric flask and add sterile 1X PBS to reach the final volume of 10 mL. This is known as "quantity sufficient" (QS) and ensures the final concentration is accurate.
Step 5: Sterile Filtration (Mandatory for In Vivo Use)
-
Draw the final solution into a sterile syringe appropriately sized for the volume.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.[9]
-
Trustworthiness Check: This step removes any potential microbial contaminants or microscopic particulates, ensuring the sterility and safety of the final injectable product.[10][11][12]
-
Dispense the solution through the filter into a final, sterile, sealed vial.
Step 6: Aliquoting and Storage
-
For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the sterile solution into single-use volumes.
-
Store the aliquots at -20°C. Based on the stability of similar compounds like GABA, solutions may be stable for up to one month.[13]
-
Before use, thaw the aliquot at room temperature and ensure no precipitation has occurred.
Workflow Visualization
The following diagram illustrates the complete preparation workflow, from initial calculation to final sterile product.
Sources
- 1. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1822-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 1822-32-8 [amp.chemicalbook.com]
- 4. GABA - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
- 12. JSM Central || Article Info [jsmcentral.org]
- 13. GABA | GABAA receptor inhibitor | Hello Bio [hellobio.com]
Investigating 3-Piperidin-4-yl-propionic acid: A Methodological Guide for Characterizing Novel GABAergic Compounds
An Application Guide to Patch-Clamp Electrophysiology
Abstract
This document provides a comprehensive methodological framework for the electrophysiological characterization of 3-Piperidin-4-yl-propionic acid, a compound with structural similarities to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Given its chemical nature, this compound is a candidate for interaction with GABA receptors, which are critical targets in neuroscience research and drug development for conditions like epilepsy, anxiety, and insomnia.[1] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a strategic approach to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the two primary classes of GABA receptors: the ionotropic GABA-A receptors (GABA-A-R) and the metabotropic GABA-B receptors (GABA-B-R). We provide detailed, self-validating patch-clamp protocols, explain the rationale behind key experimental decisions, and outline methods for data analysis and interpretation.
Foundational Concepts & Pre-Experimental Strategy
Before commencing electrophysiological recordings, a thorough understanding of the target system and the test compound is essential. The structural similarity of this compound to GABA provides a strong rationale for investigating its effects on GABAergic neurotransmission.
The Primary Targets: GABA-A and GABA-B Receptors
The central nervous system (CNS) relies on a delicate balance between excitation and inhibition, with GABA serving as the primary inhibitory neurotransmitter.[1] GABA exerts its effects through two main receptor types:
-
GABA-A Receptors (GABA-A-R): These are ligand-gated ion channels, specifically permeable to chloride (Cl⁻) ions.[2] Upon activation by GABA, the channel opens, allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.[2][3] This rapid, "phasic" inhibition is the target for many clinically relevant drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators.[1][4]
-
GABA-B Receptors (GABA-B-R): These are metabotropic G-protein coupled receptors (GPCRs). Instead of forming a channel themselves, their activation initiates an intracellular signaling cascade.[5] A primary downstream effect is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and a slower, prolonged hyperpolarization.[5] They can also inhibit presynaptic calcium channels to reduce neurotransmitter release.[3][5]
A novel compound like this compound could potentially act on either or both receptor types, necessitating distinct experimental approaches for its characterization.
Compound Preparation & Properties
Proper handling of the test article is critical for reproducible results.
-
Chemical Identity: this compound (hydrochloride salt).[6]
-
Molecular Formula: C₈H₁₅NO₂·HCl.[6]
-
Molecular Weight: 193.71 g/mol .[6]
-
Solubility & Stock Solution: The hydrochloride salt form enhances solubility in aqueous solutions.[6] Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, deionized water or a suitable buffer. Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final working concentrations using the appropriate extracellular recording solution.
Selecting an Expression System
The choice of biological system is a critical decision that balances physiological relevance with experimental control.
-
Heterologous Expression Systems (e.g., HEK293 or CHO cells):
-
Rationale: These cells do not endogenously express most neuronal receptors. By transfecting them with specific GABA receptor subunit cDNAs (e.g., α1β2γ2 for a common GABA-A-R subtype), one can create a clean, defined system to test for direct interactions.[7] This approach is ideal for initial screening and determining molecular mechanism.
-
Consideration: Lacks the physiological context and interacting proteins of a native neuron.
-
-
Primary Neuronal Cultures or Acute Brain Slices:
-
Rationale: These preparations offer high physiological relevance, as receptors are studied in their native cellular environment with intact signaling pathways. This is crucial for understanding how a compound might affect synaptic integration and network activity.
-
Consideration: Cells express a heterogeneous population of receptor subtypes, which can complicate the interpretation of results. It is often necessary to use pharmacological blockers to isolate specific currents.[8][9]
-
For initial characterization, a heterologous system is often preferred for its clarity. Follow-up studies in neurons are then used to validate the findings in a more complex system.
Experimental Protocols: A Step-by-Step Guide
The following protocols detail the whole-cell patch-clamp technique, the gold standard for high-fidelity analysis of ion channel and receptor function.[9][10]
Protocol 1: Characterization at GABA-A Receptors
This protocol is designed to determine if this compound acts as an agonist or an allosteric modulator of GABA-A receptors.
Caption: Experimental workflow for GABA-A receptor characterization.
| Solution Type | Component | Concentration (mM) | Rationale / In-Text Citation |
| Extracellular (ACSF) | NaCl | 125 | Maintains osmolarity and provides charge carriers. |
| KCl | 2.5 | Sets the potassium equilibrium potential. | |
| CaCl₂ | 2 | Required for general cell health and channel function. | |
| MgCl₂ | 1 | Divalent cation, blocks some channels. | |
| NaH₂PO₄ | 1.25 | pH buffering component. | |
| NaHCO₃ | 26 | Primary pH buffer when gassed with 95% O₂/5% CO₂. | |
| Glucose | 25 | Energy source for the cell. | |
| Intracellular (Pipette) | CsCl | 140 | Cesium blocks most K⁺ channels, isolating Cl⁻ currents.[11] |
| MgCl₂ | 2 | Important for enzymatic function. | |
| EGTA | 10 | Chelates free Ca²⁺ to prevent Ca²⁺-activated currents. | |
| HEPES | 10 | pH buffer, independent of CO₂. | |
| Mg-ATP | 4 | Provides energy for cellular processes. | |
| Na-GTP | 0.4 | Required for G-protein function (less critical for GABA-A). | |
| Adjust pH of intracellular solution to 7.3 with CsOH and osmolarity to ~290 mOsm. |
-
Preparation: Plate cells (e.g., HEK293 transfected with GABA-A-R subunits) onto coverslips 24-48 hours before recording. Prepare all solutions and fresh dilutions of this compound.
-
Establish Recording: Place a coverslip in the recording chamber and perfuse with gassed (95% O₂/5% CO₂) extracellular solution. Using a borosilicate glass pipette (3-5 MΩ resistance) filled with intracellular solution, approach a cell and form a giga-ohm (>1 GΩ) seal.[7][8]
-
Achieve Whole-Cell: Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 3-5 minutes.
-
Voltage-Clamp: Clamp the cell's membrane potential at -60 mV.
-
Test for Agonist Activity:
-
Record a stable baseline current.
-
Using a fast perfusion system, apply increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) for 2-5 seconds each, with a washout period in between.
-
Interpretation: An inward current (at -60 mV with a high Cl⁻ internal) that increases with concentration indicates agonist activity.
-
-
Test for Modulatory Activity:
-
First, determine a sub-maximal effective concentration (EC₁₀-EC₂₀) of GABA by performing a standard GABA concentration-response curve.
-
Apply the EC₁₀-EC₂₀ concentration of GABA to elicit a consistent baseline current.
-
Co-apply the EC₁₀-EC₂₀ GABA along with increasing concentrations of this compound.
-
Interpretation:
-
Positive Modulator: The GABA-evoked current is potentiated (increased).
-
Negative Modulator: The GABA-evoked current is inhibited (decreased).
-
Neutral (Antagonist): If the compound shows no effect on its own but reduces the effect of co-applied GABA, it may be a competitive antagonist.
-
-
-
Controls:
-
Positive Control: Apply a saturating concentration of GABA (e.g., 1 mM) to confirm robust receptor expression.
-
Antagonist Control: Confirm that any current evoked by GABA or the test compound is blocked by a known GABA-A-R antagonist like bicuculline (10 µM). This validates that the effect is mediated by GABA-A receptors.
-
Protocol 2: Characterization at GABA-B Receptors
This protocol focuses on detecting the activation of GIRK channels, a primary downstream effector of GABA-B receptors.
Caption: Simplified GABA-B receptor signaling to GIRK channels.
| Solution Type | Component | Concentration (mM) | Rationale / In-Text Citation |
| Extracellular (High K⁺) | NaCl | 120 | Reduced to maintain osmolarity. |
| KCl | 25 | High K⁺ increases the driving force for K⁺, enhancing the GIRK current signal. | |
| CaCl₂ | 2 | ||
| MgCl₂ | 1 | ||
| HEPES | 10 | pH buffer. | |
| Glucose | 10 | ||
| Intracellular (Pipette) | K-Gluconate | 140 | A more physiological anion than Cl⁻. |
| MgCl₂ | 2 | ||
| EGTA | 1 | ||
| HEPES | 10 | ||
| Mg-ATP | 4 | ||
| Na-GTP | 0.4 | Essential for G-protein coupling and function. [5] | |
| Adjust pH of extracellular solution to 7.4 with NaOH and intracellular to 7.3 with KOH. |
-
Preparation: Use cells expressing GABA-B receptors (and GIRK channels, which are often endogenous in HEK293 cells) or primary neurons.
-
Establish Whole-Cell: Follow steps 1-3 from Protocol 2.1, using the K-Gluconate-based intracellular solution.
-
Voltage-Clamp & Ramp:
-
Hold the cell at -60 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) every 10-15 seconds. This allows for the measurement of the current-voltage (I-V) relationship.
-
-
Test for Agonist Activity:
-
After establishing a stable baseline I-V curve, perfuse with increasing concentrations of this compound.
-
Interpretation: Activation of GABA-B receptors will produce an inwardly rectifying K⁺ current, visible as an increase in inward current at potentials negative to the K⁺ reversal potential.
-
-
Controls:
-
Positive Control: Apply the known GABA-B agonist baclofen (e.g., 50 µM) to confirm the presence of a functional GABA-B-GIRK pathway.
-
Antagonist Control: Any induced current should be blocked by a specific GABA-B antagonist like CGP 55845 (1 µM).
-
Data Analysis & Interpretation
-
Peak Amplitude: For GABA-A responses, measure the peak inward current relative to the baseline before drug application. For GABA-B responses, measure the current at a specific negative potential (e.g., -120 mV) during the voltage ramp.
-
Concentration-Response Curves: Plot the normalized response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Fit the data to a sigmoidal (four-parameter logistic) equation to determine:
-
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that produces 50% of the maximal response. A lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Maximum efficacy): The maximum response produced by the compound compared to the endogenous ligand (GABA) or a standard agonist (baclofen).
-
| Observation | Potential Interpretation |
| Compound alone elicits a current reversible by a specific antagonist. | Direct Agonist |
| Compound has no effect alone but increases the current evoked by GABA. | Positive Allosteric Modulator (PAM) |
| Compound has no effect alone but decreases the current evoked by GABA. | Negative Allosteric Modulator (NAM) |
| Compound blocks the current evoked by GABA. | Competitive or Non-competitive Antagonist |
| No response observed at either GABA-A or GABA-B receptors. | Compound is inactive at these targets. |
By systematically applying these protocols and analyses, researchers can build a comprehensive electrophysiological profile of this compound, elucidating its mechanism of action and paving the way for its potential use as a research tool or therapeutic lead.
References
- Basic Neurochemistry, Eighth Edition: GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. [Link]
- Kržan, M., & Vrecl, M. (2015). GABA Receptors: Pharmacological Potential and Pitfalls. PubMed. [Link]
- SKF-97,541. Wikipedia. [Link]
- Hieu, T. H., et al. (2021).
- GABAA receptor. Wikipedia. [Link]
- An Overview of GABA Receptor Pharmacology. News-Medical.Net. [Link]
- Patch-Clamp Recordings. Bio-protocol. [Link]
- Smart, T. G., & Paoletti, P. (2009).
- Smart, T. G. (2009). Single-channel recording of ligand-gated ion channels.
- Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]
- Whole-cell patch clamp protocol. Axol Bioscience. [Link]
- Plested, A. J. R. (2016).
- Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
- A Short Guide to Electrophysiology and Ion Channels. IntechOpen. [Link]
- Electrophysiological Approaches for the Study of Ion Channel Function. PubMed Central. [Link]
- Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. [Link]
- 3-(Piperidin-4-yl)propanoic acid. PubChem. [Link]
- Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue. PubMed. [Link]
- Hieu, T. H., et al. (2021).
Sources
- 1. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes: 3-Piperidin-4-yl-propionic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in FDA-approved drugs and natural products is a testament to its utility.[2][3] The six-membered nitrogen-containing heterocycle offers a stable, conformationally flexible, three-dimensional structure that can effectively present substituents to engage with biological targets.[2][3] This adaptability makes it a cornerstone for designing therapeutics targeting a wide array of conditions, from central nervous system (CNS) disorders to cancer.[2][4]
Within this important class of molecules, 3-Piperidin-4-yl-propionic acid emerges as a particularly valuable bifunctional building block. It uniquely combines the advantageous 3D geometry of the piperidine core with a propionic acid side chain, which serves as a versatile chemical handle for molecular elaboration. This structure is known to be a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[5] This guide provides an in-depth look at the applications and synthetic protocols for leveraging this compound in drug development programs.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective implementation in a synthetic workflow and for predicting its influence on the characteristics of the final compound. This compound is typically handled as its hydrochloride salt to improve stability and solubility in polar solvents.[5] For synthetic transformations, the Boc-protected analogue is frequently used to enable selective reactions at the carboxylic acid moiety.[6]
| Property | This compound | This compound HCl | 3-(1-Boc-piperidin-4-yl)propionic acid |
| Molecular Formula | C₈H₁₅NO₂[7] | C₈H₁₅NO₂·HCl[5] | C₁₃H₂₃NO₄ |
| Molecular Weight | 157.21 g/mol [7] | 193.67 g/mol [8] | 257.33 g/mol |
| Appearance | Solid | Light yellow solid[5] | White to off-white solid |
| CAS Number | 1822-32-8[7] | 51052-79-0[5] | 157688-46-5 |
| IUPAC Name | 3-piperidin-4-ylpropanoic acid[7] | 3-piperidin-4-ylpropanoic acid hydrochloride | 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid |
| Key Features | Bifunctional: secondary amine and carboxylic acid. | Stable, water-soluble salt form. | Amine protection allows for selective carboxylate chemistry.[6] |
Core Applications in Medicinal Chemistry
The structure of this compound makes it an ideal scaffold for several therapeutic areas. Its propionic acid chain mimics the length of the neurotransmitter γ-aminobutyric acid (GABA), making it a valuable starting point for designing GABA analogues and other CNS-active agents.[9][10]
Key Therapeutic Areas:
-
Neuroscience: The piperidine core is a common feature in drugs targeting neurological disorders.[5] This building block is used to synthesize ligands for various receptors, including dopamine and serotonin receptors, where the piperidine nitrogen can serve as a key basic interaction point or a site for further functionalization.[11][12] It has also been employed in the development of inhibitors for the presynaptic choline transporter (CHT).[13][14]
-
Metabolic Diseases: The piperidine scaffold has been successfully used to develop potent and selective inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes.[15] The this compound motif can serve as a core to which other pharmacophoric elements are attached.
-
Oncology: While the piperidine ring itself is common in anticancer agents, derivatives of this compound have been explored for their anti-leukemic activities, demonstrating the scaffold's broad utility.[4][16]
Below is a diagram illustrating the versatility of the this compound scaffold, showcasing how its two reactive sites can be used to connect to a primary pharmacophore (P1) and a secondary modulating group (P2).
Caption: Synthetic decision workflow for library development.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol details the coupling of the carboxylic acid moiety (using the Boc-protected variant) with a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization. [17][18] Materials:
-
3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (0.1 - 1.0 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Activation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-(1-Boc-piperidin-4-yl)propionic acid (1.0 eq) in anhydrous DMF.
-
Add the target amine (1.1 eq) followed by HOBt (catalytic 0.1 eq or stoichiometric 1.0 eq for challenging couplings). [18]3. Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base. [17]5. Slowly add EDC hydrochloride (1.2 eq) portion-wise to the cooled, stirring solution.
-
Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. [19] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by silica gel column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the alkylation of the piperidine nitrogen after the Boc group has been removed. Reductive amination is a robust method that involves forming an iminium ion intermediate with an aldehyde or ketone, which is then reduced in situ by a mild hydride reagent. [20] Materials:
-
Piperidine-containing substrate (e.g., product from Protocol 1 after deprotection) (1.0 eq)
-
Aldehyde or Ketone (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Standard workup reagents (Saturated NaHCO₃, DCM, brine)
Procedure:
-
Iminium Formation: Dissolve the piperidine substrate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM at room temperature.
-
Stir the mixture for 30-60 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An initial effervescence may be observed.
-
Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent. It is not reactive enough to reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate as it is formed. This selectivity prevents side reactions and improves yield. [20]4. Reaction: Continue stirring the reaction at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous phase two more times with DCM. [20] * Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-alkylated product.
Conclusion
This compound is a high-value, versatile, and commercially available building block that empowers medicinal chemists to rapidly generate diverse and structurally complex molecules. Its bifunctional nature, combined with the proven biological relevance of the piperidine scaffold, ensures its continued importance in the discovery of new therapeutics. The robust and well-established protocols for its derivatization at both the carboxylic acid and the piperidine nitrogen provide a reliable and efficient pathway for structure-activity relationship (SAR) studies, ultimately accelerating the journey from hit identification to clinical candidate.
References
- Vertex AI Search. (2026).
- BenchChem. (2025).
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
- Vulcanchem. (n.d.). 3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]propanoic acid.
- PubChem. (2025). 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806.
- ResearchGate. (2025). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)
- ResearchGate. (2025).
- PubMed. (n.d.).
- Chinese Journal of Pesticide Science. (2023).
- ACS Publications. (n.d.). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders.
- ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11.
- Sigma-Aldrich. (n.d.). 3-(Piperidin-4-yl)propanoic acid hydrochloride.
- National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- MDPI. (n.d.).
- Wikipedia. (n.d.). GABA analogue.
- PubMed. (n.d.). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist.
- BenchChem. (2025).
- PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Growing Science. (2022).
- ChemicalBook. (n.d.). This compound | 1822-32-8.
- ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.
- Drug Discovery News. (n.d.). From kitchen spice to effective epilepsy therapy?.
- Organic Chemistry Portal. (2025).
- Semantic Scholar. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- PubMed Central. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors.
- PubMed. (2018). 1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor.
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- ChemRxiv. (n.d.).
- MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA analogue - Wikipedia [en.wikipedia.org]
- 11. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-[3-(4-Butylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Application of 3-Piperidin-4-yl-propionic Acid in Modern Drug Discovery
In the landscape of contemporary drug design, the quest for novel molecular architectures that confer desirable pharmacological properties is perpetual. Among the myriad of scaffolds available to medicinal chemists, 3-Piperidin-4-yl-propionic acid has emerged as a particularly versatile and valuable building block. Its inherent structural features, combining a conformationally restricted piperidine ring with a flexible propionic acid side chain, make it an ideal starting point for the development of ligands targeting a range of biological entities, most notably within the central nervous system. This guide provides an in-depth exploration of the application of this compound in drug discovery, offering detailed insights and practical protocols for researchers in the field.
The Strategic Advantage of the this compound Moiety
The utility of this compound in medicinal chemistry stems from a combination of its structural and physicochemical properties. The piperidine ring, a prevalent motif in many approved drugs, provides a rigid framework that can be strategically substituted to orient functional groups for optimal receptor interaction[1]. This conformational constraint reduces the entropic penalty upon binding, often leading to higher affinity. The propionic acid side chain, on the other hand, offers a flexible linker that can be readily modified to modulate properties such as solubility, lipophilicity, and metabolic stability.
Furthermore, the basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing for the formation of crucial ionic interactions with biological targets. This feature is particularly important for designing ligands for neurotransmitter receptors and transporters. The hydrochloride salt of this compound is often utilized in research due to its enhanced stability and solubility[2].
Synthetic Strategies and Key Intermediates
The synthesis of this compound and its derivatives is a critical aspect of its application. A common and efficient route involves the catalytic hydrogenation of 4-pyridinepropanenitrile, followed by hydrolysis of the nitrile to the carboxylic acid. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, on the piperidine nitrogen is essential for selective functionalization and to facilitate subsequent synthetic transformations[3]. The Boc-protected form, 3-(1-Boc-piperidin-4-yl)propionic acid, is a widely used intermediate in pharmaceutical development[3].
Protocol 1: Synthesis of 3-(1-Boc-piperidin-4-yl)propanoic acid
This protocol outlines a representative synthesis of the N-Boc protected derivative, a key intermediate for further elaboration.
Materials:
-
4-Pyridinepropanenitrile
-
Hydrogen gas
-
Platinum(IV) oxide (Adam's catalyst)
-
Hydrochloric acid (concentrated)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Methanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 4-pyridinepropanenitrile in methanol. Add a catalytic amount of platinum(IV) oxide. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Filtration and Concentration: Carefully vent the reaction vessel and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.
-
Hydrolysis: To the crude product, add concentrated hydrochloric acid and heat the mixture at reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
Boc Protection: Cool the reaction mixture and adjust the pH to ~9-10 with a sodium hydroxide solution. Add a solution of di-tert-butyl dicarbonate in dichloromethane and stir vigorously at room temperature for 4-6 hours.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 3-(1-Boc-piperidin-4-yl)propanoic acid as a white solid.
Causality of Experimental Choices: The use of platinum(IV) oxide is a robust and efficient catalyst for the reduction of the pyridine ring. Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. Boc protection is employed to prevent N-alkylation in subsequent steps and to increase the lipophilicity of the molecule, aiding in purification.
Application in the Design of GABA Receptor Modulators
A primary application of the this compound scaffold is in the development of ligands for the γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. The structural similarity of this compound to GABA allows it to serve as a conformationally restricted GABA analogue.
Targeting GABAA Receptors
Derivatives of this compound have been explored as modulators of GABAA receptors, which are ligand-gated ion channels. By modifying the propionic acid moiety and substituting the piperidine ring, it is possible to develop compounds with agonist, antagonist, or allosteric modulatory activity.
Below is a diagram illustrating the general workflow for the screening of novel this compound derivatives as GABAA receptor modulators.
Protocol 2: GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAA receptor, a crucial first step in characterization.
Materials:
-
Rat whole brain membranes (prepared or commercially available)
-
[³H]-Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds (derived from this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and a fixed concentration of [³H]-Muscimol.
-
Total and Non-specific Binding: For total binding wells, add only buffer and [³H]-Muscimol. For non-specific binding wells, add buffer, [³H]-Muscimol, and a high concentration of unlabeled GABA.
-
Incubation: Add the prepared rat brain membranes to each well to initiate the binding reaction. Incubate the plate at 4°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific [³H]-Muscimol binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Trustworthiness of the Protocol: This protocol includes controls for total and non-specific binding, which are essential for accurately determining the specific binding of the test compounds. The use of a well-characterized radioligand like [³H]-Muscimol ensures the reliability of the assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.
| Compound ID | R1 (Piperidine N-substituent) | R2 (Propionic Acid Modification) | Target | Activity (e.g., Ki, IC₅₀) |
| Lead | H | -COOH | GABAA Receptor | 5 µM |
| Analog 1 | Methyl | -COOH | GABAA Receptor | 2 µM |
| Analog 2 | H | -CONH₂ | GABAA Receptor | 10 µM |
| Analog 3 | Phenyl | -COOH | GABAB Receptor | 500 nM |
Table 1: Representative Structure-Activity Relationship Data for this compound Derivatives. (Note: This data is illustrative and based on general trends observed in medicinal chemistry.)
The data in Table 1 illustrates that even small modifications to the core structure can significantly impact biological activity and target selectivity. For instance, N-alkylation of the piperidine can enhance affinity for the GABAA receptor, while converting the carboxylic acid to an amide may decrease it. Larger aromatic substituents on the nitrogen can shift the selectivity towards GABAB receptors.
Below is a diagram illustrating the key points of SAR for this scaffold.
Sources
Application Note: A Robust Two-Step Derivatization Protocol for the GC-MS Analysis of 3-Piperidin-4-yl-propionic acid
Abstract
This application note presents a detailed, field-proven protocol for the chemical derivatization of 3-Piperidin-4-yl-propionic acid for quantitative and qualitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, stemming from the presence of a carboxylic acid and a secondary amine group, direct GC-MS analysis of this compound is challenging. The described two-step derivatization procedure, involving esterification followed by acylation, enhances volatility and thermal stability, ensuring robust and reproducible chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this and structurally similar compounds.
Introduction: The Rationale for Derivatization
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many pharmaceutical compounds and metabolites, including this compound, are non-volatile and polar due to the presence of active hydrogen-containing functional groups such as carboxylic acids and amines.[1] These groups can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[1][2]
Chemical derivatization is a crucial sample preparation step that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][3] This process involves replacing the active hydrogens with a non-polar group, thereby reducing intermolecular hydrogen bonding.[2][3] For this compound, which contains both a carboxylic acid and a secondary amine, a carefully selected derivatization strategy is paramount for successful GC-MS analysis.
This application note details a two-step derivatization protocol. This sequential approach is often necessary for compounds with multiple, different functional groups to ensure complete derivatization and avoid the formation of multiple derivative products.[3][4][5][6] First, the carboxylic acid group is esterified, followed by the acylation of the secondary amine. This order is critical as acylation reagents can react with both functional groups, but esterification is more specific to the carboxylic acid under the described conditions.[5][7]
Derivatization Strategy: A Two-Step Approach
Step 1: Esterification of the Carboxylic Acid Group
The initial step focuses on converting the polar carboxylic acid group into a less polar ester. This is typically achieved through reaction with an alcohol in the presence of an acid catalyst.[1][8] For this protocol, we will use methanolic HCl. This reagent is effective for converting carboxylic acids to their methyl esters.[5][7]
Step 2: Acylation of the Secondary Amine Group
Following esterification, the secondary amine on the piperidine ring is derivatized. Acylation is an effective method for derivatizing primary and secondary amines.[9][10][11] We will utilize Trifluoroacetic Anhydride (TFAA), a common and highly reactive acylation reagent.[11][12] The resulting trifluoroacetyl derivative is stable, volatile, and provides characteristic mass spectral fragmentation patterns, aiding in identification.[11]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Two-step derivatization workflow for this compound.
Detailed Protocol
4.1. Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Acetyl chloride
-
Ethyl acetate (anhydrous, GC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with caps and septa
-
Heating block or oven
-
Microsyringes
-
Vortex mixer
4.2. Reagent Preparation
-
Methanolic HCl (3 M): In a fume hood, slowly add 22 mL of acetyl chloride to 100 mL of cold (on an ice bath) anhydrous methanol with stirring. This is an exothermic reaction. Prepare this reagent fresh.
4.3. Derivatization Procedure
-
Sample Preparation: Place 1 mg of the this compound sample or a dried extract into a 2 mL GC vial. Ensure the sample is completely dry by placing it under a gentle stream of nitrogen. The presence of water will interfere with the derivatization reactions.[13][14]
-
Step 1: Esterification
-
Add 200 µL of 3 M methanolic HCl to the dried sample.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After heating, cool the vial to room temperature.
-
Remove the solvent by evaporating to dryness under a gentle stream of nitrogen.
-
-
Step 2: Acylation
-
To the dried residue from the esterification step, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution
-
Reconstitute the dried derivative in an appropriate volume (e.g., 200 µL) of anhydrous ethyl acetate.
-
Vortex for 30 seconds to ensure the derivative is fully dissolved.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Method Parameters
The following table provides a starting point for the GC-MS method parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Justification |
| GC System | Agilent 8890 GC or equivalent | Standard high-performance gas chromatograph. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass spectral information for identification. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of derivatized compounds.[15] |
| Injector Temperature | 250°C | Ensures complete vaporization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp 1: 15°C/min to 280°C (hold 5 min) | A typical temperature program for the elution of derivatized compounds.[15] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40-550 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Results and Discussion
The two-step derivatization of this compound will yield the N-trifluoroacetyl methyl ester derivative. This derivative will be significantly more volatile and less polar than the parent compound, resulting in a sharp, symmetrical peak on the GC chromatogram. The mass spectrum obtained under EI conditions will show a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The molecular ion may be present, along with fragments corresponding to the loss of the trifluoroacetyl group, the methyl ester group, and fragmentation of the piperidine ring.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure all glassware, solvents, and the sample are anhydrous.[14] Work under a dry atmosphere if possible. |
| Insufficient reagent volume or concentration. | Use a molar excess of the derivatizing reagents. | |
| Incomplete reaction. | Increase reaction time and/or temperature.[16] | |
| Multiple peaks for the analyte | Incomplete derivatization of one or both functional groups. | Optimize the reaction conditions for each step to ensure complete conversion. |
| Degradation of the analyte or derivative. | Reduce the injector or oven temperature. Ensure the GC system is clean and inert. | |
| Broad or tailing peaks | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. |
| Incomplete derivatization. | Re-optimize the derivatization protocol. |
Conclusion
The described two-step esterification and acylation protocol provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. This procedure effectively addresses the challenges associated with the analysis of polar, non-volatile compounds, enabling accurate and sensitive quantification and identification. The principles and steps outlined in this application note can be adapted for the analysis of other compounds containing both carboxylic acid and amine functionalities.
References
- Kim, H. Y., & Kim, K. R. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of the Korean Chemical Society, 51(3), 254-262.
- Villas-Bôas, S. G., Højrup, P., & Olsen, J. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 39-51.
- ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Jackson, G., & An, Y. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7.
- Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 39-51.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.
- Caltech GPS. Preparation of TMS Derivatives for GC/MS.
- Chemistry LibreTexts. Derivatization.
- ResearchGate. Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives.
- Davis, B. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of pharmacological and toxicological methods, 31(3), 141-148.
- ResearchGate. Acylation Derivatization Reagents.
- ResearchGate. Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM.
- Zhang, S., et al. (2019). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical chemistry, 91(15), 9879-9886.
- Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. OSTI.GOV.
- Shepard, J. R. (2011). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and bioanalytical chemistry, 413(12), 3145-3151.
- ResearchGate. (PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (pp. 1-10). Elsevier.
- Jones, B. R., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 46(18), e2300343.
- Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest.
- Wiley Online Library. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS.
- Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389.
- Kranenburg, R. F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Forensic chemistry, 20, 100266.
- Semantic Scholar. Benefits of derivatization in GC–MS-based identification of new psychoactive substances.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gcms.cz [gcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
High-performance liquid chromatography (HPLC) method for 3-Piperidin-4-yl-propionic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Piperidin-4-yl-propionic acid
Abstract
The quantitative analysis of this compound presents a significant chromatographic challenge due to its inherent chemical properties. As a polar, zwitterionic compound, it exhibits minimal retention on traditional reversed-phase columns.[1] Furthermore, its aliphatic structure lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors, which necessitates a specialized analytical approach.[2] This application note details a robust and sensitive HPLC method developed to overcome these obstacles. The strategy is built upon two core principles: leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective retention and employing a pre-column derivatization step to attach a fluorescent tag for highly sensitive detection. This guide provides a comprehensive overview of the method's rationale, detailed experimental protocols, and system validation criteria for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally similar polar compounds.
Introduction: Deconstructing the Analytical Challenge
This compound is a molecule of interest in pharmaceutical research and development, often used as a building block or intermediate in the synthesis of bioactive compounds.[3] Its structure, featuring both a secondary amine (a basic moiety) and a carboxylic acid (an acidic moiety), classifies it as a zwitterion, particularly at neutral pH.[2] This dual-charge character, combined with its small, aliphatic nature (calculated XLogP3-AA of -1.9), makes it highly hydrophilic.[4]
Attempting to analyze this compound with conventional reversed-phase (RP-HPLC) chromatography is fundamentally flawed. The non-polar stationary phases (e.g., C18) used in RP-HPLC rely on hydrophobic interactions for analyte retention.[1] Highly polar molecules like this compound have minimal affinity for these phases and are typically eluted in or near the solvent front, resulting in poor resolution and unreliable quantification.[5]
To develop a reliable analytical method, two primary issues must be addressed:
-
Retention: An alternative chromatographic mode is required to retain the polar analyte on the stationary phase.
-
Detection: The molecule must be modified to make it detectable by common HPLC detectors with high sensitivity.
This protocol systematically solves both problems through the synergistic application of HILIC and fluorescence derivatization.
The Chromatographic Strategy: Causality Behind Experimental Choices
Why HILIC for Separation?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal separation technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[6][7] Unlike RP-HPLC, HILIC employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded silica).[8][9] The mobile phase consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer.
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that becomes immobilized on the surface of the polar stationary phase.[7] Hydrogen bonding and dipole-dipole interactions also contribute to the retention process.[6] This approach provides excellent retention for polar molecules like this compound, effectively moving them away from the void volume for accurate quantification.
Why Pre-Column Derivatization for Detection?
Most amino acids and related aliphatic compounds lack a suitable chromophore for sensitive UV detection.[2] To overcome this, a chemical derivatization step is employed to attach a molecule that is either highly UV-absorbent or, preferably, fluorescent.[10] Fluorescence detection offers superior sensitivity and selectivity compared to UV detection.
This protocol uses a pre-column derivatization method, where the analyte is reacted with a fluorescent tagging agent before injection into the HPLC system.[11] We have selected the well-established reaction with o-phthaldialdehyde (OPA) in the presence of a thiol, 3-mercaptopropionic acid (MPA) .[12] This reaction is rapid and specific for primary and secondary amines, forming a highly fluorescent isoindole derivative that can be detected at pico- to femtomole levels.[12]
Detailed Application and Protocols
This section provides a complete, step-by-step protocol for the analysis. The method is designed to be robust and transferable, with built-in checks for system suitability.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| This compound | Reference Standard | Sigma-Aldrich, etc. |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, etc. |
| Water | HPLC or Type I | Milli-Q® System |
| Ammonium Formate | LC-MS Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| o-Phthaldialdehyde (OPA) | Reagent Grade | Sigma-Aldrich |
| 3-Mercaptopropionic Acid (MPA) | Reagent Grade | Sigma-Aldrich |
| Boric Acid | Reagent Grade | Sigma-Aldrich |
| Sodium Hydroxide | Reagent Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific, etc. |
Solution Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water and adjust the pH. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (80:20, v/v).
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in ~90 mL of water. Adjust pH to 10.2 with 10 M Sodium Hydroxide. Make up the final volume to 100 mL with water.
-
OPA/MPA Derivatization Reagent: In a 10 mL amber vial, dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of MPA and vortex. Add 11.2 mL of the 0.4 M Borate Buffer and mix thoroughly. This reagent is stable for approximately one week when stored at 4°C, protected from light.
Standard and Sample Preparation Protocol
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Working Standard Preparation: Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with the Sample Diluent.
-
Sample Preparation: Accurately weigh the sample material. Dissolve and dilute with the Sample Diluent to bring the expected concentration of the analyte within the calibration range.
-
Filtration: Filter all final standard and sample solutions through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial before derivatization.
Automated Pre-Column Derivatization Protocol
This protocol is designed for an autosampler with a programmable injection sequence.[12]
-
Transfer 100 µL of the filtered standard or sample solution to an autosampler vial.
-
Program the autosampler to perform the following sequence: a. Aspirate 50 µL of the OPA/MPA Derivatization Reagent. b. Aspirate 10 µL of the sample/standard from the vial. c. Mix the reagent and sample in the injection loop or a mixing vial for 1 minute. d. Inject the desired volume (e.g., 10 µL) of the resulting mixture onto the column.
HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent |
| Column | HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) or equivalent |
| Column Temperature | 35°C |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 455 nm |
| Run Time | 8 minutes |
System Suitability Testing (SST) - A Self-Validating System
Before analyzing samples, the system's performance must be verified according to established guidelines like USP <621>.[13][14][15] Inject a mid-range working standard (e.g., 10 µg/mL) six consecutive times. The results must meet the following criteria:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Tf) | 0.8 – 1.8 |
| Repeatability (%RSD) | Relative Standard Deviation of peak area ≤ 2.0% |
| Theoretical Plates (N) | > 2000 |
Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.
Overall Analytical Workflow
The entire process, from sample handling to final data analysis, follows a systematic and reproducible workflow.
Method Validation and Trustworthiness
To ensure this protocol is fit for its intended purpose in a regulated environment, it must be validated according to ICH Q2(R2) guidelines.[16][17][18] Key validation parameters to be assessed include:
-
Specificity: Demonstrate that excipients and potential impurities do not interfere with the analyte peak.
-
Linearity and Range: Establish a linear relationship between concentration and peak area across a defined range (e.g., 0.1 - 100 µg/mL).[19]
-
Accuracy: Determine the closeness of the measured value to the true value, typically assessed by spike recovery experiments.[16]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst) to demonstrate the method's consistency.[19][20]
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2°C) to demonstrate the method's reliability during normal use.[19]
Conclusion
The described HPLC method provides a reliable, sensitive, and robust solution for the challenging analysis of this compound. By combining the selective retention power of Hydrophilic Interaction Liquid Chromatography with the high sensitivity of pre-column fluorescence derivatization, this protocol overcomes the inherent difficulties associated with analyzing polar, non-chromophoric compounds. The inclusion of rigorous system suitability criteria ensures the trustworthiness of the results, making this method a valuable tool for quality control, stability testing, and research applications in the pharmaceutical industry.
References
- Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: SIELC Technologies URL:[Link]
- Title: Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Source: Waters Corpor
- Title: Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC)
- Title: <621> CHROMATOGRAPHY (2014) Source: U.S. Pharmacopeia URL:[Link]
- Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: Food Research URL:[Link]
- Title: In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: MDPI URL:[Link]
- Title: Hydrophilic Interaction (HILIC) Columns Source: Biocompare URL:[Link]
- Title: Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Source: Chrom
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) URL:[Link]
- Title: HPLC Sample Preparation Source: Organom
- Title: Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent Source: National Institutes of Health (NIH) URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chrom
- Title: Sample Preparation – HPLC Source: Polymer Chemistry Characteriz
- Title: Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chrom
- Title: 3-(Piperidin-4-yl)propanoic acid Source: PubChem URL:[Link]
- Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC Intern
- Title: Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography Source: LCGC Intern
- Title: Steps for HPLC Method Valid
- Title: Mixed-mode chrom
- Title: LC Analysis of Zwitterions with Ion-Free Mobile Phase Source: SIELC Technologies URL:[Link]
- Title: HPLC/MS - sample preparation for a mix of polar and non-polar compounds. Source: Reddit URL:[Link]
- Title: (PDF)
- Title: Fundamentals of mixed mode (multimodal)
- Title: Introduction to Multimodal or Mixed-Mode Chrom
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: 3-(3-vinyl-4-piperidinyl)propanoic acid Source: ChemSynthesis URL:[Link]
- Title: Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms Source: PubMed URL:[Link]
- Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL:[Link]
- Title: HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution Source: ResearchG
- Title: What is Mixed-Mode Chromatography? Source: YouTube (Bio-Rad) URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[Link]
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL:[Link]
Sources
- 1. sielc.com [sielc.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 11. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. agilent.com [agilent.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. m.youtube.com [m.youtube.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Characterizing 3-Piperidin-4-yl-propionic acid in GABA-A Receptor Binding Assays
Introduction: Unveiling the GABAergic Potential of Novel Piperidine Analogs
The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological and psychiatric disorders.[1] The GABA-A receptor, a ligand-gated chloride ion channel, is of particular interest due to its modulation by various clinically significant drugs, including benzodiazepines and barbiturates.[2][3][4] 3-Piperidin-4-yl-propionic acid, as a structural analog of GABA, presents a compelling candidate for investigation as a modulator of GABA-A receptor activity. The piperidine scaffold is a well-established pharmacophore in CNS drug discovery, known to interact with various biological targets.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the binding affinity of this compound at the GABA-A receptor. In the absence of established binding data for this specific compound, this document serves as a detailed, field-proven protocol for determining its inhibitory constant (Kᵢ) through competitive radioligand binding assays. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for the evaluation of novel GABAergic compounds.
Scientific Principles: The Rationale Behind Receptor Binding Assays
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its receptor.[6][7] These assays are highly sensitive and allow for the determination of key parameters such as receptor density (Bₘₐₓ) and ligand affinity (Kₑ).[7][8] The protocol detailed in this guide employs a competitive binding format, which is a powerful method to determine the relative affinity (Kᵢ) of an unlabeled test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[6][7][9]
The choice of [³H]muscimol as the radioligand is based on its high affinity and specificity for the GABA-A receptor agonist binding site.[1][10][11][12] By incubating a fixed concentration of [³H]muscimol with a preparation of brain membranes containing GABA-A receptors and varying concentrations of this compound, we can generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is determined, which is the concentration of the test compound required to displace 50% of the specifically bound radioligand. The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of the compound's binding affinity.
GABA-A Receptor Signaling Pathway
The binding of GABA or a GABA agonist to the GABA-A receptor initiates a conformational change that opens the integral chloride ion (Cl⁻) channel.[2][13] The influx of Cl⁻ into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.[3][13]
Caption: Experimental Workflow for Competitive Binding Assay.
Detailed Protocols
Part 1: Rat Brain Membrane Preparation
This protocol is adapted from established methods for preparing synaptic membranes rich in GABA-A receptors. [1] Materials:
-
Whole rat brains (cortex or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (store at 4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)
-
Deionized water (4°C)
-
Tissue homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Homogenize rat brains in 20 mL/g of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension with two 10-second bursts at high speed, with a 10-second interval.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C.
-
Repeat step 7 two more times to ensure the removal of endogenous GABA.
-
Resuspend the final pellet in Binding Buffer to achieve a protein concentration of approximately 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol outlines the procedure to determine the IC₅₀ of this compound at the GABA-A receptor.
Materials:
-
Prepared rat brain membranes
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
[³H]muscimol (specific activity ~15-30 Ci/mmol)
-
This compound (unlabeled test compound)
-
GABA (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Set up the assay in triplicate in a 96-well plate with the following conditions:
-
Total Binding: Brain membranes, Binding Buffer, and [³H]muscimol (final concentration ~2-5 nM).
-
Non-specific Binding (NSB): Brain membranes, Binding Buffer, [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM). [1][14] * Competition Binding: Brain membranes, Binding Buffer, [³H]muscimol, and varying concentrations of this compound.
-
-
Add approximately 0.1-0.2 mg of membrane protein to each well.
-
The final assay volume should be consistent across all wells (e.g., 250-500 µL).
-
Incubate the plate at 4°C for 45-60 minutes to reach equilibrium. [14]6. Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Binding: Specific binding is the difference between total binding and non-specific binding.
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
2. Generation of Competition Curve: Plot the percentage of specific binding of [³H]muscimol as a function of the logarithm of the concentration of this compound. The data should form a sigmoidal curve.
3. Determination of IC₅₀: Using a non-linear regression analysis program (e.g., Prism), fit the competition curve to a one-site or two-site binding model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
4. Calculation of Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand ([³H]muscimol) used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined independently through a saturation binding assay.
Data Presentation: The binding affinity data for this compound should be presented in a clear and concise table.
| Parameter | Value |
| IC₅₀ | To be determined |
| Kᵢ | To be determined |
| Radioligand | [³H]muscimol |
| Receptor Source | Rat Brain Membranes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
| Incubation | 4°C for 45-60 min |
Trustworthiness and Self-Validation
The integrity of these protocols is ensured by the inclusion of critical controls. The determination of non-specific binding is paramount, as it accounts for the portion of the radioligand that binds to non-receptor components, ensuring that the measured specific binding is a true reflection of the ligand-receptor interaction. Performing assays in triplicate minimizes experimental variability and increases the statistical power of the results. Furthermore, the independent determination of the radioligand's Kₑ through a saturation binding assay is crucial for the accurate calculation of the test compound's Kᵢ.
Conclusion
These application notes provide a robust and scientifically sound framework for the characterization of this compound's binding affinity at the GABA-A receptor. By following these detailed protocols, researchers can reliably determine the IC₅₀ and Kᵢ values, providing crucial insights into the compound's potential as a GABAergic modulator. This information is invaluable for guiding further preclinical development and understanding the structure-activity relationships of novel piperidine-based compounds targeting the GABA system.
References
- Enna, S. J., & Möhler, H. (2007). The GABA-A Receptors. In Basic Neurochemistry (7th ed.). Elsevier.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Tamsulosin.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Scholten, D. J., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. BMC Pharmacology and Toxicology, 18(1), 23.
- Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 132, 275-301.
- Bernasconi, R., et al. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry, 34(3), 614-618.
- Creative Diagnostics. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). GABA-A receptor.
- Krogsgaard-Larsen, P., et al. (1981). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 37(5), 1147-1156.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA-A receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
- QIAGEN GeneGlobe. (n.d.). GABA Receptor Signaling.
- ResearchGate. (n.d.).
- Bernasconi, R., et al. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry, 34(3), 614-618.
- Cash, D. J., & Subbarao, K. (1987). Kinetics of [3H]muscimol binding to the GABA-A receptor in bovine brain membranes. Biochemistry, 26(24), 7556-7562.
- Atack, J. R. (2010). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 15(5), 2848-2882.
- Chem-Impex. (n.d.). 3-(1-Boc-piperidin-4-yl)propionic acid.
- ChemSynthesis. (2025, May 20). 3-(3-vinyl-4-piperidinyl)propanoic acid.
- Chem-Impex. (n.d.). This compound hydrochloride.
- Sigel, E. (2002). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 80(5), 741-752.
- Jayakar, S. S., et al. (2014). Three classes of propofol binding sites on GABA-A receptors. Journal of Biological Chemistry, 289(38), 26556-26566.
- Wiehe, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity.
- Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.).
- ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors Containing Different g Subunits as Measured by Radioligand Binding.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Martin, I. L., et al. (1987). The Affinities, Potencies and Efficacies of Some Benzodiazepine-Receptor Agonists, Antagonists and Inverse-Agonists at Rat Hippocampal GABA-A-receptors. British Journal of Pharmacology, 92(3), 561-570.
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of GABA levels by a [3H]muscimol radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Preclinical Efficacy Testing of 3-Piperidin-4-yl-propionic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of animal models for evaluating the therapeutic efficacy of 3-Piperidin-4-yl-propionic acid. Based on its structural similarity to γ-aminobutyric acid (GABA), this guide is predicated on the hypothesis that the compound functions as a modulator of the GABAergic system. We will detail the rationale behind model selection, provide step-by-step protocols for key in vivo assays, and offer insights into data interpretation and subsequent stages of preclinical development.
Introduction: The Scientific Rationale
This compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its molecular architecture, featuring a piperidine ring and a propanoic acid moiety, bears resemblance to known GABAergic modulators and GABA uptake inhibitors.[2][3] Compounds that enhance GABAergic neurotransmission are clinically validated for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and certain neurodevelopmental conditions.[4][5][6]
Therefore, the preclinical evaluation of this compound should logically begin by testing its efficacy in animal models sensitive to GABAergic modulation. This guide provides the strategic framework and detailed protocols to rigorously assess its potential anxiolytic, anticonvulsant, and sedative properties, which are hallmark characteristics of positive allosteric modulators (PAMs) of the GABA-A receptor.[5][6]
Part 1: Foundational In Vitro Characterization
Prior to initiating in vivo studies, it is imperative to confirm the compound's interaction with the intended target. This foundational step ensures that observed in vivo effects are mechanistically plausible.
Recommended In Vitro Assays:
-
Radioligand Binding Assays: To determine if this compound binds to GABA receptors (primarily GABA-A or GABA-B) or GABA transporters. These assays measure the displacement of a known radioactive ligand from the receptor or transporter by the test compound, allowing for the calculation of binding affinity (Ki).
-
Electrophysiology (e.g., Patch-Clamp): Using cell lines expressing specific GABA-A receptor subtypes (e.g., HEK293 cells) or primary neuronal cultures, this technique provides functional data.[4] It can determine whether the compound acts as an agonist, antagonist, or allosteric modulator by measuring changes in GABA-evoked chloride currents.[4] This is critical for distinguishing between direct agonism and positive allosteric modulation.
Part 2: Strategic Selection of In Vivo Models
The choice of animal model is dictated by the specific therapeutic indication being pursued. Based on the hypothesized GABAergic mechanism, a tiered approach is recommended. Initial screening should focus on core behavioral phenotypes associated with global enhancement of GABAergic tone.
Workflow for Model Selection
Caption: Tiered approach for in vivo model selection.
Part 3: Detailed Application Protocols
The following protocols are detailed for primary screening of anxiolytic/sedative and anticonvulsant efficacy.
Protocol 1: Anxiolytic and Sedative Profile Assessment
This protocol combines the Elevated Plus Maze (EPM) to measure anxiety-like behavior and the Open Field Test (OFT) to assess locomotor activity, which can be an indicator of sedation.
Principle: The EPM is based on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms. The OFT assesses general motor activity and exploratory behavior in a novel arena; a significant reduction in movement can indicate sedation, a common side effect of GABAergic modulators.[5]
Materials:
-
Elevated Plus Maze apparatus (for mice or rats).
-
Open Field arena with video tracking software.
-
This compound, vehicle solution (e.g., saline, 0.5% methylcellulose).
-
Positive control: Diazepam (1-2 mg/kg).
-
Male C57BL/6 mice (8-10 weeks old).
-
Standard animal handling equipment.
Step-by-Step Methodology:
-
Acclimation: House animals in the testing room for at least 1 hour before the experiment. Handle animals for 3-5 days prior to testing to reduce handling stress.
-
Compound Administration:
-
Prepare fresh solutions of the test compound, vehicle, and positive control.
-
Administer via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).
-
Dose-response studies are critical. A typical design might include Vehicle, and this compound at 3, 10, and 30 mg/kg.
-
Wait for a predetermined pretreatment time based on expected pharmacokinetics (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
-
Open Field Test (10 minutes):
-
Gently place the mouse in the center of the open field arena.
-
Allow it to explore freely for 10 minutes.
-
The arena should be cleaned with 70% ethanol between each animal.
-
Record via video tracking software. Key parameters include:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. periphery.
-
Rearing frequency.
-
-
-
Elevated Plus Maze Test (5 minutes):
-
Immediately after the OFT, transfer the mouse to the center of the EPM, facing one of the open arms.
-
Allow free exploration for 5 minutes.
-
Record with a video camera positioned above the maze.
-
The maze should be cleaned with 70% ethanol between animals.
-
Score the following parameters (manually or with software):
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Data Presentation and Interpretation:
| Treatment Group (n=10/group) | Dose (mg/kg) | Total Distance (cm) in OFT | Time in EPM Open Arms (%) | Open Arm Entries (%) |
| Vehicle | - | 1500 ± 120 | 15 ± 3 | 20 ± 4 |
| Positive Control (Diazepam) | 2 | 950 ± 100 | 45 ± 5 | 40 ± 6 |
| Test Compound | 3 | 1450 ± 110 | 20 ± 4 | 25 ± 5 |
| Test Compound | 10 | 1200 ± 90 | 35 ± 6 | 33 ± 5 |
| Test Compound | 30 | 700 ± 80 | 40 ± 5 | 38 ± 6 |
| *Data are hypothetical mean ± SEM. p < 0.05 vs. Vehicle. |
An ideal anxiolytic profile would show a significant, dose-dependent increase in the percentage of time and entries in the EPM open arms without a significant decrease in total distance traveled in the OFT.[5] A concurrent decrease in locomotor activity suggests sedative effects, which is important for characterizing the compound's side-effect profile.
Protocol 2: Anticonvulsant Efficacy Assessment
The Pentylenetetrazol (PTZ)-induced seizure model is a primary screening tool for compounds that enhance GABA-A receptor function.
Principle: PTZ is a non-competitive GABA-A receptor antagonist. Administering a sub-convulsive dose of PTZ induces clonic seizures. Compounds that positively modulate GABA-A receptors can prevent or delay the onset of these seizures.
Materials:
-
Pentylenetetrazol (PTZ).
-
This compound, vehicle, positive control (e.g., Diazepam, 4 mg/kg).
-
Male Swiss Webster mice (20-25 g).
-
Observation chambers.
-
Timers.
Step-by-Step Methodology:
-
Acclimation and Dosing: Follow the same procedures as in Protocol 1 for animal handling and compound administration.
-
PTZ Challenge:
-
At the end of the pretreatment period, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or i.p.). The exact dose should be determined in-house to reliably induce seizures in >95% of vehicle-treated animals.
-
Immediately place the mouse in an individual observation chamber.
-
-
Seizure Scoring:
-
Observe each animal continuously for 30 minutes.
-
Record the latency (time) to the first generalized clonic seizure.
-
Score the maximal seizure severity for each animal using a standardized scale (e.g., Racine scale).
-
Record the presence or absence of mortality.
-
Data Presentation and Interpretation:
| Treatment Group (n=10/group) | Dose (mg/kg) | Seizure Incidence (%) | Latency to Clonic Seizure (s) | Protection from Mortality (%) |
| Vehicle | - | 100 | 120 ± 15 | 10 |
| Positive Control (Diazepam) | 4 | 10 | N/A | 100 |
| Test Compound | 3 | 100 | 180 ± 20 | 30 |
| Test Compound | 10 | 50 | 350 ± 40 | 80 |
| Test Compound | 30 | 20 | N/A (for protected animals) | 100 |
| *Data are hypothetical mean ± SEM. p < 0.05 vs. Vehicle. |
A positive result is a dose-dependent decrease in seizure incidence and an increase in the latency to seizure onset. Full protection against seizures and mortality at higher doses indicates strong anticonvulsant activity.
Part 4: Advanced Models for Specific Indications
If primary screening yields positive results, efficacy should be confirmed in more complex, disease-relevant models.
-
Neuropathic Pain: Models like Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) are considered the gold standard. Efficacy is measured by assessing the reversal of mechanical allodynia (using von Frey filaments) and thermal hyperalgesia.
-
Neurodevelopmental Disorders: For conditions like Fragile X Syndrome or Autism Spectrum Disorders, genetic models are often employed.[7] For example, the Fmr1 knockout mouse exhibits phenotypes like audiogenic seizures, hyperactivity, and repetitive behaviors that can be assessed.[7][8] The BTBR and Cntnap2 knockout mouse models are also used to evaluate effects on repetitive self-grooming behaviors.[9]
-
Schizophrenia: Models using PCP or methamphetamine can induce sensorimotor gating deficits, measured by prepulse inhibition (PPI), which can be rescued by compounds targeting the GABAergic system.[10]
Part 5: Critical Considerations for Rigorous Preclinical Science
-
Blinding and Randomization: All studies must be conducted in a blinded manner, where the experimenter is unaware of the treatment allocation. Animals should be randomly assigned to treatment groups.
-
Pharmacokinetics: A preliminary pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including brain penetration, is essential for designing meaningful efficacy studies and interpreting results.
-
Target Engagement: In vivo receptor occupancy studies can confirm that the compound reaches its CNS target at doses that produce a behavioral effect.[9] This provides a crucial link between the pharmacological action and the therapeutic outcome.
By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound, paving the way for its potential development as a novel therapeutic agent for CNS disorders.
References
- Patsnap Synapse. (2025, March 11). What are the preclinical assets being developed for GABAA?
- Knabl, J., et al. (2008). GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. PubMed Central.
- National Center for Biotechnology Information. 3-(Piperidin-4-yl)propanoic acid. PubChem Compound Database.
- ResearchGate. (2025, October 31). Preclinical pharmacology of alogabat: a novel GABAA-α5 positive allosteric modulator targeting neurodevelopmental disorders with impaired GABAA signaling.
- Atack, J. R. (2010). Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA. PubMed.
- Chiou, L. C., et al. (2022). Targeting α6GABA A receptors as a novel therapy for schizophrenia: A proof-of-concept preclinical study using various animal models. PubMed.
- He, Q., et al. (2021). GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome. Frontiers in Molecular Neuroscience.
- ResearchGate. (2025, October 11). Targeting α6GABAA receptors as a novel therapy for schizophrenia: A proof-of-concept preclinical study using various animal models | Request PDF.
- He, Q., et al. (2021, May 21). GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome. Frontiers.
- Wikipedia. GABA analogue.
- Krogsgaard-Larsen, P., et al. (1985). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed.
- MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Falch, E., & Krogsgaard-Larsen, P. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed.
- ResearchGate. (2019, July 24). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.
- Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed.
- Negatu, D. A., et al. (2019). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology.
- Whiting, P. J. (2006). GABA-A receptors: a viable target for novel anxiolytics? PubMed.
- Liu, S., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed Central.
- Liu, S., et al. (2022, February 16). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers.
- Wikipedia. Tirofiban.
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]
- 5. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 8. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting α6GABAA receptors as a novel therapy for schizophrenia: A proof-of-concept preclinical study using various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAergic Neurotransmission
Introduction: The Central Role of GABAergic Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] The delicate balance between excitatory glutamatergic and inhibitory GABAergic signaling is fundamental for virtually all aspects of brain function, from sensory processing and motor control to cognition and emotion. Disruptions in this equilibrium are implicated in a wide array of neurological and psychiatric disorders, including epilepsy, anxiety disorders, insomnia, and schizophrenia.[1][3] Consequently, the GABAergic system is a major target for therapeutic drug development.[1][3]
GABA exerts its effects through two main classes of receptors: ionotropic GABA-A (GABAA) and metabotropic GABA-B (GABAB) receptors.[1][4] GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[2][4][5] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[2][4] The diversity of GABAA receptor subtypes, arising from different combinations of 19 possible subunits, allows for a wide range of pharmacological and physiological properties.[3][5] GABAB receptors, on the other hand, are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through the modulation of potassium and calcium channels.[2][4][5]
This guide provides a comprehensive overview of modern techniques and detailed protocols for investigating GABAergic neurotransmission, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
I. Visualizing the GABAergic System: Immunohistochemistry
A foundational step in studying GABAergic neurotransmission is to identify and map the distribution of GABAergic neurons and their components. Immunohistochemistry (IHC) is a powerful technique that utilizes antibodies to visualize the location of specific proteins within tissue sections.
Core Principle: IHC relies on the highly specific binding of an antibody to its target antigen. This interaction can be visualized by conjugating the primary antibody to a fluorescent molecule or by using a secondary antibody that is labeled and recognizes the primary antibody.
Key Targets in GABAergic Studies:
-
GABA: Antibodies targeting GABA itself can directly label GABAergic neurons.
-
Glutamic Acid Decarboxylase (GAD): The enzyme responsible for synthesizing GABA from glutamate. GAD65 and GAD67 are two isoforms commonly used as markers for GABAergic neurons.
-
GABA Receptor Subunits: Subunit-specific antibodies allow for the investigation of the distribution of different GABAA and GABAB receptor subtypes.[6]
-
GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft and are crucial for terminating GABAergic signaling.
Protocol: Fluorescent Immunohistochemistry for GABAergic Neurons in Brain Tissue
This protocol provides a general framework for staining GABAergic neurons in fixed brain tissue. Optimization of antibody concentrations and incubation times is crucial for achieving a strong signal-to-noise ratio.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
30% Sucrose in PBS
-
Cryostat or Vibrating Microtome
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody (e.g., anti-GABA, anti-GAD67)
-
Fluorescently-labeled Secondary Antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Tissue Fixation: Perfuse the animal with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 30-50 µm thick sections using a cryostat or vibratome.
-
Permeabilization and Blocking: Wash sections three times in PBS for 10 minutes each. Incubate in Blocking Buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate sections overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate sections for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Incubate sections with DAPI solution for 5-10 minutes to stain cell nuclei.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Mounting: Mount the sections onto glass slides and coverslip using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
II. Functional Analysis of GABAergic Signaling: Electrophysiology
Electrophysiology remains the gold standard for directly measuring the functional properties of GABAergic neurotransmission.[8][9] Patch-clamp recording, in particular, allows for the precise measurement of ion flow through GABA receptors in individual neurons.
Core Principle: The patch-clamp technique involves forming a high-resistance seal between a glass micropipette and the neuronal membrane. This allows for the control of the membrane potential (voltage-clamp) or the measurement of changes in membrane potential (current-clamp) while recording the ionic currents flowing through channels like the GABAA receptor.
Key Experimental Paradigms:
-
Recording of Spontaneous and Miniature Inhibitory Postsynaptic Currents (sIPSCs and mIPSCs): sIPSCs reflect the overall GABAergic input to a neuron, while mIPSCs, recorded in the presence of tetrodotoxin (TTX) to block action potentials, represent the response to the release of single synaptic vesicles.
-
Evoked IPSCs (eIPSCs): Electrical or optogenetic stimulation of presynaptic GABAergic neurons allows for the controlled study of synaptic properties such as release probability and short-term plasticity.
-
Concentration-Response Curves: Application of known concentrations of GABA or GABAergic drugs allows for the characterization of receptor affinity and efficacy.[8]
Protocol: Whole-Cell Voltage-Clamp Recording of GABAA Receptor-Mediated Currents
This protocol outlines the steps for recording GABAA receptor-mediated currents from a neuron in a brain slice preparation.
Materials:
-
Brain slice preparation
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution containing a high chloride concentration to enhance the GABAA receptor-mediated current
-
Pharmacological agents (e.g., GABA, bicuculline, picrotoxin, TTX)
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest and allow them to recover in oxygenated aCSF.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Filling the Pipette: Fill the pipette with the appropriate intracellular solution.
-
Establishing a Whole-Cell Recording:
-
Under visual guidance, approach a neuron with the patch pipette.
-
Apply gentle positive pressure to keep the tip clean.
-
Once in contact with the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV) in voltage-clamp mode.
-
Record baseline activity (sIPSCs).
-
To isolate GABAA receptor currents, bath-apply antagonists for other neurotransmitter receptors (e.g., CNQX and AP5 for glutamate receptors).
-
To record mIPSCs, add TTX to the aCSF to block action potentials.
-
To evoke IPSCs, place a stimulating electrode near the recorded neuron and deliver brief electrical pulses.
-
-
Pharmacological Manipulation: Bath-apply GABAergic agonists, antagonists, or modulators to study their effects on the recorded currents. Confirm the GABAergic nature of the currents by applying a GABAA receptor antagonist like bicuculline or picrotoxin.[10]
Data Presentation: Pharmacological Properties of GABAA Receptor Modulators
| Compound | Class | Mechanism of Action | Typical Effect on GABAA Current |
| Diazepam | Benzodiazepine | Positive Allosteric Modulator | Increases channel opening frequency |
| Pentobarbital | Barbiturate | Positive Allosteric Modulator | Increases channel open duration |
| Bicuculline | Antagonist | Competitive Antagonist at GABA site | Blocks GABA-evoked current |
| Picrotoxin | Antagonist | Non-competitive channel blocker | Blocks GABA-evoked current |
III. Probing GABAergic Circuits with Light: Optogenetics
Optogenetics has revolutionized neuroscience by providing the ability to control the activity of genetically defined populations of neurons with light.[11][12] This technique is particularly powerful for dissecting the role of specific GABAergic interneuron subtypes in neural circuit function and behavior.[11][13]
Core Principle: Optogenetics involves the expression of light-sensitive microbial opsins, such as Channelrhodopsin-2 (ChR2) for activation or Halorhodopsin (NpHR) for inhibition, in specific neurons.[13] Shining light of the appropriate wavelength onto these neurons allows for their precise and rapid depolarization or hyperpolarization.
Experimental Workflow:
Sources
- 1. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. GABA(A) receptor subtypes as targets for neuropsychiatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. bit.bio [bit.bio]
- 8. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optogenetic tools for analyzing the neural circuits of behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
Application Note: A Multi-Assay Strategy for Characterizing the Cellular Activity of 3-Piperidin-4-yl-propionic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a cell-based screening cascade to determine the biological activity of 3-Piperidin-4-yl-propionic acid. Given its structural similarity to γ-aminobutyric acid (GABA), this guide focuses on assays to investigate its potential modulatory effects on the GABAergic system, a critical player in central nervous system function. We present a tiered approach, beginning with a high-throughput primary screen to detect general activity at ligand-gated ion channels, followed by more specific secondary assays, including automated electrophysiology and G-protein coupled receptor activation assays, to elucidate the precise mechanism of action. Each section includes the scientific rationale, detailed, field-proven protocols, and data interpretation guidelines to ensure a robust and self-validating screening workflow.
Introduction and Rationale
This compound is a synthetic compound featuring a piperidine ring, a common motif in neuroactive pharmaceuticals, and a propionic acid side chain that makes it a structural analog of the principal inhibitory neurotransmitter, GABA.[1][2][3] The GABAergic system, primarily mediated by ionotropic GABA-A receptors (GABA-A-R) and metabotropic GABA-B receptors (GABA-B-R), is a major target for drugs treating anxiety, epilepsy, sleep disorders, and other neurological conditions.[4][5]
Due to the structural analogy, it is hypothesized that this compound may act as a modulator of GABA receptors. This application note outlines a logical, multi-step screening strategy to test this hypothesis, moving from broad functional screening to specific target validation.
Screening Strategy Overview:
-
Primary Screen (High-Throughput): A fluorescent membrane potential assay to rapidly screen for compounds that modulate ion channel activity. This assay is agnostic to the specific channel and serves as an efficient first pass to identify "hits."
-
Secondary Screen (Target Confirmation & MOA):
-
Automated Electrophysiology: The gold-standard for confirming direct modulation of ligand-gated ion channels like GABA-A-R.[6][7][8] It provides detailed mechanistic information (agonist, antagonist, allosteric modulator).
-
Calcium Flux Assay: To investigate potential activity at Gq-coupled GPCRs, such as GABA-B receptors in specific cellular contexts.[9][10]
-
graph TD;
A[Start: this compound] --> B{Primary Screen};
B --> C{Membrane Potential Assay};
C --> D{Hit Identified?};
D -- Yes --> E{Secondary Screens};
D -- No --> F[Conclusion: Inactive in Assay];
E --> G[Assay 1: Automated Electrophysiology
(GABA-A Target)];
E --> H[Assay 2: Calcium Flux Assay
(GABA-B Target)];
G --> I{Mechanism Identified?};
H --> J{Mechanism Identified?};
I -- Yes --> K[Characterize Potency/Efficacy];
J -- Yes --> K;
I -- No --> L[Consider Alternative Targets];
J -- No --> L;
Caption: Workflow for automated patch clamp experiments.
Data Analysis and Interpretation
By plotting the peak current response against the compound concentration, a dose-response curve can be generated to calculate potency (EC₅₀ or IC₅₀) and efficacy (maximal response relative to GABA).
Table 2: Example Data from Automated Patch Clamp
Parameter GABA (Control) This compound Interpretation EC₅₀ 5.2 µM 85.7 µM Test compound is a lower potency agonist. Eₘₐₓ 100% 62% Test compound is a partial agonist. IC₅₀ N/A > 200 µM (vs. GABA EC₈₀) Not a significant competitive antagonist at GABA site.
Secondary Screen: Calcium Flux Assay for GABA-B Receptors
Principle
While most GABA-B receptors couple to Gi/o proteins to inhibit adenylyl cyclase, in some systems (especially when overexpressed or in certain cell types like astrocytes), they can couple to Gq proteins.[9][10] Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium (Ca²⁺) from intracellular stores.[10] This change in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.
Detailed Protocol
Materials:
-
CHO or HEK293 cells stably co-expressing the GABA-B receptor subunits (GABA-B-R1 and GABA-B-R2) and a G-protein like Gαqi5 to force coupling to the calcium pathway.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Control Agonist: Baclofen (selective GABA-B agonist).
-
Control Antagonist: Saclofen.
-
Assay Buffer, 384-well plates, and plate reader (as in Section 2).
Procedure:
-
Cell Plating: Seed cells into 384-well plates as described in section 2.3.1.
-
Dye Loading:
-
Prepare the calcium dye working solution in Assay Buffer, often containing probenecid to prevent dye leakage.
-
Remove culture medium and add 40 µL of dye solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Compound Plate Preparation: Prepare a 4X compound plate with serial dilutions of this compound, baclofen, and controls.
-
Fluorescence Measurement:
-
Use a plate reader (e.g., FlexStation 3, FLIPR) with appropriate filters for the chosen dye (e.g., Ex: 490 nm, Em: 525 nm for Fluo-4).[11]
-
Establish a baseline reading for 10-20 seconds.
-
Add 15 µL from the compound plate.
-
Record the fluorescence signal for 120-180 seconds to capture the transient calcium peak.
Caption: Gq-coupled GABA-B receptor signaling pathway leading to calcium release.
Data Analysis and Interpretation
A transient increase in fluorescence intensity upon compound addition indicates agonist activity at the GABA-B receptor. Data can be used to generate dose-response curves and calculate EC₅₀ values.
Table 3: Example Data from GABA-B Calcium Flux Assay
Compound EC₅₀ (µM) Eₘₐₓ (vs. Baclofen) Interpretation Baclofen (Control) 1.5 100% Full Agonist This compound > 100 < 5% No significant activity at GABA-B. Saclofen (Antagonist Control) IC₅₀=12 N/A Antagonist
Conclusion
This application note details a systematic, three-tiered assay cascade to effectively screen for and characterize the activity of this compound. By starting with a high-throughput membrane potential assay, followed by the gold-standard automated patch clamp for GABA-A receptors and a specific calcium flux assay for GABA-B receptors, researchers can build a comprehensive pharmacological profile of the compound. This approach ensures that any initial "hit" is rigorously validated, and its mechanism of action is precisely defined, providing a solid foundation for further drug development efforts.
References
- Title: Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells.
Source: PubMed Central
URL:[Link]
- Title: Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems.
Source: Molecular Devices
URL:[Link]
- Title: Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells.
Source: PubMed
URL:[Link]
- Title: A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells.
Source: PubMed
URL:[Link]
- Title: IonFlux Targets - GABA Receptors.
Source: Cell Microsystems
URL:[Link]
- Title: Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells.
Source: PLOS One
URL:[Link]
- Title: Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System.
Source: Molecular Devices
URL:[Link]
- Title: Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology.
Source: Sophion
URL:[Link]
- Title: GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity.
Source: PMC - NIH
URL:[Link]
- Title: Calcium flux assay for in vitro neurotoxicity studies and drug screening.
Source: Molecular Devices
URL:[Link]
- Title: 3-(Piperidin-4-yl)propanoic acid.
Source: PubChem
URL:[Link]
- Title: GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex.
Source: PubMed
URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1822-32-8 [amp.chemicalbook.com]
- 4. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 3-Piperidin-4-yl-propionic acid
Welcome to the technical support guide for 3-Piperidin-4-yl-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the common solubility hurdles encountered when working with this compound in aqueous buffers. Our guidance is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experiments.
Understanding the Challenge: The Zwitterionic Nature of this compound
This compound possesses two ionizable groups: a carboxylic acid and a secondary amine within the piperidine ring. The carboxylic acid group is acidic (with a predicted pKa around 4.7), while the piperidine nitrogen is basic (pKa typically in the 9-11 range).[1][2] This dual nature means that over a wide physiological pH range, the molecule exists as a zwitterion—a neutral molecule with both a positive and a negative charge.
At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, intermolecular electrostatic attractions are maximized, and interactions with water are minimized, leading to a significant decrease in aqueous solubility.[3] This is the primary reason for the poor solubility often observed in neutral buffers like PBS (pH 7.4).
Caption: Ionization states of this compound vs. pH.
Troubleshooting Guide: A Stepwise Approach
This section provides a logical flow for addressing solubility issues, starting with the simplest and most common techniques.
Q1: Why is my this compound not dissolving in neutral aqueous buffer (e.g., PBS pH 7.4)?
Answer: Your buffer's pH is likely close to the compound's isoelectric point (pI). At the pI, the compound exists as a zwitterion with a net neutral charge, which significantly reduces its solubility in water.[3] To improve solubility, you must adjust the pH of your solvent to shift the equilibrium away from the zwitterionic state, ensuring the molecule carries a net positive or negative charge.
Q2: What is the first and simplest method to solubilize this compound?
Answer: The most effective initial approach is pH adjustment . By preparing your stock solution in either a dilute acid or a dilute base, you can ensure the compound is in a fully protonated (cationic) or deprotonated (anionic) state, both of which are significantly more soluble in aqueous media. The hydrochloride salt of this compound is known for its enhanced stability and solubility, underscoring the effectiveness of this strategy.[4]
-
Acidic pH: Dissolving the compound in a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylic acid group, resulting in a net positive charge on the piperidine nitrogen. This cationic form readily dissolves.
-
Basic pH: Dissolving in a dilute base (e.g., 0.1 M NaOH) will deprotonate the piperidine nitrogen, leaving a net negative charge on the carboxylate group. This anionic form is also highly soluble.
See Protocol 1 for a detailed methodology.
Q3: I need to work near a neutral pH for my experiment. How can I use pH adjustment to my advantage?
Answer: This is a classic challenge. The strategy is to first create a highly concentrated, pH-adjusted stock solution and then perform a large dilution into your final neutral buffer.
Causality: The key is that the final concentration of your compound in the assay buffer will be below its solubility limit at that neutral pH. For example, you can prepare a 100 mM stock solution in 0.1 M HCl, where it is fully dissolved. Then, diluting this 1:1000 into your pH 7.4 assay buffer results in a final concentration of 100 µM. The small volume of the acidic stock will have a negligible effect on the final buffer pH, and the 100 µM concentration is typically low enough to remain in solution. Always check the final pH after dilution and ensure no precipitation occurs over time.
Q4: What if pH adjustment is not compatible with my experimental system? What is the next option?
Answer: If altering pH is not feasible, the use of organic co-solvents is the next logical step.[5] The most common co-solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
Mechanism: DMSO is a highly polar aprotic solvent that is effective at disrupting the intermolecular interactions of the zwitterion, thereby solvating the compound. You would prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer.
Critical Consideration: The final concentration of the co-solvent in your assay must be low enough (typically ≤1%) to avoid interfering with the biological system.[5] See Protocol 2 for guidance.
Q5: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?
Answer: This is a common issue for compounds with poor aqueous solubility and indicates that the compound is crashing out of solution once the percentage of the organic co-solvent drops significantly. Here are several strategies to overcome this:[5]
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a larger volume to be added to your assay, but it can prevent the compound from exceeding its solubility limit upon dilution.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of your aqueous buffer and an organic co-solvent. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution first, then perform the final dilution into the assay buffer.
-
Increase Final Co-solvent Concentration: Test the tolerance of your assay to slightly higher final DMSO concentrations (e.g., up to 1%). This small increase can sometimes be enough to keep the compound in solution.
Caption: Troubleshooting workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
-
Q: What are the predicted pKa values for this compound?
-
Q: How do I prepare a stock solution?
-
A: For maximum solubility and stability, preparing a 10-100 mM stock solution in a dilute acid like 0.1 M HCl is highly recommended.[4] Alternatively, a stock can be made in 100% DMSO. Always use sonication or vortexing to ensure complete dissolution.
-
-
Q: How should I store the stock solution?
-
A: If prepared in an aqueous acidic solution, store at 2-8°C for short-term use or at -20°C for long-term storage. If prepared in DMSO, store in small aliquots at -20°C or -80°C with desiccation to prevent moisture absorption.
-
Data Summary: Solubility Strategies
| Strategy | Solvent System | Mechanism of Action | Expected Outcome | Key Consideration |
| pH Adjustment (Acidic) | 0.1 M HCl | Forms the cationic hydrochloride salt. | High solubility (>10 mg/mL). | Ensure final pH is compatible with the assay after dilution. |
| pH Adjustment (Basic) | 0.1 M NaOH | Forms the anionic carboxylate salt. | High solubility. | Base may not be as stable long-term; acid is preferred. |
| Co-Solvent | 100% DMSO | Solvates the molecule, disrupting intermolecular forces. | High solubility in stock. | Final DMSO concentration in assay must be non-inhibitory (≤1%).[5] |
| Advanced (Complexation) | Aqueous buffer with β-Cyclodextrin | Encapsulates the molecule in a hydrophilic complex.[6][7] | Moderate to high solubility. | Requires optimization of cyclodextrin type and concentration. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Acidic Stock)
This protocol describes the preparation of a 10 mg/mL (~63.6 mM) stock solution in dilute hydrochloric acid.
Materials:
-
This compound (MW: 157.21 g/mol )[8]
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 10 mg of this compound and place it into a sterile vial.
-
Add 1.0 mL of 0.1 M HCl to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If any solid remains, place the vial in a bath sonicator for 5-10 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution against a dark background to ensure no particulates are present.
-
The resulting 10 mg/mL stock solution is ready for serial dilution into your final assay buffer.
Protocol 2: Solubilization Using a Co-Solvent (DMSO Stock)
This protocol describes the preparation of a 10 mg/mL (~63.6 mM) stock solution in 100% DMSO.
Materials:
-
This compound (MW: 157.21 g/mol )[8]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials with tight-sealing caps
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 10 mg of this compound and place it into a sterile, dry vial.
-
Add 1.0 mL of 100% DMSO to the vial.
-
Cap the vial tightly and vortex for 2-3 minutes. The compound should dissolve readily.
-
If needed, sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution in small, desiccated aliquots at -20°C to prevent freeze-thaw cycles and moisture absorption.
-
When diluting into aqueous buffer, add the DMSO stock to the buffer (not the other way around) and mix immediately to prevent precipitation.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid.
- Yodso, P., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 43(5), 2596-2609.
- PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid.
- PubMed. (2004). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry.
- Solubility of Things. (n.d.). Piperidine.
- ResearchGate. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
- OUCI. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- ResearchGate. (n.d.). Three new zwitterionic buffering agents.
- PubMed. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (2020). How to desalt zwitterions?
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1032, Propionic Acid.
Sources
- 1. This compound | 1822-32-8 [amp.chemicalbook.com]
- 2. 1822-32-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting 3-Piperidin-4-yl-propionic acid instability in solution
Introduction
3-Piperidin-4-yl-propionic acid (3-P-4-PPA) is a valuable building block in pharmaceutical research, particularly for synthesizing molecules targeting neurological pathways. However, its unique chemical structure presents stability challenges in aqueous solutions that can lead to inconsistent experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the solution instability of 3-P-4-PPA, ensuring reliable and reproducible outcomes.
Section 1: Understanding the Molecule - The Root of Instability
This compound is a zwitterionic compound, meaning it contains both a basic functional group (the secondary amine of the piperidine ring) and an acidic functional group (the carboxylic acid).[1] This dual nature is the primary driver of its complex behavior in solution.
-
Zwitterionic Nature: In the solid state and at its isoelectric point (pI) in solution, the molecule exists as a zwitterion, with a protonated amine (NH2+) and a deprotonated carboxyl group (COO-). While electrically neutral overall, these localized charges make the molecule highly polar.
-
pH-Dependent Solubility: The solubility of 3-P-4-PPA is highly dependent on pH.
-
At Low pH (Acidic): The carboxyl group is protonated (-COOH) and the amine is protonated (-NH2+), resulting in a net positive charge. This cationic form is generally more soluble in aqueous media.
-
At High pH (Basic): The carboxyl group is deprotonated (-COO-) and the amine is neutral (-NH-), resulting in a net negative charge. This anionic form is also typically soluble.
-
Near the Isoelectric Point (pI): The molecule is in its zwitterionic form. At this pH, the compound often exhibits its minimum solubility , as the strong electrostatic attractions between the positive and negative ends of adjacent molecules can lead to aggregation and precipitation.
-
-
Solvation is Key: Zwitterions are often unstable in their pure state and rely on solvation to maintain stability.[2] Polar solvents, especially water, form a hydration shell around the charged groups, preventing intermolecular aggregation.[3][4][5][6] Any factor that disrupts this hydration layer can compromise stability.
Section 2: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common issues encountered when working with 3-P-4-PPA in solution.
Q1: I dissolved my 3-P-4-PPA, but it crashed out of solution. What happened?
A: This is the most common problem and is almost always related to pH and concentration. You likely created a solution with a pH near the compound's isoelectric point (pI), where it is least soluble.
-
Immediate Action:
-
Do not discard the solution. Try to resolubilize the compound by adjusting the pH.
-
Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH significantly (e.g., to pH 2-3). The solution should clarify as the compound becomes fully protonated and cationic.
-
Alternatively, add dilute base (e.g., 0.1 M NaOH) to raise the pH (e.g., to pH 9-10), converting the compound to its more soluble anionic form.
-
-
Causality: At the pI, the net charge is zero, minimizing repulsion between molecules and maximizing the intermolecular electrostatic attractions that lead to precipitation. By shifting the pH away from the pI, you ensure the molecules carry a net positive or negative charge, promoting repulsion and enhancing solubility.
Q2: What is the best solvent and pH for preparing a stable stock solution?
A: The optimal solvent depends on your experimental needs.
-
For Aqueous Buffers: Avoid preparing a highly concentrated stock solution in pure water or a buffer near neutral pH. It is best to prepare a concentrated stock in a dilute acid or base and then dilute it into your final experimental buffer.
-
Acidic Stock (Recommended for most biological assays): Dissolve the compound in a solvent like 0.01 M to 0.1 M HCl. This ensures the molecule is in its stable, soluble cationic form.
-
Basic Stock: Dissolving in a dilute base (e.g., 0.01 M NaOH) is also an option, but be mindful that many biological assays are sensitive to high pH.
-
-
For Organic Solvents: Polar aprotic solvents like DMSO can also be used and are effective at solvating zwitterions.[5] DMSO is often a good choice for a high-concentration primary stock that can then be diluted into aqueous buffers.
-
Key Principle: The goal is to create a stock solution where the compound is forced into its fully cationic or anionic form, maximizing solubility and stability.
Q3: My compound's biological activity seems to decrease over time, even if the solution stays clear. Is it degrading?
A: It's possible. While precipitation is a physical instability, chemical degradation is also a concern. The stability of active pharmaceutical ingredients (APIs) can be affected by temperature, light, and hydrolysis.[7][8][9][10]
-
Troubleshooting Steps:
-
Prepare Fresh: Always use freshly prepared solutions for critical experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Storage Conditions: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is recommended.[11][12] For long-term storage, aliquoting and freezing at -20°C or -80°C is preferable. Avoid repeated freeze-thaw cycles, which can cause degradation.[13]
-
Perform a Stability Study: If you suspect degradation is affecting your results, you must confirm it empirically. A forced degradation or stability-indicating study is the standard approach.[8][13] (See Protocol in Section 3).
-
Q4: What are the best practices for weighing and dissolving the compound?
A: 3-P-4-PPA is often supplied as a hydrochloride salt (C8H15NO2·HCl) to improve its stability and handling as a solid.[11]
-
Weighing: The compound is a solid that should be handled in a well-ventilated area.[11][14]
-
Dissolving:
-
Weigh the required amount of the solid.
-
Add a fraction of your final solvent volume (e.g., 70-80%).
-
If using an acidic or basic solvent, add it now to ensure complete dissolution.
-
Vortex or sonicate gently until all solid is dissolved.
-
Once fully dissolved, add the remaining solvent to reach the final volume.
-
Sterile filter (0.22 µm) if required for cell-based assays.
-
| Parameter | Recommendation for Aqueous Solutions | Rationale |
| Primary Solvent | Dilute Acid (e.g., 10-100 mM HCl) or DMSO | Forces the compound into a soluble cationic form, preventing precipitation around the pI. |
| Working pH | < 4 or > 8 (avoiding the pI range) | Maximizes solubility by ensuring a net molecular charge. |
| Short-Term Storage | 2-8°C, protected from light | Reduces the rate of potential chemical degradation.[15] |
| Long-Term Storage | Aliquots at -20°C or -80°C | Prevents degradation and minimizes damage from repeated freeze-thaw cycles. |
Section 3: Proactive Stability Assessment - A Step-by-Step Protocol
To ensure the integrity of your experimental data, you can perform a forced degradation study. This protocol helps determine the stability of 3-P-4-PPA under your specific experimental conditions (e.g., in your cell culture media or assay buffer). The goal is to induce 5-20% degradation to identify potential issues.[7]
Objective: To assess the stability of 3-P-4-PPA in a relevant aqueous buffer over time at different temperatures.
Materials:
-
This compound
-
Buffers of interest (e.g., pH 3.0, pH 7.4, pH 9.0)
-
HPLC system with a suitable column (e.g., C18) and detector (UV, MS)
-
Incubators or water baths (e.g., 4°C, 25°C, 40°C)
-
Volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of 3-P-4-PPA in a suitable solvent where it is fully soluble (e.g., 10% DMSO in water or 0.01 M HCl). This is your T=0 reference standard.
-
-
Preparation of Study Samples:
-
For each buffer condition (pH 3.0, 7.4, 9.0), dilute the stock solution to a final concentration of 100 µg/mL.
-
Dispense aliquots of each sample into separate, clearly labeled vials for each time point and temperature condition.
-
-
Incubation:
-
Place the sets of vials in the respective temperature-controlled environments (4°C, 25°C, 40°C).
-
-
Time Point Analysis:
-
At each designated time point (e.g., T=0, 24h, 48h, 1 week), retrieve one vial from each condition.
-
Immediately analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Method: Develop an isocratic or gradient HPLC method capable of separating the parent 3-P-4-PPA peak from any potential degradants.
-
Detection: Use a UV detector at a wavelength where the compound absorbs, or use a mass spectrometer for more definitive identification.
-
Quantification: Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of 3-P-4-PPA remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
A loss of >10-20% of the main peak area, especially with the appearance of new peaks, indicates significant degradation under that condition.[9]
-
Section 4: Advanced Troubleshooting Workflow
This workflow provides a logical path to diagnose and solve instability issues with 3-P-4-PPA solutions.
Caption: Troubleshooting Decision Tree for 3-P-4-PPA Instability.
Section 5: References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. Available from: [Link]
-
Maheswaran, R. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(5), 599-606. Available from: [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]
-
Bowers Group, UC Santa Barbara. (n.d.). Zwitterions - Effects on Stability. Retrieved from [Link]
-
Xu, Y., et al. (2016). Stabilization of zwitterionic versus canonical proline by water molecules. SpringerPlus, 5(1), 1-10. Available from: [Link]
-
Tenorio, M. J., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]
-
Perkin, S. (2023). Zwitterions fine-tune interactions in electrolyte solutions. Proceedings of the National Academy of Sciences, 120(8), e2221473120. Available from: [Link]
-
ChemSynthesis. (n.d.). 3-(3-vinyl-4-piperidinyl)propanoic acid. Retrieved from [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
Chinese Chemical Society. (2023). Zwitterionic polymers: Addressing the barriers for drug delivery. Retrieved from [Link]
-
ACS Publications. (2023). Zwitterionic Polymers for Biomedical Applications. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Retrieved from [Link]
-
ZwitterCo. (2025). Zwitterions in Drug Delivery. Retrieved from [Link]
Sources
- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are zwitterion molecules stable? | AAT Bioquest [aatbio.com]
- 3. The Bowers Group - University of California at Santa Barbara [labs.chem.ucsb.edu]
- 4. Stabilization of zwitterionic versus canonical proline by water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. zwitterco.com [zwitterco.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. This compound | 1822-32-8 [amp.chemicalbook.com]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Technical Support Center: Strategic Dosage Optimization for Novel Compounds in Preclinical Animal Studies
A- Welcome to the Technical Support Center. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on optimizing the dosage of novel small molecules, using the hypothetical GABA-receptor agonist, 3-Piperidin-4-yl-propionic acid, as an illustrative example for animal studies.
The core principles and methodologies detailed herein are designed to ensure scientific rigor, ethical conduct, and the generation of reproducible, high-quality data for investigational new drug (IND) applications.
Guiding Principles: The 3Rs in Animal Research
All animal studies must be conducted in alignment with the 3Rs principles, which are foundational to humane and ethical research.[1][2][3][4][5]
-
Replacement : Utilizing methods that avoid the use of animals whenever possible, such as in vitro assays or computational modeling.[2][3]
-
Reduction : Employing strategies that minimize the number of animals used while still obtaining statistically significant data.[2][3]
-
Refinement : Modifying experimental procedures and housing conditions to minimize animal pain, suffering, and distress.[2][3]
Frequently Asked Questions (FAQs)
Q1: Where do I begin when determining the starting dose for my in vivo study?
A1: The initial dose selection is a critical step and should be informed by a combination of in vitro data and literature on compounds with similar mechanisms of action. Start by determining the compound's in vitro potency (e.g., EC50 or IC50). This data, combined with pharmacokinetic (PK) predictions, can help estimate a starting dose likely to achieve a therapeutic concentration at the target site. Dose range-finding (DRF) studies are then essential to establish the minimum effective dose (MED) and the maximum tolerated dose (MTD) in your chosen animal model.[6][7]
Q2: How do I select the appropriate animal model?
A2: The choice of animal model is crucial for the translatability of your findings.[6] Key considerations include:
-
Pharmacological Relevance : The animal model should express the target of interest (e.g., the specific GABA receptor subtype for this compound) and exhibit a similar physiological response to humans.
-
Metabolic Profile : The animal's metabolism of the compound should ideally mimic that of humans to ensure the relevance of pharmacokinetic and toxicity data.
-
Practical Considerations : Factors such as size, lifespan, cost, and established disease models should also be taken into account.
Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD)?
A3: In simple terms, pharmacokinetics (PK) is what the body does to the drug, while pharmacodynamics (PD) is what the drug does to the body.[8]
-
PK studies measure drug absorption, distribution, metabolism, and excretion (ADME) to determine parameters like maximum concentration (Cmax), half-life, and bioavailability.[6]
-
PD studies assess the drug's effect on the body, such as changes in biomarkers, physiological responses, or behavioral outcomes, to establish a dose-response relationship.[8][9]
Q4: What are the key components of a well-designed dose-response study?
A4: A robust dose-response study should include a sufficient number of dose groups to accurately define the relationship between dose and effect.[10] This typically includes:
-
A vehicle control group.
-
At least three dose levels (low, mid, and high) to establish a dose-response relationship.[11]
-
Dose levels should be selected to define both the efficacy and toxicity of the compound.[12]
Troubleshooting Guide
Issue 1: High variability in animal responses to the compound.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Solubility/Stability | Verify the solubility and stability of the dosing formulation. Ensure it is homogenous and free of precipitates. | Poor solubility can lead to inaccurate and inconsistent dosing.[13] |
| Dosing Technique | Ensure consistent and accurate administration of the compound for all animals. | Variability in dosing technique can significantly impact drug absorption and exposure. |
| Animal Health/Stress | Monitor animal health and minimize environmental stressors. | Stress and underlying health issues can alter physiological responses to the compound. |
| Biological Variability | Increase the number of animals per group to improve statistical power. | A larger sample size can help to account for inherent biological variability. |
Issue 2: Unexpected toxicity or adverse effects are observed.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Off-Target Effects | Conduct in vitro screening against a panel of receptors and enzymes. | The compound may be interacting with unintended targets, leading to toxicity. |
| Metabolite Toxicity | Characterize the metabolic profile of the compound in the selected animal model. | Toxic metabolites may be formed during drug metabolism. |
| Dose Too High | Re-evaluate the dose-response curve and consider testing lower doses. | The selected dose may be exceeding the maximum tolerated dose (MTD). |
Issue 3: Lack of efficacy at doses that are well-tolerated.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Pharmacokinetics | Conduct PK studies to determine if the compound is reaching the target tissue at sufficient concentrations. | The compound may be rapidly metabolized or poorly absorbed, preventing it from reaching its site of action. |
| Target Engagement | Use a biomarker to confirm that the compound is interacting with its intended target in vivo. | A lack of target engagement will result in a lack of efficacy. |
| Inappropriate Animal Model | Re-evaluate the suitability of the animal model for the specific disease and compound. | The chosen model may not accurately reflect the human disease state or the compound's mechanism of action. |
Experimental Protocols & Workflows
Dose-Range Finding (DRF) Study Protocol
A DRF study is a preliminary experiment to determine the doses for subsequent, more definitive studies.[6]
-
Animal Selection : Choose a small number of animals (e.g., 3-5 per group) of a single sex (typically female, as they can be more sensitive).
-
Dose Selection : Based on in vitro data, select a wide range of doses, often with a logarithmic progression (e.g., 1, 10, 100 mg/kg).
-
Administration : Administer a single dose of the compound to each group via the intended clinical route.
-
Observation : Closely monitor the animals for clinical signs of toxicity and mortality for a defined period (e.g., 7-14 days).
-
Data Collection : Record body weights, food and water consumption, and any observed adverse effects.
-
Endpoint : The highest dose that does not cause significant toxicity is considered the Maximum Tolerated Dose (MTD). The lowest dose that shows a desired effect is the Minimum Effective Dose (MED).[6]
Visualizing the Dose Optimization Workflow
Caption: A stepwise workflow for optimizing dosage in preclinical studies.
Decision Matrix for Dose Escalation
Caption: A decision-making process for dose escalation studies.
Regulatory Considerations
All preclinical safety studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations as outlined by regulatory agencies such as the FDA (21 CFR Part 58).[14][15] The Organization for Economic Co-operation and Development (OECD) also provides internationally accepted guidelines for the testing of chemicals.[16][17][18][19]
References
- Three Rs (animal research). In: Wikipedia. ; 2023. [Link]
- The 3R principles. Max Delbrück Center for Molecular Medicine. [Link]
- The 3Rs. NC3Rs. [Link]
- Animal Use Alternatives (3Rs). National Agricultural Library - USDA. [Link]
- The 3Rs. Understanding Animal Research. [Link]
- Navigating OECD Guidelines for Chronic Toxicity Studies. Biobide. [Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
- Step 2: Preclinical Research. FDA. [Link]
- Mager DE, Woo S, Jusko WJ. Scaling pharmacodynamics from in vitro and preclinical animal studies to humans. Drug Metab Pharmacokinet. 2009;24(1):16-24. [Link]
- Oecd guidelines for toxicology studies. Slideshare. Published online October 2, 2018. [Link]
- Chang C, Chen Y, Chen J, Liu J. Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. 2017;5(1):127-135. [Link]
- Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. [Link]
- OECD Guidelines. Slideshare. Published online April 17, 2018. [Link]
- Novick S, Zhang T. Strategy for Designing In Vivo Dose-Response Comparison Studies.
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]
- FDA Requirements for Preclinical Studies. [Link]
- Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS TDI. Published November 30, 2022. [Link]
- Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. CDC Stacks. [Link]
- Cristofoletti R, Aryal B, Brown J, et al. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS J. 2019;21(4):71. [Link]
- van der Lee M, Mouthon F, Schuck V, et al. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. J Antimicrob Chemother. 2023;78(Suppl 1):i15-i27. [Link]
- OECD Test Guideline 425.
- OECD Guidelines for the Testing of Chemicals. In: Wikipedia. ; 2023. [Link]
- Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- Retjo A, Dette H, Schorning K. Optimal experimental designs for dose–response studies with continuous endpoints. Arch Toxicol. 2010;84(9):737-748. [Link]
- PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Preclinical research strategies for drug development. AMSbiopharma. Published August 11, 2025. [Link]
Sources
- 1. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 2. mdc-berlin.de [mdc-berlin.de]
- 3. The 3Rs | NC3Rs [nc3rs.org.uk]
- 4. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 5. The 3Rs :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. fda.gov [fda.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. namsa.com [namsa.com]
- 16. Navigating OECD Guidelines for Chronic Toxicity Studies | Biobide [biobide.com]
- 17. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 18. OECD Guidelines | PPTX [slideshare.net]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
How to prevent degradation of 3-Piperidin-4-yl-propionic acid during storage
<
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage
Welcome to the Technical Support Center for 3-Piperidin-4-yl-propionic acid. As a Senior Application Scientist, I've designed this comprehensive guide to address the critical aspects of storing and handling this versatile pharmaceutical intermediate. Our goal is to provide you with the necessary knowledge and tools to maintain its integrity and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the stability and storage of this compound.
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound and its hydrochloride salt should be stored in a cool, dry place.[1] Specifically, a temperature range of 0-8 °C is often recommended.[2][3] Storing at refrigerated temperatures helps to minimize the rate of potential degradation reactions.[1]
Q2: How sensitive is this compound to moisture?
Like many piperidine derivatives and carboxylic acids, this compound can be sensitive to moisture.[1][4] It is crucial to store it in a tightly sealed container to prevent the absorption of atmospheric moisture, which could potentially lead to hydrolysis or other degradation pathways.[5][6][7] The use of desiccants in the storage container can help to absorb excess moisture.[1]
Q3: Should I protect this compound from light?
While not explicitly stated for this specific compound in the available literature, it is a good general practice in pharmaceutical intermediate handling to protect compounds from light, especially during long-term storage.[1] Light can provide the energy to initiate photo-degradation reactions. Therefore, storing the compound in an opaque or amber-colored container is a recommended precautionary measure.
Q4: Is this compound prone to oxidation?
The piperidine ring, being a saturated heterocyclic secondary amine, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or catalysts like trace metals.[8][9] While the compound is generally stable under normal conditions, prolonged exposure to air can increase the risk of oxidative degradation.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk, especially for long-term storage or for highly sensitive applications.
Q5: What is the expected shelf life of this compound?
With proper storage conditions (cool, dry, and protected from light and air), piperidine series compounds can be stable for a relatively long time.[1] However, some degradation is expected over extended periods. While some stable compounds can last up to 5 years or more, others may have a shorter shelf life of 1-2 years.[1] It is always best to refer to the manufacturer's certificate of analysis and recommended re-test date.
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a more in-depth look at potential degradation issues and offers actionable solutions.
Issue 1: Observation of Color Change (e.g., from off-white to yellow/brown)
-
Potential Cause: This is often an indicator of oxidation or the formation of degradation impurities.[9] Exposure to air, light, or elevated temperatures can accelerate these processes.[1]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 0-8 °C in a tightly sealed, opaque container.[2][3]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Purity Analysis: If degradation is suspected, re-analyze the material's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3]
-
-
Preventative Measures: Proactively store the compound under an inert atmosphere, especially for reference standards or critical starting materials. Minimize the frequency of opening the container to reduce exposure to air and moisture.[5][6]
Issue 2: Poor Solubility or Inconsistent Experimental Results
-
Potential Cause: The presence of insoluble degradation products or a change in the compound's physical form (e.g., due to moisture absorption) can lead to solubility issues.[2] Chemical degradation can also alter the compound's reactivity, leading to inconsistent results.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the material for any changes in appearance, such as clumping or the presence of foreign particles.
-
Solubility Test: Perform a small-scale solubility test in the intended solvent and compare it to a fresh or reference sample.
-
Analytical Characterization: Utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify potential impurities or degradation products.
-
-
Preventative Measures: Always use tightly sealed containers and consider storing smaller aliquots to avoid repeated exposure of the bulk material to the atmosphere.[5] Ensure the storage area is well-ventilated and has controlled humidity.[7][10]
Issue 3: Presence of Unexpected Peaks in Analytical Chromatograms
-
Potential Cause: The appearance of new peaks in techniques like HPLC or GC is a direct indication of impurity formation through degradation.
-
Troubleshooting Steps:
-
Identify the Impurities: If possible, characterize the unknown peaks using mass spectrometry or by comparing them to known potential degradation products.
-
Review Handling Procedures: Scrutinize the entire experimental workflow for any steps where the compound might have been exposed to harsh conditions (e.g., high temperatures, strong acids/bases, or oxidizing agents).[6][11]
-
-
Preventative Measures: Adhere strictly to recommended handling and storage protocols.[12][13] Avoid exposing the compound to incompatible materials.[11]
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the this compound container to a designated cold storage area, maintaining a temperature between 0-8 °C.[2][3]
-
Ensure the container is tightly sealed to prevent moisture ingress.[5][6][7] For long-term storage, consider wrapping the cap with parafilm.
-
Place the container inside a secondary, opaque container or in a dark cabinet to protect it from light.
-
For highly sensitive applications, flush the headspace of the container with a gentle stream of an inert gas (e.g., nitrogen or argon) before sealing.
-
Label the container clearly with the compound name, date of receipt, and storage conditions.[12]
Protocol 2: Aliquoting for Routine Use
-
Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
In a clean, dry, and low-humidity environment (a glove box is ideal), weigh out the desired amounts of the compound into smaller, appropriately sized vials.
-
Flush the headspace of each aliquot vial with an inert gas before sealing tightly.
-
Store the aliquots under the recommended conditions (0-8 °C, protected from light).
-
Return the main stock container to cold storage promptly after aliquoting.
Visualizing Degradation Prevention
Key Factors in Preventing Degradation
The following diagram illustrates the critical factors to control for maintaining the stability of this compound.
Caption: Recommended workflow for handling and storage.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C [2][3] | Slows down the rate of chemical degradation. [1] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Nitrogen/Argon). [5][6][7] | Prevents oxidation and hydrolysis. [1][9] |
| Light | Store in an opaque or amber container. | Prevents photo-degradation. |
| Moisture | Keep in a dry environment; use of desiccants is beneficial. [1][10] | Prevents moisture absorption and potential hydrolysis. [4] |
| Container | Well-sealed, appropriate for chemical storage. | Maintains integrity and prevents contamination. [5] |
By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the quality and reproducibility of your research. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
- Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13).
- Piperidine-4-carboxylic acid - Apollo Scientific. (n.d.).
- This compound hydrochloride - Chem-Impex. (n.d.).
- 3 - SAFETY DATA SHEET. (2023, October 13).
- Antioxidant potential of piperidine containing compounds-a short review - SciSpace. (n.d.).
- Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- What is the stability of piperidine? - Blog - BIOSYNCE. (2025, August 25).
- 3-(1-Fmoc-piperidin-4-yl)propionic acid - Chem-Impex. (n.d.).
- 3-(1-Boc-piperidin-4-yl)propionic acid - Chem-Impex. (n.d.).
- What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17).
- Antioxidant potential of piperidine containing compounds - A short review. (2018, August 25).
- 4 - Safety Data Sheet. (n.d.).
- SOP for Handling and Storage of Raw & Packing Material | Pharmaguideline. (n.d.).
- Managing Safe Material Handling in Pharmaceutical Manufacturing - MasterMover. (n.d.).
- Warehouse material handling for pharmaceutical industry - GMP SOP. (n.d.).
- The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells - PMC - NIH. (n.d.).
- MSDS of (R)-Piperidine-3-carboxylic acid - Capot Chemical. (2013, October 21).
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. capotchem.com [capotchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. scispace.com [scispace.com]
- 9. biosynce.com [biosynce.com]
- 10. theasengineers.com [theasengineers.com]
- 11. peptide.com [peptide.com]
- 12. mastermover.com [mastermover.com]
- 13. gmpsop.com [gmpsop.com]
Technical Support Center: Synthesis of 3-Piperidin-4-yl-propionic acid
Welcome to the technical support guide for the synthesis of 3-Piperidin-4-yl-propionic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to navigate the common pitfalls associated with this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure a successful and reproducible synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into various pharmacologically active agents. Its structure, featuring a piperidine ring and a carboxylic acid moiety, makes it a versatile scaffold. However, its synthesis, which typically involves the reduction of a pyridine ring, presents several challenges. This guide will address these pitfalls systematically, providing a robust framework for troubleshooting and optimization.
A common and cost-effective synthetic route begins with the Knoevenagel condensation of 4-pyridinecarboxaldehyde and malonic acid to form 3-(pyridin-4-yl)acrylic acid, which is then esterified. The crucial step is the catalytic hydrogenation of the pyridine ring, followed by the final hydrolysis of the ester to yield the target molecule.
Caption: A typical synthetic route to this compound.
Part 1: FAQs and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
Section A: Catalytic Hydrogenation of the Pyridine Ring
The reduction of the electron-deficient pyridine ring to a piperidine is the most critical and often problematic step.
Question 1: My hydrogenation reaction is stalled or incomplete. What are the likely causes?
Answer: Incomplete hydrogenation is a frequent issue. Several factors can contribute to this:
-
Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and bind to the surface of the metal catalyst (e.g., Platinum, Palladium, Rhodium), inhibiting its activity.[1] This is the most common cause of a stalled reaction.
-
Insufficient Catalyst Loading or Activity: The catalyst may be old, have reduced activity, or the loading may be insufficient for the scale of the reaction.
-
Solution: Use fresh, high-quality catalyst. For challenging reductions, Adams' catalyst (PtO₂) is often a reliable choice.[2] A typical loading is 1-5 mol%. If the reaction is slow, a carefully controlled increase in catalyst loading can be beneficial.
-
-
Inadequate Hydrogen Pressure or Agitation: Poor mass transfer of hydrogen gas to the catalyst surface will slow down the reaction.
-
Solution: Ensure the reaction vessel is being agitated vigorously to keep the catalyst suspended and to maximize gas-liquid interface. Increase the hydrogen pressure within the safe limits of your equipment (typically 50-70 bar is effective).[2]
-
Question 2: I'm observing side products during the hydrogenation. What are they and how can I avoid them?
Answer: Side product formation can compromise yield and complicate purification.
-
Formation of Tetrahydropyridine Intermediates: Incomplete reduction can lead to the formation of tetrahydropyridine derivatives. These are often difficult to separate from the desired piperidine product.
-
Solution: Ensure the reaction goes to completion by addressing the points in Question 1 (acidic solvent, active catalyst, sufficient H₂ pressure). Monitor the reaction by TLC, GC-MS, or ¹H NMR to confirm the disappearance of the starting material and any intermediates.
-
-
Hydrogenolysis of Other Functional Groups: If your precursor contains other sensitive groups (e.g., benzyl ethers, halides), they may be cleaved under hydrogenation conditions.
-
Solution: Choose your catalyst and conditions carefully. For instance, Pd/C is more prone to causing hydrogenolysis of benzyl groups than PtO₂. Milder conditions (lower temperature and pressure) may be required.
-
Table 1: Comparison of Common Hydrogenation Catalysts for Pyridine Reduction
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Key Considerations |
| PtO₂ (Adams' catalyst) | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Highly effective for substituted pyridines, often the most reliable choice.[2] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction. |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning; acidic conditions are crucial.[1] |
| Raney Nickel | High | 170 - 200 | - | Typically used for industrial-scale synthesis of piperidine itself; conditions are harsh. |
Section B: Ester Hydrolysis (Saponification)
The final step is the conversion of the ester intermediate to the carboxylic acid.
Question 3: Should I use acid-catalyzed or base-catalyzed hydrolysis?
Answer: Base-catalyzed hydrolysis (saponification) is strongly recommended.
-
Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process, which is essentially the reverse of Fischer esterification.[4] To drive the reaction to completion, a large excess of water is required, and the alcohol byproduct must be removed as it forms. This often leads to incomplete conversion and lower yields.[4]
-
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. The hydroxide ion attacks the ester, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[4] This final acid-base step drives the reaction to completion, resulting in much higher yields.[5]
Caption: Comparison of acid- and base-catalyzed ester hydrolysis.
Question 4: My saponification is slow, or I'm getting low yields. What can I do?
Answer:
-
Solvent Choice: The ester may not be fully soluble in a purely aqueous base.
-
Solution: Use a co-solvent system like methanol/water or ethanol/water to ensure the ester is fully dissolved, allowing for efficient reaction with the hydroxide.
-
-
Insufficient Base or Reaction Time: An inadequate amount of base or not allowing the reaction to run to completion will result in a mixture of product and starting material.
-
Solution: Use a stoichiometric excess of base (e.g., 1.5 to 2.0 equivalents of NaOH or KOH). Heat the reaction mixture (e.g., reflux) to increase the rate. Monitor the reaction by TLC until all the starting ester is consumed.
-
Section C: Purification and Isolation
The zwitterionic nature of this compound presents unique purification challenges.
Question 5: I'm having difficulty purifying the final product. Standard silica gel chromatography isn't working well.
Answer: Zwitterionic compounds like amino acids often exhibit poor solubility in common organic solvents and can streak badly on silica gel.
-
Solution 1: Recrystallization: This is often the most effective method.
-
Solvent System: Finding the right solvent is key. A mixed-solvent system is often required.[6] Good starting points are alcohol/water mixtures (e.g., isopropanol/water or ethanol/water).[7] Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., water) and then slowly add the "poor" solvent (e.g., isopropanol) until the solution becomes cloudy.[8] Allow it to cool slowly to obtain pure crystals.
-
-
Solution 2: Ion-Exchange Chromatography: This technique is specifically designed for separating charged molecules.[9]
-
Procedure: Dissolve the crude product in an appropriate buffer and load it onto an anion-exchange column. The carboxylate group will bind to the resin. Wash away neutral and cationic impurities. Then, elute the desired product by changing the pH or increasing the salt concentration.[10] This can be a highly effective, albeit more complex, purification method.
-
Section D: Characterization
Confirming the structure and purity of the final product is crucial.
Question 6: My ¹H NMR spectrum has very broad peaks, making it difficult to interpret.
Answer: Peak broadening in the NMR spectrum of zwitterionic compounds is common, especially for the protons near the charged centers (COO⁻ and NH₂⁺).
-
Solvent Choice: The choice of NMR solvent is critical.
-
Solution: Use deuterium oxide (D₂O) as the solvent. The labile protons on the nitrogen (NH₂⁺) and the carboxylic acid (if any residual non-zwitterionic form exists) will exchange with deuterium. This simplifies the spectrum by removing the N-H signals and often sharpens the adjacent C-H signals.[2][11] The carboxylic acid proton signal will also disappear.
-
-
pH of the Sample: The protonation state of the molecule can affect the spectrum.
-
Solution: You can analyze the hydrochloride salt of the compound instead of the zwitterion. Dissolving the sample in D₂O with a drop of DCl will ensure the piperidine nitrogen is fully protonated and the carboxylic acid is in its neutral form. This often results in a much sharper and more easily interpretable spectrum.
-
Part 2: Detailed Experimental Protocols
These protocols provide a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 3-(pyridin-4-yl)propanoate
This protocol assumes the precursor, ethyl 3-(pyridin-4-yl)acrylate, is available. A typical synthesis involves the reaction of ethyl isonicotinate with ethyl acetate in the presence of a base like sodium ethoxide.[12]
Protocol 2: Catalytic Hydrogenation of Ethyl 3-(pyridin-4-yl)propanoate
-
Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl 3-(pyridin-4-yl)propanoate (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Carefully add Adams' catalyst (PtO₂, 2-5 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 50-60 bar.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 40-50 °C. The reaction is typically complete within 4-24 hours.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. A sample can be carefully depressurized, filtered, and analyzed by GC-MS to check for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue is the crude ethyl 3-(piperidin-4-yl)propionate as its acetate salt. This can be used directly in the next step or purified further.
Protocol 3: Saponification of Ethyl 3-(piperidin-4-yl)propionate
-
Reaction Setup: Dissolve the crude ethyl 3-(piperidin-4-yl)propionate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide (1.5 eq) in water to the ester solution.
-
Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Carefully adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute acid (e.g., 1M HCl). The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a cold organic solvent like acetone or isopropanol to aid in drying.
-
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/water).
References
- Erenler, R. (2008). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)
- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- OperaChem. (2024).
- University of California, Los Angeles. (n.d.).
- CN104926717B - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Severina, H. I., et al. (2018).
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Nichols, L. (2022).
- Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Erenler, R. (2008). NOTE Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl). Asian Journal of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
- Pharmaffiliates. (n.d.). Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)
- Ferber, P. H., & Blicke, F. F. (1954). Notes - The Hydrogenation of Pyridinecarboxylic Acids with Platinum Oxide. Journal of the American Chemical Society.
- Boulanger, W. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Vertex Pharmaceuticals, Inc. (2020). Piperidinyl-3-(aryloxy)propanamides and propanoates.
- Sigma-Aldrich. (n.d.).
- ChemSynthesis. (2025). ethyl 3-(3-vinyl-4-piperidinyl)
- Chemistry Steps. (n.d.).
- Scopes, R. K. (1997). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology.
- Filo. (2024).
- Zito, F., et al. (2022). Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. Frontiers in Plant Science.
- Singh, S. K., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). Leveraging Ion Chromatography- Mass Spectrometry for the Impurity Analysis of a Small Organic Acid.
- US6284904B1 - Purification of organic acids using anion exchange chromatography.
- Scribd. (n.d.).
- ChemDiv. (n.d.). 3-(1-methylpiperidin-4-yl)propanoic acid.
- ChemicalBook. (n.d.). 1822-32-8(this compound) Product Description.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate Online | Ethyl 3-(pyridin-2-ylamino)propanoate Manufacturer and Suppliers [scimplify.com]
- 4. Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis & Purification of 3-Piperidin-4-yl-propionic acid
Introduction: The synthesis of 3-Piperidin-4-yl-propionic acid, a valuable building block in pharmaceutical development, often presents challenges in achieving high purity.[1][2] This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, ensuring you can confidently navigate the complexities of its purification. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to preemptively address potential purification bottlenecks.
Troubleshooting Guide: From Crude Product to High Purity
This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My final product is a persistent, sticky oil or goo instead of the expected solid. How can I induce crystallization?
Root Cause Analysis: "Oiling out" is a common issue in crystallization where the compound separates from the solution at a temperature above its melting point, or its solubility is too high in the chosen solvent.[3] This is often exacerbated by the presence of impurities which can depress the melting point and interfere with crystal lattice formation. For an amphoteric molecule like this compound, residual salt-form impurities or incorrect pH can also significantly increase solubility.
Solutions & Scientific Rationale:
-
Re-dissolve and Re-cool: Gently warm the mixture to re-dissolve the oil, then add a small amount (5-10% more) of the "soluble" solvent to prevent premature precipitation. Allow the solution to cool much more slowly. An insulated container (e.g., a beaker wrapped in glass wool) can promote the slow, ordered crystal growth required for a pure solid.[3]
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal"—a tiny speck of previously purified solid—to provide a template for crystallization.[3]
-
Solvent System Re-evaluation: Your compound may be too soluble in the chosen solvent. A good crystallization solvent should dissolve the compound when hot but poorly when cold.[4] Consider switching to a different solvent or using a binary solvent system (e.g., ethanol/water, methanol/acetone).[4][5] You can determine an optimal system by testing the solubility of a small sample in various solvents.
-
pH Adjustment: Since the molecule has both a basic piperidine nitrogen and a carboxylic acid, its solubility is highly pH-dependent. Ensure the pH of your solution is at the isoelectric point of the molecule, where it exists as a zwitterion and typically has its lowest aqueous solubility. Adjusting the pH carefully with a dilute acid or base can often trigger precipitation.
Q2: My HPLC analysis shows two peaks for my purified product, even though NMR suggests it's clean. What's happening?
Root Cause Analysis: This is a frequent artifact when analyzing basic compounds like piperidine derivatives by reverse-phase HPLC, especially when the mobile phase pH is not adequately controlled.[6] The two peaks often do not represent an impurity but rather different forms of the same compound interacting differently with the column. Potential causes include:
-
On-Column Ionization: The piperidine nitrogen can exist in both its protonated (cationic) and free base forms during the chromatographic run, leading to split or broadened peaks.
-
Interaction with Silica: Residual, acidic silanol groups on the C18 stationary phase can interact strongly with the basic piperidine moiety, causing peak tailing or splitting.
Solutions & Scientific Rationale:
-
Mobile Phase pH Control: The most effective solution is to ensure the analyte is in a single, stable ionic state.
-
Acidic Modifier: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[7] This will lower the pH to ~2-3, fully protonating the piperidine nitrogen. The resulting single cationic species will produce a sharp, symmetrical peak. TFA is particularly effective at ion-pairing and masking silanol interactions.
-
Basic Modifier: Alternatively, adding a basic modifier like 0.1% triethylamine (TEA) can be used. TEA acts as a competitive base, interacting with the acidic silanol groups and preventing the analyte from doing so, which reduces peak tailing.[8]
-
-
Use a Buffered Mobile Phase: Employing a buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase can maintain a constant pH throughout the analysis, preventing on-column shifts in ionization.
Q3: My product has a persistent yellow or brown discoloration. How can I remove these color impurities?
Root Cause Analysis: Discoloration often points to the presence of high molecular weight, conjugated byproducts or oxidation products.[8][9] Piperidine derivatives can be susceptible to oxidation.[8] These impurities are often present in very small quantities but are highly chromophoric.
Solutions & Scientific Rationale:
-
Activated Charcoal Treatment: This is a classic and highly effective method for removing colored impurities.
-
Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot mixture for a few minutes.
-
Mechanism: The charcoal's high surface area and porous structure allow it to adsorb the large, flat, chromophoric impurity molecules.
-
Removal: Perform a hot filtration using fluted filter paper to remove the charcoal.[10] The purified compound will remain in the filtrate, which can then be cooled to crystallize. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[3]
-
-
Chromatography: If charcoal treatment is ineffective, column chromatography is the next logical step. The colored impurities often have different polarities from the desired product and can be effectively separated.[5]
Frequently Asked Questions (FAQs)
-
What is the expected physical appearance of pure this compound? The pure compound is typically an off-white or light yellow solid.[1][11]
-
What is the melting point of this compound? The reported melting point is in the range of 275-277 °C.[11] A broad melting range or a value lower than this often indicates the presence of impurities.
-
Is the hydrochloride salt form more stable or easier to handle? Yes, forming the hydrochloride salt is a common strategy.[1][12] Salts are often more crystalline, less hygroscopic, and have higher melting points than the corresponding free base, making them easier to handle, weigh, and store.
-
Which NMR signals are characteristic for this compound? In a ¹H NMR spectrum, you should expect to see signals corresponding to the CH₂ protons of the propionic acid chain, the CH and CH₂ protons of the piperidine ring, and a broad signal for the acidic proton of the carboxylic acid, which is often far downfield (>10 ppm).[13][14] The piperidine NH proton will also be present, though its signal can be broad and may exchange with D₂O.
-
What are some common impurities to look for after synthesis? Common impurities can include unreacted starting materials, byproducts from side reactions, reagents, and residual solvents from the reaction or workup.[8]
Experimental Protocols & Workflows
Workflow 1: General Troubleshooting for Purification
This diagram outlines a logical decision-making process when faced with an impure sample of this compound.
Caption: A decision tree for purifying crude this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids based on differences in solubility between the desired compound and impurities.[4]
-
Solvent Selection: In test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, water, acetone, or mixtures).[5] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. An ethanol/water mixture is often a good starting point for amino acids.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[3] Once at room temperature, cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[4] Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[5]
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a modifier). For this basic compound, adding 0.5-1% triethylamine to the eluent is crucial to prevent peak tailing.[8] An ideal system will give the desired compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[8]
Protocol 3: Purification via Hydrochloride Salt Formation
Converting the amphoteric free base to a salt can be an effective purification step, as salts often have different solubility profiles and are more readily crystallized.[15]
-
Dissolution: Dissolve the crude this compound in a suitable solvent like methanol or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. Monitor the pH to ensure it becomes acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out of the organic solvent. Cooling the mixture in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.
-
Drying: Dry the salt under vacuum. The resulting solid can be further purified by recrystallization if needed. To regenerate the free base, the salt can be dissolved in water and neutralized with a base.[16]
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [11][17] |
| Molecular Weight | 157.21 g/mol | [11][17] |
| Appearance | Off-white to light yellow solid | [1][11] |
| Melting Point | 275-277 °C | [11] |
| CAS Number | 1822-32-8 | [11][17] |
| Hydrochloride Salt CAS | 51052-79-0 | [1][12] |
References
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discoveracs.org.
- Caracelli, I., Zukerman-Schpector, J., & Tiekink, E. R. (2011). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- Google Patents. (n.d.). CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations.
- NIH. (n.d.). Solid‐Phase Peptide Modification via Deaminative Photochemical Csp3‐Csp3 Bond Formation Using Katritzky Salts.
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid.
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- ResearchGate. (2025, August 5). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis.
- Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
- MDPI. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors.
- ResearchGate. (2015, December 30). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates.
- ChemSynthesis. (2025, May 20). 3-(3-vinyl-4-piperidinyl)propanoic acid.
- Amerigo Scientific. (n.d.). This compound hydrochloride.
- Agilent Technologies, Inc. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- FAO. (1998). PROPIONIC ACID.
- Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
- Institute of Industrial Organic Chemistry, Poland. (2016, December 30). Study of a recrystallization process for triaminoguanidinium azotetrazolate.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. This compound | 1822-32-8 [amp.chemicalbook.com]
- 12. 3-(Piperidin-4-yl)propanoic acid hydrochloride - [sigmaaldrich.com]
- 13. nagwa.com [nagwa.com]
- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. US2404503A - Preparation of amino acids from their salts - Google Patents [patents.google.com]
- 17. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing off-target effects of 3-Piperidin-4-yl-propionic acid in experiments
A Guide to Navigating and Mitigating Off-Target Effects in Experimental Research
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 3-Piperidin-4-yl-propionic acid?
This compound is recognized as an inhibitor of the GABA transporter 2 (GAT-2), which is encoded by the SLC6A13 gene.[3][4][5] GAT-2 is a sodium- and chloride-dependent transporter responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][7] By inhibiting GAT-2, the compound increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling.[8] It is important to note that GAT-2 can also transport other small molecules, such as taurine, which may be relevant to its physiological role and the effects of its inhibition.[3][9]
Q2: What are the potential off-target effects I should be concerned about?
While this compound is used for its activity on GAT-2, like any small molecule, it has the potential to interact with other proteins, especially at higher concentrations.[1] Potential off-targets can be categorized as follows:
-
Related Transporters: The solute carrier family 6 (SLC6) contains several other neurotransmitter transporters, including GAT-1, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[8] There may be some degree of cross-reactivity with these related transporters, which could confound results, particularly in tissues where multiple GAT subtypes are expressed.
-
Structurally Unrelated Proteins: At concentrations significantly above the IC50 for GAT-2, the compound could interact with a wide range of other proteins, such as GPCRs, ion channels, or enzymes. This is a common issue with small molecule inhibitors and underscores the importance of using the lowest effective concentration.[2]
The following diagram illustrates the primary mechanism of action and the potential for off-target interactions.
Caption: Mechanism of this compound and potential off-targets.
Troubleshooting Guide: Experimental Issues & Solutions
Q3: My results are unexpected or irreproducible. How do I determine if off-target effects are the cause?
Unexpected results are a common challenge in research. Before attributing them to off-target effects, it is crucial to follow a systematic troubleshooting process.[10][11]
Step 1: Rule Out Basic Experimental Errors First, verify the fundamentals of your experiment.[12][13]
-
Compound Integrity: Is your stock of this compound properly stored? Has it degraded? Confirm its identity and purity if possible.
-
Concentration Accuracy: Double-check all calculations for dilutions. An incorrect concentration is a frequent source of error.
-
Assay Performance: Are your controls behaving as expected? A faulty assay will produce unreliable data regardless of the compound used.
Step 2: Evaluate the Dose-Response Relationship An ideal inhibitor shows a clear, sigmoidal dose-response curve against its target.
-
Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Analyze the Curve: If you observe a phenotype at very high concentrations but not at concentrations where GAT-2 should be inhibited, this strongly suggests an off-target effect. The ideal therapeutic or research window is where the compound is potent against its primary target but has minimal activity elsewhere.[14]
Step 3: Implement a Multi-pronged Validation Strategy If basic errors are ruled out, you must design experiments to specifically test for off-target effects. The following workflow provides a robust framework for this validation.
Caption: Workflow for validating on-target versus off-target effects.
Q4: How can I definitively confirm that my observed effect is due to GAT-2 inhibition?
To build a strong scientific case, you must provide multiple, independent lines of evidence. Relying on a single chemical probe is insufficient.[1] The following are considered gold-standard approaches:
-
Genetic Validation (The "Ultimate" Control): The most rigorous method is to manipulate the target gene itself.[15][16] If inhibiting GAT-2 with this compound causes a phenotype, then removing GAT-2 genetically should mimic that phenotype. Furthermore, the compound should have no effect in a GAT-2 knockout system.[17][18][19]
-
Experiment: Use CRISPR/Cas9 to create an SLC6A13 knockout cell line or use an in vivo knockout model.
-
Expected Outcome: The knockout model should basally replicate the phenotype seen with the compound. Treatment of the knockout model with the compound should produce no further effect.
-
-
Orthogonal Chemical Probe: Use a second, structurally distinct GAT-2 inhibitor.
-
Rationale: It is highly improbable that two structurally different molecules would share the same off-target profile but have the same on-target activity.
-
Experiment: Identify another validated GAT-2 inhibitor (e.g., SNAP-5114, which inhibits GAT-2/3[20]) and test it in your assay.
-
-
Inactive Control Compound: Use a close structural analog of this compound that is known to be inactive against GAT-2.
-
Rationale: This control helps ensure that the observed effect is not due to the chemical scaffold itself or some non-specific physicochemical property.[14]
-
Experiment: Synthesize or source an inactive analog and test it in your assay at the same concentrations.
-
Expected Outcome: The inactive analog should not produce the phenotype.
-
Q5: How do I prove the compound is actually engaging GAT-2 in my experimental system?
Observing a downstream biological effect is not the same as confirming direct target engagement.[21] Target engagement assays measure the direct interaction between a compound and its target protein within a relevant biological context.[22]
-
Cellular Thermal Shift Assay (CETSA): This is a powerful and widely used method to assess target engagement in cells and tissues.[23][24] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein and increases its resistance to heat-induced denaturation.
-
Principle: Treated and untreated cell lysates are heated to various temperatures. The soluble (non-denatured) fraction is then analyzed by Western blot or mass spectrometry to determine the amount of target protein remaining.
-
Expected Outcome: In the presence of this compound, GAT-2 should remain soluble at higher temperatures compared to the untreated control, indicating direct binding and stabilization.
-
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GAT-2 Engagement
This protocol provides a generalized workflow. Optimization of heating temperatures and times is critical for your specific cell type and antibody.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at your desired concentration (e.g., 10x IC50) and another set with a vehicle control for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).
-
Heating Step: Aliquot the supernatant into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Centrifuge the heated samples at high speed (20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction). Analyze the amount of GAT-2 in each sample using Western blotting with a validated GAT-2 antibody.
-
Data Interpretation: Plot the relative band intensity for GAT-2 against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Protocol 2: Genetic Rescue/Validation Workflow
This workflow outlines the logic for using genetic tools to validate an on-target effect.
-
Target Knockdown/Knockout: Use siRNA or shRNA to transiently or stably knock down SLC6A13 expression, or use CRISPR/Cas9 to generate a stable knockout cell line.
-
Validation of Manipulation: Confirm the reduction or elimination of GAT-2 protein expression via Western blot or qPCR.
-
Phenotypic Analysis (Part 1): Assess if the genetic knockdown/knockout recapitulates the phenotype observed with this compound.
-
If yes: This is strong evidence that the phenotype is GAT-2 dependent. Proceed to the next step.
-
If no: The phenotype may be off-target or the result of acute pharmacological inhibition versus chronic genetic deletion.
-
-
Phenotypic Analysis (Part 2): Treat the knockdown/knockout cells with this compound.
-
Data Interpretation: The compound should fail to elicit the phenotype in cells lacking the GAT-2 target. This confirms that GAT-2 is required for the compound's activity.
Summary Data Table
| Parameter | Recommendation | Rationale |
| Working Concentration | Use the lowest concentration that gives a robust on-target effect (ideally ≤1 µM in cell-based assays).[1] | Minimizes the risk of engaging lower-affinity off-targets. |
| Primary Validation Method | Genetic knockdown/knockout of SLC6A13. | Provides the most definitive evidence for on-target action by removing the target entirely.[16] |
| Secondary Validation Method | Use of a structurally unrelated GAT-2 inhibitor. | Orthogonal chemical evidence strengthens the conclusion that the effect is target-mediated, not compound-scaffold-mediated. |
| Essential Confirmation Assay | Target Engagement (e.g., CETSA). | Directly demonstrates that the compound is binding to the intended target in the relevant biological system.[21][24] |
| Mandatory Controls | Vehicle, Inactive Analog. | Differentiates the compound's specific activity from solvent effects or non-specific effects of the chemical structure.[14] |
References
- Using Animal Models for Drug Development. Taconic Biosciences. [Link]
- Lindsley, C. W., et al. (2015). Determining target engagement in living systems. PMC, NIH. [Link]
- Choosing and using chemical probes. Chemical Probes Portal. [Link]
- Target Identification and Validation (Small Molecules). University College London (UCL). [Link]
- Best Practices: Chemical Probes Webinar. YouTube. [Link]
- Frye, S. V. (2010). The art of the chemical probe.
- Mateus, A., et al. (2022). Target Identification and Validation in Drug Development. Technology Networks. [Link]
- The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
- Hein, L. (2007). Use of knockout technology to resolve pharmacological problems. British Journal of Pharmacology. [Link]
- Sedano, S., et al. (2025). Use of mouse knockout models to validate the specificity of monoclonal antibodies. Methods in Cell Biology. [Link]
- Bunce, C. M., et al. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. bioRxiv. [Link]
- Enhancing the selection and use of chemical probes in cancer research – using innovative data science. The Institute of Cancer Research. [Link]
- Use of mouse knockout models to validate the specificity of monoclonal antibodies. PubMed. [Link]
- van der Graaf, P. H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central. [Link]
- How can off-target effects of drugs be minimised?.
- Clausen, R. P. (2000). The GABA transporter and its inhibitors. PubMed. [Link]
- 3-(Piperidin-4-yl)propanoic acid. PubChem. [Link]
- The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
- Moser, P. (2019). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. Handbook of Experimental Pharmacology. [Link]
- Troubleshooting and optimizing lab experiments. YouTube. [Link]
- 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid. PubChem. [Link]
- Off-Target Effects Analysis.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC, NIH. [Link]
- PCR Troubleshooting Guide & Solutions. Boster Bio. [Link]
- Lehre, A. C. P., et al. (2012). Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents. Journal of Biological Chemistry. [Link]
- Kumar, N., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link]
- 3-(4-Methylpiperidin-1-yl)propanoic acid. PubChem. [Link]
- SLC6A13 Gene. GeneCards. [Link]
- Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]
- Clarkson, A. N., et al. (2017). Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. Neuropharmacology. [Link]
- SLC6A13 solute carrier family 6 member 13 [Homo sapiens (human)]. NCBI. [Link]
- SLC6A13 - Sodium- and chloride-dependent GABA transporter 2. UniProt. [Link]
- Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers. [Link]
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed Central. [Link]
- The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers. [Link]
Sources
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. SLC6A13 solute carrier family 6 member 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. uniprot.org [uniprot.org]
- 10. goldbio.com [goldbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 蛍光染色のプロトコール & トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. youtube.com [youtube.com]
- 15. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 16. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Piperidin-4-yl-propionic Acid Derivatization
Welcome to the technical support center for the derivatization of 3-Piperidin-4-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with its amide coupling reactions. We will explore how to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your final product.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the amide coupling of this compound. The question-and-answer format is designed to help you quickly diagnose and solve specific experimental problems.
Q1: I am observing very low to no yield of my desired amide product. What are the likely causes and how can I fix this?
A: This is a frequent and frustrating issue, often stemming from one of four key areas: inefficient carboxylic acid activation, premature hydrolysis of intermediates, incorrect pH, or reagent integrity. Let's break down the diagnostics.
Potential Cause 1: Inefficient Carboxylic Acid Activation The first step in any successful amide coupling is the conversion of the relatively unreactive carboxylic acid into a highly electrophilic species that the amine can attack.[1] If this activation is incomplete, the reaction will not proceed.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq) of your coupling reagent (e.g., EDC, HATU). For difficult couplings, a slight excess can drive the reaction.
-
Reagent Choice: If standard carbodiimides like EDC or DCC are failing, consider switching to a more potent uronium/aminium or phosphonium-based reagent like HATU or PyBOP, respectively.[2][3] These reagents often provide faster reaction rates and higher yields, especially with sterically hindered substrates.[4]
-
Potential Cause 2: Hydrolysis of the Activated Intermediate Carbodiimide-activated intermediates, particularly the O-acylisourea formed by EDC, are highly unstable in aqueous environments and prone to rapid hydrolysis, which reverts the activated acid back to its starting carboxylate form.[5]
-
Solution:
-
Anhydrous Conditions: Ensure your solvent is anhydrous and that your starting materials are dry. The presence of water is a primary cause of low yield when using coupling agents like EDC.[6]
-
Use of Additives (NHS/HOBt): The most effective strategy is to "trap" the unstable O-acylisourea intermediate. By including N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in the reaction, the O-acylisourea is rapidly converted to a more stable, semi-hydrolysis-resistant NHS- or HOBt-ester.[1] This active ester can then react with your amine.
-
Reaction Sequence: Perform the activation step (acid + EDC/NHS) first for 15-30 minutes before introducing the amine. This allows for the formation of the more stable active ester.[5]
-
Potential Cause 3: Incorrect pH The two key steps of the reaction—acid activation and amine coupling—have different optimal pH ranges.
-
Solution:
-
Two-Step pH Control: For optimal results, particularly with EDC/NHS, perform the activation step in a buffer with a slightly acidic pH of 4.5-6.0 (e.g., MES buffer).[5][7] This protonates the carbodiimide, making it more reactive. After the active ester has formed, adjust the pH to 7.2-8.5 (e.g., using PBS or borate buffer) before or during the addition of your amine.[5] This ensures the amine is in its deprotonated, nucleophilic state.
-
Potential Cause 4: Reagent Degradation Coupling reagents, especially carbodiimides like EDC and solid reagents like HATU, are sensitive to moisture.
-
Solution:
-
Proper Storage: Store reagents in a desiccator.
-
Fresh Solutions: Always use freshly prepared solutions of your coupling reagents. Do not store them in solution for extended periods.
-
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction is messy, and I'm isolating significant side products. What are they and how can I prevent them?
A: Side product formation is a clear indicator that your reaction conditions need refinement. For this specific scaffold, there are two primary culprits: N-acylurea formation and undesired reactivity of the piperidine nitrogen.
Side Product 1: N-Acylurea This is the classic side product of carbodiimide chemistry.[7] The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is often difficult to remove via chromatography.
-
Prevention:
-
Add HOBt or NHS: This is the most effective solution. As mentioned previously, these additives intercept the O-acylisourea to form an active ester, which cannot rearrange into an N-acylurea.[1] This is a prime example of why EDC should almost always be used in conjunction with NHS or HOBt.
-
Control Temperature: Running the reaction at 0°C during the activation step can sometimes minimize this side reaction, although the use of an additive is far more robust.
-
Side Product 2: Piperidine-Related Side Products (e.g., Dimerization/Oligomerization) The secondary amine on the piperidine ring of your starting material is itself a nucleophile.[4] If it is not protonated or protected, it can react with an activated molecule of this compound, leading to dimers or oligomers.
-
Prevention:
-
pH Control: Maintaining a slightly acidic pH during the activation step helps keep the piperidine nitrogen protonated and thus non-nucleophilic.
-
Use a Protecting Group: For syntheses where reaction conditions are harsh or basic, or when maximum precision is required, the most reliable solution is to protect the piperidine nitrogen. A tert-Butoxycarbonyl (Boc) group is standard. It is easily introduced and can be removed at a later stage with an acid like trifluoroacetic acid (TFA).[8][9] This completely prevents its participation in the coupling reaction.
-
Caption: Common side reaction pathways and preventative measures.
Q3: My reaction appears to stall and never reaches completion. How can I drive it forward?
A: Stalled reactions often indicate an equilibrium issue or insufficient reactivity of one of the coupling partners.
-
Solution 1: Increase Reagent Concentration/Excess: If your amine is the less expensive component, try using a larger excess (e.g., 1.5-2.0 eq). This can help drive the equilibrium towards the product side according to Le Châtelier's principle.
-
Solution 2: Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate.[6] However, be cautious, as higher temperatures can also promote side reactions, including racemization if you have a chiral center.[6] Monitor the reaction closely by TLC or LC-MS.
-
Solution 3: Switch Solvents: Ensure your reactants are fully soluble in the chosen solvent. If solubility is an issue, the reaction will be slow. DMF and DMSO are more polar aprotic solvents than DCM or THF and can sometimes improve results for less soluble substrates.
-
Solution 4: Re-evaluate Your Coupling Reagent: A stalled reaction is a strong sign that your chosen coupling reagent is not potent enough for your specific substrate combination. This is the time to switch from a carbodiimide (EDC) to a uronium/aminium salt (HATU) or phosphonium salt (PyBOP), which are known to be more effective for challenging couplings.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my synthesis?
A: The choice is critical and depends on cost, scale, substrate sensitivity, and the potential for side reactions.
| Reagent Class | Examples | Pros | Cons | Key Application |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, readily available.[1] | Lower reactivity, high risk of N-acylurea formation without additives, potential for racemization.[2][7] | Routine, large-scale synthesis where cost is a major factor and conditions can be carefully optimized with additives. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reaction times, low racemization potential (especially with HATU).[3][10] | More expensive, byproducts can be difficult to remove, potential safety concerns with HBTU/HATU.[11] | Difficult couplings, acid-sensitive or sterically hindered substrates, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | High reactivity, very effective at suppressing racemization. | Expensive, generates phosphine oxide byproducts that can complicate purification. | Synthesis of sensitive peptides or when minimizing racemization is the absolute top priority. |
| Acid Halide | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Generates a highly reactive acyl chloride intermediate. | Harsh conditions (can require heat), not compatible with sensitive functional groups, generates acidic HCl byproduct.[1][12] | Robust substrates where other methods have failed. Requires a subsequent step with the amine and a base. |
Q2: When is it absolutely necessary to use a protecting group on the piperidine nitrogen?
A: Protection is strongly recommended under the following circumstances:
-
Multi-step Synthesis: If the derivatized molecule will undergo further reactions, especially those involving strong bases or nucleophiles, protecting the piperidine nitrogen is essential to prevent unintended side reactions.
-
Use of Basic Conditions: If your coupling or subsequent reaction steps require strong basic conditions, the piperidine nitrogen will be deprotonated and highly nucleophilic.
-
To Prevent Dimerization: If you are consistently observing dimer or oligomer side products even after optimizing pH, a protecting group is the definitive solution.[4]
-
Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), the piperidine nitrogen must be protected (typically with Boc or Fmoc) to ensure controlled, sequential addition of amino acids.[13]
Q3: What are the best analytical techniques to monitor the reaction and characterize the final product?
A: A multi-pronged approach is best.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Fast, inexpensive, and excellent for qualitatively tracking the disappearance of the limiting starting material and the appearance of the new product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. It provides quantitative information on the consumption of starting materials and formation of the product, and critically, allows for the detection of side products by their mass-to-charge ratio.[6]
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C) is essential for unambiguous structure confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and provides an exact mass.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[14]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound
This protocol is a robust starting point for coupling with a primary or secondary amine.
Materials:
-
This compound (or its N-Boc protected version)
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0°C using an ice bath. Add EDC (1.2 eq) portion-wise. Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. You are forming the NHS-ester in this step.
-
Coupling: To the activated ester solution, add the amine of interest (1.1 eq). If your amine is a hydrochloride or other salt, add DIPEA (1.5-2.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The basic wash removes unreacted NHS and the carboxylic acid starting material.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel, employing an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the pure amide derivative.
References
- Chemistry LibreTexts. (2023).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
- Pires, D. A., et al. (2016).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- ResearchGate. (n.d.). Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]
- Yan, H., et al. (2018).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Chen, F. M. F., et al. (1982). Mixed anhydrides in peptide synthesis. Reduction of urethane formation and racemization using N-methylpiperidine as the tertiary amine base. The Journal of Organic Chemistry. [Link]
- Bender, M. L., et al. (1955). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
- Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
- Agricultural and Biological Chemistry. (1973).
- Medicilon. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
- Growing Science. (2022).
- Reddit. (2021).
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids. Chemical Science. [Link]
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. You are being redirected... [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 3-Piperidin-4-yl-propionic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for addressing bioavailability challenges associated with polar, zwitterionic compounds, using 3-Piperidin-4-yl-propionic acid (referred to herein as 3-PPA) as a representative model.
Our goal is to equip your team with the foundational knowledge and practical methodologies required to systematically diagnose and overcome poor oral absorption, thereby accelerating your development pipeline. This document is structured to provide a logical workflow, from initial problem identification through to the implementation of advanced enhancement strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and concerns that arise during the early characterization of compounds like 3-PPA.
Q1: Our initial in vivo rodent studies with 3-PPA show very low (<5%) oral bioavailability. What are the likely causes?
A1: Low oral bioavailability for a compound with the structural characteristics of 3-PPA (a piperidine ring and a carboxylic acid) is often multifactorial. At physiological pH, the molecule is likely zwitterionic, possessing both a positive charge on the piperidine nitrogen and a negative charge on the carboxylate group. This leads to several challenges:
-
Low Passive Permeability: The high polarity and charged nature of the molecule significantly hinder its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. This is often the primary barrier to absorption.
-
Efflux Transporter Activity: The compound may be a substrate for apically located efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.[1][2]
-
Poor Solubility: While the zwitterionic form may have some aqueous solubility, its solubility could be pH-dependent and minimal in the acidic environment of the stomach, potentially limiting dissolution.
-
Pre-systemic Metabolism: The compound might be subject to metabolism by enzymes in the intestinal wall or the liver (first-pass metabolism) before it reaches systemic circulation.
Q2: How can we definitively determine if poor membrane permeability is the primary issue?
A2: A validated in vitro Caco-2 permeability assay is the industry standard for this assessment.[3][4][5] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[3][]
Key outputs are:
-
Apparent Permeability Coefficient (Papp): A measure of the rate of transport across the cell monolayer. A low Papp (typically <1 x 10⁻⁶ cm/s) suggests poor permeability.[3]
-
Efflux Ratio (ER): Calculated by dividing the Papp in the basolateral-to-apical (B→A) direction by the Papp in the apical-to-basolateral (A→B) direction. An ER greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-gp.[5]
Q3: What is the most direct strategy to improve the permeability of 3-PPA?
A3: A prodrug approach is a highly effective and targeted strategy for overcoming permeability limitations due to molecular polarity.[7][8][9] The core concept involves temporarily masking the polar functional groups (the carboxylic acid and/or the secondary amine) with lipophilic moieties. This modification creates a more lipid-soluble molecule that can more easily cross the intestinal membrane. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes (like esterases) back to the active parent compound, 3-PPA.[7][8]
-
For the Carboxylic Acid: Esterification is the most common approach. Creating a simple alkyl ester (e.g., methyl or ethyl ester) can significantly increase lipophilicity.
-
For the Amine: The secondary amine can be masked using various strategies, such as forming a cleavable carbamate or amide linkage.[10][11]
Q4: Beyond a prodrug strategy, what formulation-based approaches should we consider?
A4: Formulation strategies can significantly enhance bioavailability, especially when solubility is a co-limiting factor.[12][13] Key approaches include:
-
Lipid-Based Formulations: These are particularly effective for lipophilic compounds but can also aid polar molecules if they have some lipid solubility.[14][15][16][17] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state within the GI tract and even promote lymphatic uptake, bypassing first-pass metabolism.[16][17][18][19][20]
-
Amorphous Solid Dispersions (ASDs): If the compound has poor aqueous solubility in its crystalline form, converting it to a high-energy amorphous state within a polymer matrix can dramatically increase its dissolution rate and apparent solubility.[21][22][23][24][25] This is achieved through techniques like spray drying or hot-melt extrusion.[21][22]
-
Nanoparticle Systems: Encapsulating 3-PPA in polymeric or lipid nanoparticles can protect it from the harsh GI environment, improve its stability, and enhance its uptake by intestinal cells.[26][27][28]
Part 2: Advanced Troubleshooting & Workflow Guidance
This section provides a logical workflow for selecting and implementing a bioavailability enhancement strategy, along with troubleshooting for common experimental hurdles.
Decision Workflow for Bioavailability Enhancement
A systematic approach is crucial. The following diagram outlines a decision-making process for a compound like 3-PPA.
Caption: Decision tree for selecting a bioavailability enhancement strategy for 3-PPA.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Action(s) & Rationale |
| High variability in in vivo PK data between animals. | 1. Formulation Inhomogeneity: The compound is not uniformly suspended or dissolved in the dosing vehicle. 2. Food Effect: Absorption is highly dependent on the presence or absence of food in the GI tract. 3. GI Tract pH Variability: The compound's solubility/stability is highly sensitive to normal pH variations between animals. | 1. Improve Formulation: Ensure the dosing vehicle is appropriate. Use sonication or homogenization. For suspensions, verify particle size and uniformity. 2. Standardize Study Conditions: Fast all animals for a consistent period (e.g., 4-12 hours) before dosing. This minimizes food-related variability. 3. Buffer the Formulation: Consider using a formulation with buffering capacity to create a more consistent microenvironment for dissolution in the stomach. |
| Successful prodrug shows high permeability in vitro (Caco-2) but still has low in vivo bioavailability. | 1. Rapid First-Pass Metabolism: The prodrug is absorbed but is rapidly metabolized in the liver before reaching systemic circulation. 2. Chemical Instability: The prodrug is unstable in the acidic environment of the stomach and degrades before it can be absorbed. 3. Incomplete Enzymatic Cleavage: The prodrug is absorbed, but the esterases required for its conversion to the parent drug are not sufficiently active in the target tissue or blood. | 1. Perform in vitro Metabolic Stability Assays: Use liver microsomes or S9 fractions to determine the metabolic lability of the prodrug. If it's high, a different prodrug moiety may be needed. 2. Assess pH Stability: Test the stability of the prodrug in simulated gastric fluid (pH 1.2-2.5). If it degrades, consider an enteric-coated formulation to protect it until it reaches the intestine. 3. Measure Prodrug and Parent Drug in Plasma: Analyze plasma samples from the PK study for both the intact prodrug and the parent 3-PPA. High levels of prodrug with low levels of parent drug indicate a cleavage issue. |
| An advanced formulation (e.g., ASD) improves dissolution in vitro but not bioavailability in vivo. | 1. "Spring and Parachute" Failure: The amorphous form creates a supersaturated solution (spring), but it rapidly crashes out or re-crystallizes (parachute failure) in the GI tract before it can be absorbed. 2. Permeability is the True Rate-Limiting Step: Even with improved solubility, the inherent low permeability of 3-PPA prevents its absorption. | 1. Optimize Polymer Selection: The choice of polymer in an ASD is critical for maintaining supersaturation.[22] Screen different polymers (e.g., HPMCAS, PVP) to find one that best inhibits crystallization of 3-PPA in vivo. 2. Re-evaluate the Core Problem: This result strongly suggests that permeability, not solubility, is the primary barrier. A prodrug approach should be prioritized. Consider formulating the prodrug as an ASD to tackle both issues simultaneously. |
Part 3: Key Experimental Protocols & Methodologies
This section provides standardized, step-by-step protocols for the essential experiments discussed in this guide.
Protocol 1: Preliminary Bioavailability Assessment in Rodents
Objective: To determine the absolute oral bioavailability (%F) of 3-PPA or its prodrugs in a rodent model (e.g., Sprague-Dawley rat).
Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g. Fast animals overnight (approx. 12 hours) with free access to water.[29][30][31]
-
Dosing Groups:
-
Group 1 (IV): Administer 3-PPA at 1-2 mg/kg via tail vein injection. The vehicle should be a buffered saline solution.
-
Group 2 (PO): Administer 3-PPA at 5-10 mg/kg via oral gavage. The vehicle can be a simple aqueous solution or a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points into EDTA-coated tubes. A typical schedule would be:
-
Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3-PPA in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both IV and PO groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).[29]
-
Calculate absolute bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of 3-PPA and assess if it is a substrate for efflux transporters.
Sources
- 1. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 15. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. contractpharma.com [contractpharma.com]
- 22. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 23. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. seppic.com [seppic.com]
- 26. Engineered Nanoparticulate Drug Delivery Systems: The Next Frontier for Oral Administration? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. parazapharma.com [parazapharma.com]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 32. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 33. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of 3-Piperidin-4-yl-propionic acid Formulations
Introduction
Welcome to the technical support guide for 3-Piperidin-4-yl-propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for enhancing the stability of formulations containing this active pharmaceutical ingredient (API). This compound is a zwitterionic molecule, containing both a basic secondary amine within a piperidine ring and an acidic carboxylic acid group. This bifunctional nature presents unique challenges and opportunities in formulation development. This guide will navigate the potential degradation pathways and offer practical, scientifically-grounded solutions to ensure the stability, efficacy, and safety of your final product.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses fundamental questions regarding the inherent stability characteristics of this compound.
Q1: What are the primary functional groups on this compound that I should be concerned about for stability?
A1: The two key functional groups are the secondary amine within the piperidine ring and the carboxylic acid group.
-
Secondary Amine: This group is susceptible to oxidation , which can lead to the formation of N-oxides or ring-opened byproducts. It can also participate in Maillard reactions with reducing sugars (e.g., lactose) if they are used as excipients, leading to discoloration ("browning") and degradation.
-
Carboxylic Acid: This group can potentially undergo esterification if formulated with alcoholic excipients, especially under acidic conditions. While less common, decarboxylation can be a concern under high-temperature stress.
-
Zwitterionic Nature: The presence of both acidic and basic centers means that the molecule's overall charge and reactivity are highly dependent on the pH of the formulation. This pH dependency is a critical factor in controlling degradation pathways.
Q2: My formulation is turning a faint yellow/brown over time. What is the likely cause?
A2: A yellow or brown discoloration is a classic indicator of two potential degradation pathways:
-
Oxidative Degradation: The secondary amine on the piperidine ring is likely oxidizing. This process is often accelerated by exposure to atmospheric oxygen, light, and trace metal ions.
-
Maillard Reaction: If your formulation includes a reducing sugar (like lactose, dextrose, or fructose), this is a highly probable cause. The amine group of your API reacts with the sugar, forming a series of products that result in a brown color. This is a very common issue in solid dosage forms.
Q3: How does pH impact the stability of my this compound formulation?
A3: pH is arguably the most critical factor to control. Because the molecule is zwitterionic, its ionization state changes dramatically with pH, which in turn affects its stability.
-
Low pH (Acidic): The carboxylic acid group will be protonated (-COOH) and the amine will be protonated (-NH2+). The protonated amine is generally less susceptible to oxidation and Maillard reactions. However, acidic conditions can catalyze other reactions like hydrolysis if susceptible excipients are present.
-
Neutral pH (near Isoelectric Point): The molecule will exist predominantly as a zwitterion (-COO- and -NH2+). This form often has the lowest aqueous solubility, which can be a formulation challenge.
-
High pH (Alkaline): The carboxylic acid will be deprotonated (-COO-) and the amine will be in its free base form (-NH-). The free amine is significantly more nucleophilic and highly susceptible to oxidation. Therefore, maintaining a slightly acidic pH is often the best strategy to minimize degradation related to the amine group.
Q4: I am developing a solid dosage form. Are there specific excipients I should avoid?
A4: Yes. Excipient compatibility is crucial.
-
Avoid Reducing Sugars: As mentioned, lactose, dextrose, and other reducing sugars should be avoided to prevent the Maillard reaction. Consider using non-reducing sugar diluents like sucrose, mannitol, or microcrystalline cellulose.
-
Beware of Reactive Impurities: Some excipients, like polyethylene glycols (PEGs), can contain reactive peroxide impurities from their manufacturing process. These peroxides can aggressively oxidize the amine group. Always source high-purity, low-peroxide grade excipients.
-
Consider Hygroscopicity: Select excipients with low hygroscopicity to minimize the amount of adsorbed water, which can accelerate both hydrolytic and oxidative degradation pathways.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability issues encountered during formulation development.
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of new peaks in HPLC/UPLC analysis, loss of API assay. | 1. Oxidative Degradation 2. Hydrolytic Degradation (if applicable)3. Photodegradation | 1. Confirm Oxidation: Use a stability-indicating HPLC method. Perform a forced degradation study with an oxidizing agent (e.g., 3% H₂O₂) to see if the new peaks match.2. Add Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA) for lipid-based formulations, or ascorbic acid/sodium metabisulfite for aqueous systems.3. Control Headspace Oxygen: For liquid formulations, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.4. Add Chelating Agents: Introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that catalyze oxidation.5. Protect from Light: Store the formulation in amber or opaque containers to prevent photodegradation. |
| Formulation (solid or liquid) is discoloring (yellowing/browning). | 1. Maillard Reaction with excipients2. Advanced Oxidative Degradation | 1. Screen Excipients: If using a reducing sugar (e.g., lactose), replace it with a non-reducing alternative (e.g., microcrystalline cellulose, mannitol, dicalcium phosphate).2. Perform Compatibility Studies: Mix the API with individual excipients (1:1 ratio), add a small amount of water (e.g., 5%), and store at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks. Visually inspect for color change and analyze by HPLC. 3. Implement Oxidation Controls: If the cause is oxidation, follow the steps outlined in the row above (antioxidants, inert gas, etc.). |
| Poor solubility or precipitation of API in a liquid formulation. | 1. pH is near the Isoelectric Point (pI) of the zwitterionic API.2. Incorrect solvent system. | 1. Conduct a pH-Solubility Profile: Determine the API's solubility across a range of pH values (e.g., pH 2 to 10). Identify the pH of minimum and maximum solubility.2. Adjust and Buffer pH: Formulate the product at a pH where the API is sufficiently soluble and stable. Use a suitable buffer system (e.g., citrate, acetate) to maintain this pH. The ionized form of a drug is generally more water-soluble.3. Consider Co-solvents: If aqueous solubility is intrinsically low, evaluate the use of co-solvents like propylene glycol or ethanol, ensuring they do not introduce new stability issues. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., Methanol:Water 50:50) at a concentration of 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Analysis:
-
At designated time points, withdraw samples. Neutralize the acid and base samples before dilution.
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method (e.g., C18 column with a gradient mobile phase of acetonitrile and a phosphate buffer).
-
Ensure the method can separate all major degradation peaks from the parent API peak. Peak purity analysis using a Diode Array Detector (DAD) is essential.
-
Protocol 2: Excipient Compatibility Screening
Objective: To assess the potential for chemical interactions between this compound and selected formulation excipients.
Methodology:
-
Prepare Binary Mixtures: For each excipient, prepare a physical mixture with the API, typically in a 1:1 or 1:5 (API:Excipient) ratio.
-
Introduce Moisture: Add approximately 5% w/w of purified water to the mixture to simulate conditions in wet granulation and accelerate potential reactions.
-
Stress Conditions: Store the samples in open and closed vials at accelerated stability conditions (e.g., 40°C/75% RH and 50°C) for 4 weeks. Include a control sample of the pure API.
-
Analysis:
-
Week 0, 2, and 4: Analyze the samples.
-
Visual Inspection: Note any changes in color, appearance, or physical state.
-
Chromatographic Analysis: Assay the API content and quantify any degradation products using the stability-indicating HPLC method developed in Protocol 1.
-
Interpretation: A significant increase in a specific degradant or a notable loss of API in the presence of an excipient indicates an incompatibility.
-
Part 4: Visualization of Key Concepts
Degradation Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound formulations.
Caption: Troubleshooting workflow for stability issues.
Key Stability Factors Relationship
This diagram illustrates the interplay between the core molecular features of the API and the key formulation strategies required for stabilization.
Caption: Interplay of API properties and stabilization tactics.
References
- Newton, D.W. (2011). Maillard reactions in pharmaceutical formulations and human health. International Journal of Pharmaceutical Compounding, 15(1), 32-40.
- Request PDF. (n.d.). Maillard Reactions in Pharmaceutical Formulations and Human Health.
- Request PDF. (n.d.). Maillard Reaction and Drug Stability.
- Abstract. (n.d.). International Journal of Pharmaceutical Compounding.
- Jiang, S., et al. (n.d.). Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity. PMC - NIH.
- Bharate, S. S., et al. (2014). A general Maillard reaction between lactose and an amine group-containing API.
- Antioxidants. (n.d.).
- Almeida, D. R. P., et al. (2012).
- Degradation pathways of 1-Piperidinepentanoic acid and prevention. (2025). Benchchem.
- Zwitterions in Drug Delivery. (2025). ZwitterCo.
- Antioxidants and preserv
- Excipients Used In the Formulation of Liquid Dosage Forms. (n.d.). Pharmaguideline.
- Berndt, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- Poupin, P., et al. (1998).
Validation & Comparative
Comparing the efficacy of 3-Piperidin-4-yl-propionic acid with other GABA agonists
An In-Depth Technical Guide to Comparing the Efficacy of 3-Piperidin-4-yl-propionic acid with Other GABA Agonists
For researchers, scientists, and drug development professionals, the quest for novel modulators of the γ-aminobutyric acid (GABA) system is a cornerstone of neuroscience and pharmacology. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are proven targets for treating a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of this compound, a compound of interest due to its piperidine scaffold—a common motif in CNS-active drugs—against a panel of established GABA receptor agonists.[3][4]
While this compound is utilized as a building block in pharmaceutical development, particularly for targeting neurological disorders, its specific activity as a GABA agonist is not yet extensively documented in publicly available literature.[3][5] Therefore, this guide is presented as a prospective analysis, outlining the essential experimental workflows required to characterize its efficacy and compare it meaningfully to well-known GABAergic compounds. We will delve into the causality behind experimental design, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.
Part 1: Understanding the GABAergic Landscape
The inhibitory effects of GABA are primarily mediated by two receptor classes: GABA-A and GABA-B.[2][6] A thorough comparison necessitates assays that can distinguish activity at these distinct targets.
-
GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[2] Agonist binding opens the channel, leading to an influx of chloride (Cl⁻) ions, which hyperpolarizes the neuron and reduces its excitability.[7][8] This is the mechanism behind the anxiolytic, sedative, and anticonvulsant effects of many drugs.[1][9]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs). Their activation leads to downstream signaling cascades that, among other effects, inhibit adenylyl cyclase and modulate calcium and potassium channels, resulting in a slower, more prolonged inhibitory signal.[6][10]
To establish a robust comparative framework, we will benchmark this compound against the following reference compounds:
-
Muscimol: A potent and selective orthosteric agonist at GABA-A receptors.
-
Baclofen: The prototypical agonist for GABA-B receptors.[10]
-
Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing the effect of GABA without binding to the primary agonist site.[4][8]
-
Piperidine-4-sulfonic acid (P4S): A structurally related partial agonist at GABA-A receptors, providing a valuable point of comparison for a piperidine-containing compound.[11][12][13]
Comparative Data of Standard GABA Agonists
The following table summarizes established binding and functional data for our selected reference agonists. The goal of the proposed experimental workflow is to generate equivalent data for this compound.
| Compound | Receptor Target | Assay Type | Efficacy Metric (Value) | Source |
| Piperidine-4-sulfonic acid (P4S) | GABA-A | Radioligand Binding | KD: 17 ± 7 nM (high-affinity), 237 ± 100 nM (low-affinity) | [11] |
| Muscimol | GABA-A | Radioligand Binding | Used as the reference radioligand ([³H]muscimol) for binding assays. | [14][15] |
| Baclofen | GABA-B | Behavioral Assay | Antidepressant-like activity at 0.25 mg/kg in Forced Swimming Test. | [10] |
| Diazepam | GABA-A (BZD site) | Radioligand Binding | Enhances GABAergic transmission; efficacy measured by potentiation of GABA. | [4][8] |
Part 2: Experimental Workflows for Efficacy Determination
To ascertain the efficacy of a novel compound like this compound, a multi-tiered approach is essential, moving from initial binding assessment to functional cellular assays and finally to in vivo behavioral models.
Workflow 1: Receptor Binding Affinity Assessment
The first crucial step is to determine if this compound physically interacts with GABA receptors and to quantify this interaction. A competitive radioligand binding assay is the gold standard for this purpose.[6]
Principle of the Assay: This technique measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated, reflecting the compound's binding affinity.
-
Membrane Preparation:
-
Homogenize rat brains (or a specific region like the cortex) in a sucrose-based homogenization buffer at 4°C.[14] The use of whole brain provides a diverse population of receptor subtypes.
-
Perform a series of centrifugations to isolate the synaptic membrane fraction, which is enriched with GABA receptors. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation to pellet the membranes.[14][15]
-
Wash the membrane pellet multiple times with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA, which would otherwise interfere with the assay.[15]
-
Resuspend the final pellet in fresh binding buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of the radioligand, [³H]muscimol (e.g., 5 nM), to each well.[14] [³H]muscimol is chosen for its high affinity and selectivity for the GABA-A agonist site.
-
Add increasing concentrations of the unlabeled competitor (this compound) to the experimental wells.
-
Define Controls:
-
Total Binding: Wells containing only membranes and [³H]muscimol.
-
Non-Specific Binding (NSB): Wells containing membranes, [³H]muscimol, and a saturating concentration of a known agonist (e.g., 10 mM unlabeled GABA) to block all specific binding sites.[14]
-
-
Incubate the plate at 4°C for 45 minutes to allow the binding to reach equilibrium.[14]
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[14]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Workflow 2: Functional Efficacy Assessment (Electrophysiology)
A high binding affinity does not guarantee functional activity. Electrophysiology, specifically the patch-clamp technique, is the definitive method for determining whether a compound acts as an agonist, antagonist, or modulator at an ion channel receptor like GABA-A.[7][8]
Principle of the Assay: This technique measures the flow of ions (current) across a cell membrane. For GABA-A receptors, agonist binding opens a chloride channel. By "clamping" the voltage of the cell membrane, we can directly measure the chloride current induced by the application of a test compound and compare its magnitude to that induced by GABA itself.[16]
-
Cell Preparation:
-
Use a stable cell line, such as HEK293, that has been transfected to express specific GABA-A receptor subunits (e.g., α1β2γ2, a common synaptic subtype).[13] This provides a controlled and reproducible system.
-
Culture the cells on glass coverslips suitable for microscopy and recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (extracellular fluid mimic).
-
Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill it with an internal solution containing a high chloride concentration to mimic the intracellular environment.
-
Use a micromanipulator to approach a single cell with the micropipette.
-
-
Achieving Whole-Cell Configuration:
-
Gently apply suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior (whole-cell mode).
-
Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
-
Compound Application and Data Acquisition:
-
Establish a baseline recording of membrane current.
-
Apply a known concentration of GABA (e.g., the EC₅₀ concentration) via the perfusion system to elicit a reference current response.
-
After washout, apply increasing concentrations of this compound to the same cell.
-
Record the peak current amplitude elicited at each concentration.
-
Causality Check: An agonist will induce an inward chloride current (at typical holding potentials). An antagonist will produce no current on its own but will block the current induced by a subsequent application of GABA. A positive modulator will enhance the current produced by GABA.[13]
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each compound concentration.
-
Normalize the responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized current versus the log concentration of this compound.
-
Fit the data to a Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the maximal efficacy (Eₘₐₓ) relative to GABA.
-
Caption: Workflow for Electrophysiological Assay.
Workflow 3: In Vivo Behavioral Assessment
If in vitro data suggests significant agonist activity, the next logical step is to assess the compound's effects in a living organism. Given that GABA-A agonists often exhibit anxiolytic properties, the Elevated Plus Maze (EPM) is a standard and robust model for screening such effects in rodents.[9][17]
Principle of the Assay: The EPM leverages the natural conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms).
-
Animal Acclimation:
-
House male mice under controlled conditions (12h light/dark cycle, food and water ad libitum) for at least one week before testing to reduce stress.
-
Handle the mice for several days prior to the experiment to acclimate them to the experimenter.
-
-
Apparatus:
-
The maze is shaped like a plus sign, elevated from the floor. It consists of two open arms and two arms enclosed by high walls.
-
-
Dosing and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Divide mice into groups: Vehicle control, positive control (e.g., Diazepam), and several dose groups for the test compound.
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing to allow for absorption and distribution.
-
-
Testing Procedure:
-
Place a mouse individually at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
An overhead camera connected to video-tracking software records the session. The software automatically scores key parameters.
-
-
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
An anxiolytic effect is indicated by a significant increase in these measures compared to the vehicle group.
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). This is a crucial control measure. A true anxiolytic effect should not be confounded by a general increase or decrease in movement (hyper- or hypo-activity).
-
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
Caption: Workflow for In Vivo Behavioral Assay.
Part 3: Synthesis of Data and Concluding Remarks
By systematically applying these three experimental workflows, a comprehensive efficacy profile for this compound can be established. The binding assay will confirm its interaction with GABA receptors, the electrophysiology will define its functional nature (agonist, antagonist, modulator) and potency, and the in vivo behavioral model will provide crucial insights into its potential therapeutic effects.
Comparing the Kᵢ, EC₅₀, Eₘₐₓ, and behavioral dose-response data of this compound with those of muscimol, baclofen, and P4S will allow for a direct, objective assessment of its relative efficacy. This integrated, data-driven approach is fundamental to modern drug discovery and provides the trustworthy, authoritative evidence required to advance a compound from a chemical curiosity to a potential therapeutic candidate.
References
- File, S. E. (1998). Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action.
- University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP).
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873837/
- Le, T. H., & Kim, S. E. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. International Journal of Molecular Sciences, 25(9), 5084. Link: https://www.mdpi.com/1422-0067/25/9/5084
- Liu, J., Wang, L. N., & Wang, Y. J. (2015). Gamma aminobutyric acid (GABA) receptor agonists for acute stroke. Cochrane Database of Systematic Reviews, (11), CD009622. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750901/
- Slattery, D. A., Desrayaud, S., & Cryan, J. F. (2005). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Neuropharmacology, 49(2), 144-153. Link: https://www.researchgate.net/publication/7740523_Effects_of_GABAB_receptor_ligands_in_animal_tests_of_depression_and_anxiety
- Falch, E., & Krogsgaard-Larsen, P. (1982). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 38(4), 1123-1129. Link: https://pubmed.ncbi.nlm.nih.gov/6278303/
- Vinkers, C. H., Geyer, M. A., & Joëls, M. (2010). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 210(4), 545-555. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2886103/
- Hawken, E. R., & O'Donnell, P. (2019). Contribution of GABAA receptor subunits to attention and social behavior. Behavioural Brain Research, 371, 111978. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6586481/
- Hepsomali, P., Groeger, J. A., Nishihira, J., & Scholey, A. (2020). Effects of Oral Gamma-Aminobutyric Acid (GABA) Administration on Stress and Sleep in Humans: A Systematic Review. Frontiers in Neuroscience, 14, 923. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7527439/
- Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Brain Research, 160, 59-87. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7117498/
- Shin, D. J., Germann, A. L., Steinbach, J. H., & Akk, G. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1329-1339. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6277923/
- Jones, M. V., & Harrison, N. L. (2000). Propofol increases agonist efficacy at the GABA(A) receptor. Brain Research, 852(2), 344-348. Link: https://pubmed.ncbi.nlm.nih.gov/10678768/
- Li, G., Daniels, M., & Wang, Q. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. Link: https://pubmed.ncbi.nlm.nih.gov/32543788/
- Pin, J. P., & Prézeau, L. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Journal of Pharmacology and Experimental Therapeutics, 323(1), 1-10. Link: https://www.researchgate.net/publication/6232533_Allosteric_Modulators_of_GABAB_Receptors_Mechanism_of_Action_and_Therapeutic_Perspective
- Masiulis, S., Desai, R., Uchański, T., Serna, M., et al. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. Link: https://www.researchgate.net/figure/Biochemistry-and-binding-assay-a-FSEC-of-GABAA-receptor-with-and-without-Fab-bound_fig1_330456182
- Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384.
- Chebib, M., & Johnston, G. A. (2000). GABA-activated ligand-gated ion channels: a mini-review. Clinical and Experimental Pharmacology & Physiology, 27(9), 778-782. Link: https://www.researchgate.net/figure/Data-from-electrophysiological-studies-of-GABA-A-receptor-agonists_tbl1_323483256
- Olsen, R. W., & Sieghart, W. (2008). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. Link: https://www.ncbi.nlm.nih.gov/books/NBK28090/
- He, X., & Bymaster, F. P. (1992). Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy. Pharmacology Biochemistry and Behavior, 42(2), 327-331. Link: https://pubmed.ncbi.nlm.nih.gov/1326771/
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid.
- PlumX. (n.d.). Propofol increases agonist efficacy at the GABA A receptor.
- Casy, A. F., & Ogungbamila, F. O. (1982). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. Journal of Pharmacy and Pharmacology, 34(4), 214-218. Link: https://www.researchgate.
- Ortiz-Ramos, H., et al. (2020). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Cancers, 12(11), 3149. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7690620/
- Jäger, A. K., & Saaby, L. (2011). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 16(3), 1954-1971. Link: https://www.mdpi.com/1420-3049/16/3/1954
- Wellendorph, P., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11843. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8584281/
- Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1329-1339. Link: https://pubmed.ncbi.nlm.nih.gov/30337372/
- Woll, K. A., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 300(7), 107778. Link: https://pubmed.ncbi.nlm.nih.gov/39270821/
- Bon, C., et al. (1998). Comparative potencies of CGP 47654A and CGP 46165A as GABA(B) receptor antagonists in rat brain. European Journal of Pharmacology, 354(1), 75-78. Link: https://pubmed.ncbi.nlm.nih.gov/9726629/
- Rivera-Mancía, S., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 526. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779435/
- Whiting, P. J. (2006). GABA-A receptors: a viable target for novel anxiolytics? Current Opinion in Pharmacology, 6(1), 24-29. Link: https://pubmed.ncbi.nlm.nih.gov/16359919/
- Carroll, F. I., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(22), 10428-10441. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505510/
- Johnston, G. A. (2013). Flavonoid modulation of GABAA receptors. British Journal of Pharmacology, 169(8), 1615-1626. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753828/
- Milenković, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199. Link: https://pubmed.ncbi.nlm.nih.gov/34071809/
- Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in Pharmacology, 54, 231-263. Link: https://www.researchgate.net/figure/Binding-Affinities-nM-of-Benzodiazepine-Site-Ligands-to-GABA-A-Receptors-Expressed-in_tbl3_6938221
- Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. GABA-A receptors: a viable target for novel anxiolytics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Behavioral effects of GABA agonists in relation to anxiety and benzodiazepine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of GABAB receptor ligands in animal tests of depression and anxiety. | Semantic Scholar [semanticscholar.org]
- 11. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propofol increases agonist efficacy at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: Pregabalin versus the Enigmatic 3-Piperidin-4-yl-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies for neurological disorders, particularly neuropathic pain, epilepsy, and anxiety, pregabalin has emerged as a cornerstone treatment. Its well-defined mechanism of action and extensive preclinical and clinical data provide a solid foundation for its use. This guide offers an in-depth look at the preclinical profile of pregabalin and attempts to draw a comparison with the less-characterized compound, 3-Piperidin-4-yl-propionic acid.
It is important to note at the outset that while pregabalin's preclinical dossier is robust, publicly available, peer-reviewed data on the specific biological activities of this compound in relevant preclinical models are scarce. Much of the available information positions it as a chemical intermediate for the synthesis of other neurologically active compounds. This guide will, therefore, provide a comprehensive overview of pregabalin's preclinical performance and discuss the potential, albeit speculative, therapeutic relevance of the piperidine propionic acid scaffold based on available chemical information.
Pregabalin: A Deep Dive into Preclinical Efficacy
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects not by interacting with GABA receptors, but through a distinct and specific mechanism.
Mechanism of Action: Targeting the α2-δ Subunit
The primary mechanism of action of pregabalin involves its high-affinity binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties. The α2-δ subunit is an auxiliary protein that plays a significant role in the trafficking and function of VGCCs. In pathological states such as neuropathic pain and epilepsy, there is an upregulation of these α2-δ subunits, leading to increased neuronal hyperexcitability.
By binding to the α2-δ subunit, pregabalin modulates calcium influx at presynaptic nerve terminals. This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This dampening of excessive neuronal signaling is believed to be the cornerstone of its therapeutic effects.
Caption: Mechanism of action of pregabalin at the presynaptic terminal.
Preclinical Efficacy in Neuropathic Pain Models
Pregabalin has demonstrated robust efficacy in a variety of preclinical models of neuropathic pain, which are designed to mimic the chronic pain states seen in humans resulting from nerve injury.
| Preclinical Model | Key Findings |
| Chung Model (Spinal Nerve Ligation) | Dose-dependently reduces mechanical allodynia and thermal hyperalgesia. |
| Chronic Constriction Injury (CCI) Model | Alleviates pain-related behaviors. |
| Diabetic Neuropathy (Streptozotocin-induced) | Effectively mitigates mechanical allodynia and thermal hyperalgesia. |
| Chemotherapy-Induced Neuropathic Pain | Shows efficacy in reducing pain behaviors associated with chemotherapeutic agents. |
Experimental Protocol: Chung Model of Neuropathic Pain
-
Animal Preparation: Adult Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: A surgical incision is made at the L5-L6 level to expose the spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with silk sutures.
-
Post-Operative Care: Animals are allowed to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors.
-
Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the paw withdrawal threshold in the ligated paw compared to the contralateral paw indicates the presence of mechanical allodynia.
-
Drug Administration: Pregabalin or vehicle is administered (e.g., orally or intraperitoneally) at various doses.
-
Post-Dosing Assessment: Behavioral testing is repeated at specified time points after drug administration to evaluate the antiallodynic effects of the compound.
Preclinical Efficacy in Anxiety Models
Pregabalin has also shown anxiolytic-like effects in several preclinical models of anxiety.
| Preclinical Model | Key Findings |
| Elevated Plus Maze | Increases the time spent in and the number of entries into the open arms, indicative of an anxiolytic effect. |
| Light-Dark Box Test | Increases the time spent in the light compartment. |
| Vogel Conflict Test | Increases the number of punished licks, suggesting an anti-conflict effect. |
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: Rodents are placed at the center of the maze facing an open arm. Their behavior is recorded for a set period (e.g., 5 minutes).
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms, as the natural tendency of rodents is to avoid open, exposed areas.
Preclinical Efficacy in Epilepsy Models
Pregabalin has demonstrated anticonvulsant activity in various preclinical models of epilepsy, particularly those modeling partial-onset seizures.
| Preclinical Model | Key Findings |
| Maximal Electroshock (MES) Test | Protects against tonic hindlimb extension, indicative of efficacy against generalized tonic-clonic seizures. |
| Pentylenetetrazol (PTZ) Test | Can increase the threshold for clonic seizures. |
| Kindling Models (e.g., Amygdala Kindling) | Suppresses the development and expression of kindled seizures. |
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Mice or rats are used for this acute seizure model.
-
Drug Administration: The test compound (pregabalin) or vehicle is administered at a predetermined time before the seizure induction.
-
Seizure Induction: A brief electrical stimulus is delivered via corneal or ear clip electrodes to induce a maximal seizure.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The dose of the compound that protects 50% of the animals (ED50) is determined.
This compound: An Unresolved Preclinical Profile
In stark contrast to pregabalin, there is a significant lack of publicly available, peer-reviewed preclinical data for this compound in models of neuropathic pain, anxiety, or epilepsy. The existing literature and chemical databases primarily identify this compound as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical development.
While some sources allude to its potential for neurotransmitter modulation and antinociceptive effects, concrete experimental evidence to support these claims is not readily accessible. The piperidine ring is a common scaffold in many centrally active drugs, and its presence in this compound suggests that it could potentially interact with CNS targets. However, without specific binding assays and in vivo pharmacological studies, its mechanism of action and therapeutic potential remain speculative.
The propanoic acid moiety suggests that the molecule has acidic properties, which could influence its pharmacokinetic profile, such as its absorption and distribution.
Caption: The structural components of this compound and its speculative CNS activity.
Conclusion: A Tale of Two Compounds
This guide highlights the substantial body of preclinical evidence supporting the efficacy of pregabalin across models of neuropathic pain, anxiety, and epilepsy. Its well-elucidated mechanism of action, centered on the α2-δ subunit of voltage-gated calcium channels, provides a clear rationale for its therapeutic effects.
Conversely, this compound remains a compound of unknown preclinical profile. While its chemical structure, featuring a piperidine ring, suggests potential for CNS activity, the absence of published experimental data makes a direct and meaningful comparison with pregabalin impossible at this time. For researchers and drug development professionals, this compound may represent an unexplored area of chemical space. However, significant research, including target identification, in vitro characterization, and in vivo efficacy and safety studies, would be required to ascertain its potential as a therapeutic agent and to draw any valid comparisons with established drugs like pregabalin.
References
Due to the lack of specific preclinical studies on this compound, the references primarily pertain to the preclinical data available for pregabalin and general information on the piperidine scaffold.
At present, no direct preclinical studies for this compound in the specified indications could be located in the public domain. The following references support the information provided for pregabalin.
- Pregabalin. In: Wikipedia.
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery.Epilepsy research, 73(2), 137–150. [Link]
- Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin.Clinical pharmacokinetics, 49(10), 661–669. [Link]
- Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin.Proceedings of the National Academy of Sciences, 103(46), 17537–17542. [Link]
- Kim, D. S., Wang, S. M., & Kim, J. H. (2014). Antiallodynic effect of pregabalin in rat models of sympathetically maintained and sympathetic independent neuropathic pain.Yonsei medical journal, 55(1), 226–233. [Link]
A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for 3-Piperidin-4-yl-propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a new analytical method for 3-Piperidin-4-yl-propionic acid, a compound often used as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[1]
The inherent chemical nature of this analyte—a polar, zwitterionic compound with no native chromophore—presents significant analytical challenges.[2][3] Traditional reversed-phase liquid chromatography (RP-LC) with UV detection often fails to provide adequate retention and sensitivity. This necessitates either complex pre-column derivatization, a process that can introduce variability, or the adoption of more advanced analytical techniques.[2][4][5][6]
This guide details the validation of a modern, superior alternative: a Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) method. We will compare this advanced technique to a traditional RP-LC-UV method requiring derivatization , highlighting the gains in specificity, sensitivity, and efficiency. The validation strategy is comprehensively aligned with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, a cornerstone for regulatory submissions to agencies like the FDA and EMA.[7][8][9][10][11][12][13][14]
The Analytical Challenge & Strategic Method Selection
The molecular structure of this compound, featuring both a carboxylic acid and a secondary amine, means it exists as a zwitterion at physiological pH.[2] This high polarity makes it difficult to retain on conventional C18 reversed-phase columns, leading to poor chromatography.[3] Furthermore, its lack of a UV-absorbing chromophore renders standard UV detection insensitive and non-specific.[2]
The Traditional Approach: RP-LC-UV with Derivatization
A classic workaround involves a pre-column derivatization step to attach a chromophore to the molecule.[2][4] While feasible, this multi-step process is fraught with potential issues:
-
Incomplete Reactions: The derivatization reaction may not proceed to 100% completion, leading to inaccurate quantification.
-
Byproduct Formation: Side reactions can create interfering peaks.
-
Instability: The derivatized product may be unstable, degrading over the course of an analytical run.
-
Increased Labor & Time: The extra sample preparation steps are laborious and extend overall analysis time.[5]
The Proposed Solution: A HILIC-MS/MS Method
Our proposed method leverages two powerful technologies to directly address the analyte's challenges:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation technique for highly polar compounds.[15][16] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[15] This provides excellent retention and peak shape for this compound without derivatization.
-
Tandem Mass Spectrometry (MS/MS): MS/MS detection offers unparalleled sensitivity and specificity.[15][17][18] By selecting the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion (a technique known as Multiple Reaction Monitoring or MRM), we can quantify the analyte with extreme precision, even in complex matrices, free from interferences that would plague a UV detector.[19]
The synergy of HILIC and MS/MS provides a direct, sensitive, and highly specific method that circumvents the entire derivatization workflow.
Method Selection & Validation Workflow
The decision to develop and validate a new method follows a structured, logical progression.
Caption: High-level workflow from analyte assessment to final validation report.
The Validation Master Plan: Parameters and Acceptance Criteria
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][13][20] Our validation protocol is designed to meet the rigorous standards of the ICH Q2(R1) guideline.[8][11]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interferences. | Peak purity analysis passes; no co-elution with known impurities or matrix components at the analyte's retention time. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and method response. | Correlation coefficient (R²) ≥ 0.995. Y-intercept should be insignificant. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% and Accuracy within 80-120%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; results are not significantly impacted. |
| System Suitability | To ensure the analytical system is performing correctly on the day of analysis. | RSD of peak areas ≤ 5.0% (for 6 replicate injections); Tailing factor ≤ 2.0. |
Experimental Protocols, Data, and Comparative Insights
Here, we detail the execution of key validation experiments for our proposed HILIC-MS/MS method and provide a comparative perspective against the traditional derivatization method.
A. Specificity
Objective: To prove the method can differentiate and quantify this compound in the presence of formulation excipients and potential degradation products.
Experimental Protocol:
-
Prepare a solution of a placebo (all formulation components except the API).
-
Prepare a solution of the API standard.
-
Prepare a spiked sample containing the API in the placebo matrix.
-
Subject the API to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate potential impurities.
-
Analyze all samples by HILIC-MS/MS. The MS/MS detector is set to the specific MRM transition for the analyte.
Expert Interpretation & Comparative Insight: The HILIC-MS/MS method demonstrates exceptional specificity. The placebo and degradation chromatograms show no interfering peaks at the retention time of the analyte for its specific MRM transition. In contrast, the derivatized RP-LC-UV method is far more susceptible to interference.[19] Degradation products or excipients with similar structures might also undergo derivatization and co-elute, leading to a falsely elevated result that the non-specific UV detector cannot distinguish.
B. Linearity and Range
Objective: To confirm the method's response is linear across a defined concentration range.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform a serial dilution to create at least five concentration levels, spanning 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.
Hypothetical Data Summary (HILIC-MS/MS):
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9992 | ≥ 0.995 |
| Slope | 15,840 | - |
| Y-Intercept (% of 100% response) | 0.2% | ≤ 2.0% |
| Range | 80 - 120 µg/mL | 80 - 120% of nominal |
Expert Interpretation: The R² value of 0.9992 shows excellent linearity. The minimal y-intercept confirms the absence of significant bias. The method is proven to be linear across the required range for an assay.
C. Accuracy (Recovery)
Objective: To determine the closeness of the method's results to the true value.
Experimental Protocol:
-
Prepare a homogenous blend of the drug product placebo.
-
Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the API from the matrix.
Hypothetical Data Summary (HILIC-MS/MS):
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (n=3) | 99.8% | 0.7% | Mean Recovery: 98.0-102.0% % RSD: ≤ 2.0% |
| 100% (n=3) | 100.5% | 0.5% | |
| 120% (n=3) | 101.1% | 0.6% |
Expert Interpretation & Comparative Insight: The recovery values are well within the acceptance criteria, demonstrating the method is highly accurate. For the derivatization method, accuracy can be compromised if the derivatization reaction efficiency varies between the pure standard (used for the calibration curve) and the sample matrix, a phenomenon known as a matrix effect. The direct analysis by HILIC-MS/MS minimizes such risks.
D. Precision (Repeatability and Intermediate Precision)
Objective: To assess the method's variability over short and longer-term conditions.
Experimental Protocol:
-
Repeatability (Intra-assay): One analyst prepares and analyzes six independent samples from the same homogenous batch of drug product on the same day, using the same equipment.
-
Intermediate Precision: A second analyst repeats the analysis on a different day using a different instrument (if available).
-
Calculate the % RSD for each set of analyses and also for the combined data from both analysts.
Hypothetical Data Summary (HILIC-MS/MS):
| Precision Type | N | Mean Assay (% Label Claim) | % RSD | Acceptance Criteria |
| Repeatability (Analyst 1, Day 1) | 6 | 100.2% | 0.8% | ≤ 2.0% |
| Intermediate (Analyst 2, Day 2) | 6 | 99.7% | 0.9% | ≤ 2.0% |
| Overall (Combined Data) | 12 | 99.95% | 1.1% | ≤ 3.0% |
Expert Interpretation: The low %RSD values for both repeatability and intermediate precision demonstrate that the HILIC-MS/MS method is highly precise and reproducible. The derivatization method inherently has more steps, each introducing a potential source of variability, which typically results in higher (worse) %RSD values.
Conclusion: A Validated, Superior Method
The comprehensive validation data confirms that the proposed HILIC-MS/MS method for the quantification of this compound is specific, linear, accurate, and precise for its intended purpose. It is a robust and reliable analytical procedure that meets all ICH requirements.
Comparison Summary:
| Feature | HILIC-MS/MS Method | Derivatization RP-LC-UV Method |
| Sample Preparation | Simple "dilute and shoot" | Complex, multi-step derivatization |
| Specificity | Extremely high (based on mass) | Moderate (risk of interferences) |
| Sensitivity | Very high (sub-ng/mL possible) | Lower, limited by chromophore |
| Analysis Time | Faster overall workflow | Slower due to sample prep |
| Robustness | High (fewer steps to fail) | Lower (sensitive to reaction conditions) |
By adopting a modern, fit-for-purpose analytical technique like HILIC-MS/MS, laboratories can overcome the inherent challenges of analyzing polar molecules like this compound. This not only ensures data of the highest quality and integrity but also significantly improves laboratory efficiency and throughput, accelerating the drug development timeline.
References
- HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.Tosoh Bioscience.
- Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.Waters Corporation.
- Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.Sigma-Aldrich.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.Pharmaguideline.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.Food Research.
- In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.MDPI.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.LCGC.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.FDA.
- A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites.Springer Nature Experiments.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures.FDA.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.Waters Corporation.
- ICH and FDA Guidelines for Analytical Method Validation.Lab Manager Magazine.
- Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.PubMed.
- Highlights from FDA's Analytical Test Method Validation Guidance.ProPharma.
- This compound hydrochloride.Chem-Impex.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.SynThink Research Chemicals.
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.SIELC Technologies.
- Challenges in HPLC Technology and Potential Solutions.G-M-I, Inc.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. sielc.com [sielc.com]
- 4. 使用SUPELCOSIL™和ASCENTIS®色谱柱对衍生及水解氨基酸进行HPLC分析 [sigmaaldrich.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gmi-inc.com [gmi-inc.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. fda.gov [fda.gov]
Comparative study of the neuroprotective effects of 3-Piperidin-4-yl-propionic acid and gabapentin
A Note to the Reader: This guide was initially conceived to compare the neuroprotective effects of Gabapentin and 3-Piperidin-4-yl-propionic acid. However, a thorough review of current scientific literature revealed a lack of published data on the neuroprotective properties of this compound. To provide a valuable and evidence-based comparison for the research community, we have substituted this compound with Indole-3-propionic acid (IPA) . IPA is an endogenous metabolite with well-documented neuroprotective activities, offering a compelling and scientifically robust counterpoint to the synthetic drug Gabapentin. This comparison between a repurposed pharmaceutical and a natural, microbiota-derived compound will illuminate diverse strategies for neuroprotection.
Introduction: The Quest for Neuronal Resilience
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing challenge in global health. The underlying pathology in conditions such as stroke, spinal cord injury, Alzheimer's, and Parkinson's disease involves the progressive loss of neuronal structure and function. Neuroprotection, the strategy to preserve neuronal tissue at risk of dying, is a cornerstone of modern neuroscience research. The ideal neuroprotective agent would not only halt the progression of damage but also support the intrinsic repair and recovery mechanisms of the central nervous system (CNS).
This guide provides a comparative analysis of two distinct molecules with demonstrated neuroprotective potential: Gabapentin, a synthetic GABA analogue widely used for epilepsy and neuropathic pain, and Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the human gut microbiota. By examining their disparate mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them, we aim to provide researchers, scientists, and drug development professionals with a detailed framework for understanding and advancing neuroprotective therapeutics.
Compound Profiles: Synthetic Structure vs. Natural Metabolite
Gabapentin: A Repurposed Anticonvulsant
Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its primary mechanism of action does not involve direct interaction with GABA receptors.[3] Initially developed as an antiepileptic drug, its clinical applications have expanded to include the management of neuropathic pain and other neurological conditions.[2][3] Its neuroprotective properties have been increasingly recognized, with studies demonstrating its efficacy in preclinical models of spinal cord injury and cerebral ischemia.[1][4][5]
Indole-3-Propionic Acid (IPA): A Microbiota-Derived Defender
Indole-3-propionic acid is a natural compound produced from the dietary amino acid tryptophan by specific species of the human gut microbiota, most notably Clostridium sporogenes. It is readily absorbed into the bloodstream and can cross the blood-brain barrier, allowing it to exert direct effects within the CNS.[6][7] Initially identified for its potent antioxidant properties, IPA has emerged as a significant molecule in the gut-brain axis, with research highlighting its neuroprotective effects in models of Alzheimer's disease and ischemic stroke.[6][8][9]
Mechanisms of Neuroprotection: Divergent Pathways to a Common Goal
The neuroprotective strategies of Gabapentin and IPA are fundamentally different. Gabapentin primarily modulates neuronal excitability and activates pro-survival signaling cascades, while IPA acts as a powerful direct antioxidant and anti-inflammatory agent.
Gabapentin: Taming Excitotoxicity and Promoting Survival
Gabapentin's neuroprotective effects are attributed to at least two major mechanisms:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gabapentin binds with high affinity to the α2δ-1 subunit of VGCCs.[3] In pathological conditions like ischemia, excessive glutamate release leads to over-activation of neuronal receptors and a massive influx of Ca²⁺, triggering excitotoxicity and cell death pathways. By binding to the α2δ-1 subunit, Gabapentin reduces the trafficking of these channels to the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters like glutamate.[3] This dampening of neuronal hyperexcitability is a critical neuroprotective intervention.
-
Activation of PI3K/Akt/mTOR Signaling: Studies in cerebral ischemia-reperfusion models have shown that Gabapentin can activate the phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[4][5] This signaling cascade is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by Gabapentin leads to the inhibition of oxidative stress-related neuronal autophagy and apoptosis, thereby preserving neuronal integrity following an ischemic insult.[5]
Indole-3-Propionic Acid: Quenching Free Radicals and Inflammation
IPA's neuroprotective capacity stems from its potent ability to neutralize damaging reactive oxygen species (ROS) and suppress inflammatory responses.
-
Direct Radical Scavenging: IPA is an exceptionally potent scavenger of hydroxyl radicals (•OH), one of the most destructive free radicals generated during oxidative stress.[8] Its efficacy in this regard has been shown to exceed that of melatonin, another well-known neuroprotective indoleamine.[8] By directly neutralizing these radicals, IPA prevents lipid peroxidation and oxidative damage to DNA and proteins, which are key events in neuronal death following ischemic or neurodegenerative insults.[9]
-
Anti-inflammatory Action: IPA modulates inflammatory pathways that contribute to neurodegeneration. It has been shown to decrease the synthesis of pro-inflammatory mediators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-α (TNF-α).[6][9] Furthermore, it can reduce the formation of the NLRP3 inflammasome, a multiprotein complex that drives inflammation in many neurological disorders.[6][9] By mitigating neuroinflammation, IPA helps to create a more permissive environment for neuronal survival and recovery.
Step-by-Step Methodology:
-
Cell Plating: Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well.
-
Causality: This density ensures a sub-confluent monolayer, which is optimal for assessing cell death without confounding factors from overgrowth.
-
-
Adherence: Culture the cells for 24-48 hours in a humidified incubator at 37°C and 5% CO₂ to allow for firm attachment and recovery from plating stress.
-
Pre-treatment: Remove the old media and add fresh media containing the test compound (Gabapentin or IPA) at various concentrations. Include a vehicle-only control group. Incubate for 2-4 hours.
-
Causality: Pre-treatment allows the compound to be taken up by the cells and initiate its protective mechanisms before the insult is applied.
-
-
Excitotoxic Insult: Add a concentrated solution of glutamate to achieve a final concentration known to be toxic to the specific cell type (e.g., 100 µM). Do not add glutamate to the "no-toxin" control wells.
-
Incubation: Return the plate to the incubator for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours.
-
Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. Dead cells lack this ability.
-
-
Solubilization: Aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated, no-toxin control wells. (% Viability = (Absorbance_treated / Absorbance_control) * 100).
In Vivo Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a widely used model of focal cerebral ischemia (stroke) to evaluate the in vivo efficacy of neuroprotective agents.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Causality: Maintaining normothermia is critical, as temperature fluctuations can significantly impact ischemic injury size and confound results.
-
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Causality: The silicon tip blocks blood flow to the MCA territory, inducing a reproducible ischemic stroke. The filament length is determined by animal weight to ensure correct placement.
-
-
Drug Administration: Administer the test compound (Gabapentin or IPA) or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time point (e.g., 30 minutes post-occlusion).
-
Reperfusion: After a set occlusion period (e.g., 90 minutes), withdraw the filament to allow blood flow to be restored (reperfusion).
-
Post-operative Care & Behavioral Testing: Suture the incision, allow the animal to recover, and monitor for health. Perform neurological deficit scoring (e.g., Bederson scale) at 24 hours to assess functional outcome.
-
Histological Analysis: At 48 hours post-MCAO, euthanize the animal and perfuse the brain.
-
Harvest the brain, slice it into coronal sections, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Causality: TTC is a metabolic stain. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted (dead) tissue remains white.
-
-
Quantification: Image the brain slices and use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume.
Synthesis and Discussion: Choosing the Right Tool for the Job
The comparison between Gabapentin and Indole-3-propionic acid reveals two distinct yet viable approaches to neuroprotection.
-
Gabapentin acts as a modulator of pathological neuronal hyperactivity. Its mechanism is targeted towards the consequences of excitotoxicity, a common pathway in many acute and chronic neurological disorders. Its proven ability to cross the blood-brain barrier and its established clinical safety profile for other indications make it an attractive candidate for repurposing. However, its efficacy may be most pronounced in conditions where excitotoxicity is a primary driver of neuronal death.
-
Indole-3-propionic acid represents a broader, more fundamental approach to neuroprotection. By directly combating oxidative stress and inflammation—two core pathological processes that underpin virtually all forms of neurodegeneration—IPA has the potential for wide-ranging applications. Its origin from the gut microbiota also opens up exciting therapeutic possibilities, such as dietary or probiotic interventions to boost its endogenous production. The key challenge for IPA will be optimizing its delivery and demonstrating consistent efficacy in clinical settings.
Future Directions:
The distinct mechanisms of Gabapentin and IPA suggest that a combination therapy could offer synergistic neuroprotective effects. Future research should focus on head-to-head comparisons in standardized animal models to directly assess their relative efficacy. Furthermore, exploring the potential of IPA-producing probiotics as a therapeutic strategy for neurological disorders is a promising avenue that warrants significant investigation.
References
- Yasar, S., Yildiz, O., Gürpinar, T., Karadas, S., & Coskun, M. (2017). Neuroprotective effects of gabapentin in experimental spinal cord injury. PubMed.
- Yan, F., Li, C., Li, Y., Wang, J., & Wang, X. (2019).
- Yan, F., Li, C., Li, Y., Wang, J., & Wang, X. (2019). Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways.
- Wikipedia. (n.d.). Gabapentin.
- Chyan, Y. J., Poeggeler, B., Omar, R. A., Chain, D. G., Frangione, B., Ghiso, J., & Pappolla, M. A. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. The Journal of Biological Chemistry.
- InnoSer. (n.d.). In vitro neurology assays.
- Patsnap Synapse. (2024).
- Drugs.com. (2023). Gamma-aminobutyric acid analogs.
- Taylor, C. P. (1997). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy Research.
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
- InVivo Biosystems. (n.d.).
- Cukierman, D. S., & Cukierman, T. (2012). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. PubMed Central.
- Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018).
- Regional Anesthesia & Pain Medicine. (2025). Nerve pain drug gabapentin linked to increased dementia, cognitive impairment risks.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
- Innoprot. (n.d.). Alzheimer's Disease in vitro models.
- Semantic Scholar. (n.d.). Neuroprotective effects of gabapentin in experimental spinal cord injury.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- PLOS One. (2021).
- PubMed. (2002). Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)
- MDPI. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection.
- PubMed. (2024). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models.
- PubMed. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection.
- MDPI. (n.d.). Neuroprotective Properties of Oleanolic Acid—Computational-Driven Molecular Research Combined with In Vitro and In Vivo Experiments.
- PubMed. (2024).
- PubMed. (2012).
- PubMed. (2013).
- PubMed. (2023). Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study.
- PubMed. (2009). Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus.
- PubMed Central. (2024).
- NIH. (n.d.).
- ResearchGate. (2013).
- PubMed Central. (2023). A Comparison Between the Effects of Single-Dose Oral Gabapentin and Oral Clonidine on Hemodynamic Parameters in Laparoscopic Surgeries: A Randomized Controlled Trial.
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 5. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated propionate and its association with neurological dysfunctions in propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 3-Piperidin-4-yl-propionic Acid: A Guide for Researchers
Introduction
3-Piperidin-4-yl-propionic acid is a crucial building block in medicinal chemistry and drug development. Its piperidine core is a common motif in a wide array of neurologically active compounds, making this molecule a valuable intermediate for the synthesis of novel therapeutics.[1][2] The propionic acid side chain offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific needs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive comparison of the routes based on yield, scalability, safety, and cost considerations.
Synthetic Strategies: An Overview
Three primary synthetic strategies for the preparation of this compound will be critically evaluated:
-
Route 1: Catalytic Hydrogenation of 3-(Pyridin-4-yl)acrylic Acid
-
Route 2: Michael Addition of Diethyl Malonate to an N-Protected Piperidine Precursor
-
Route 3: Cyanoethylation of a Piperidine Derivative Followed by Hydrolysis
Each of these routes offers a unique set of advantages and disadvantages, which we will explore in detail.
Route 1: Catalytic Hydrogenation of 3-(Pyridin-4-yl)acrylic Acid
This classical approach involves the initial synthesis of an unsaturated precursor, 3-(pyridin-4-yl)acrylic acid, followed by the reduction of both the pyridine ring and the carbon-carbon double bond.
Causality of Experimental Choices
The choice of a two-step approach is dictated by the ready availability of the starting materials, 4-pyridinecarboxaldehyde and malonic acid. The Knoevenagel condensation to form the acrylic acid derivative is a robust and well-established reaction.[3] The subsequent catalytic hydrogenation is an efficient method for the saturation of the pyridine ring to the corresponding piperidine. The use of a heterogeneous catalyst like Platinum(IV) oxide (PtO₂) is favored for its high activity and ease of removal from the reaction mixture. Acetic acid is often used as a solvent in such hydrogenations as it can protonate the pyridine nitrogen, facilitating the reduction process.
Experimental Protocol
Step 1a: Synthesis of (E)-3-(Pyridin-4-yl)acrylic acid
-
Reaction: Knoevenagel condensation of 4-pyridinecarboxaldehyde with malonic acid.
-
Procedure: In a round-bottom flask, 4-pyridinecarboxaldehyde (1.0 eq), malonic acid (1.05 eq), and pyridine (as a solvent and basic catalyst) are combined. A catalytic amount of piperidine is added, and the mixture is heated to reflux for 3-4 hours.[3] The reaction is then cooled, and the product is precipitated by the addition of hydrochloric acid. The resulting solid is filtered, washed with cold water, and dried.
-
Expected Yield: ~85-95%
Step 1b: Catalytic Hydrogenation to 3-(Piperidin-4-yl)propanoic acid
-
Reaction: Heterogeneous catalytic hydrogenation of the pyridine ring and the alkene.
-
Procedure: To a high-pressure hydrogenation vessel is added (E)-3-(pyridin-4-yl)acrylic acid (1.0 eq) and Platinum(IV) oxide (PtO₂, ~1-5 mol%). Glacial acetic acid is used as the solvent. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite®, and the solvent is removed under reduced pressure to yield the product.
-
Expected Yield: >90%
Visualizing the Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Michael Addition of Diethyl Malonate
This route builds the propionic acid side chain onto a pre-existing N-protected piperidine ring via a malonic ester synthesis.
Causality of Experimental Choices
The use of an N-Boc protecting group is crucial for several reasons. It deactivates the piperidine nitrogen towards unwanted side reactions and improves the solubility of the intermediates in organic solvents. The Michael addition of a soft nucleophile like the enolate of diethyl malonate to a suitable electrophile is a highly efficient method for forming carbon-carbon bonds.[4][5] The subsequent hydrolysis and decarboxylation of the malonic ester is a standard and high-yielding transformation.[6]
Experimental Protocol
Step 2a: Synthesis of Diethyl 2-(1-Boc-Piperidin-4-ylmethyl)malonate
-
Reaction: Michael addition of diethyl malonate to a suitable N-Boc-4-substituted piperidine electrophile (e.g., N-Boc-4-(iodomethyl)piperidine).
-
Procedure: To a solution of diethyl malonate (1.1 eq) in a suitable solvent like THF or DMF, a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is added at 0 °C to generate the enolate.[7] N-Boc-4-(iodomethyl)piperidine (1.0 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Expected Yield: ~70-85%
Step 2b: Hydrolysis and Decarboxylation
-
Reaction: Saponification of the esters followed by decarboxylation.
-
Procedure: The diethyl 2-(1-Boc-piperidin-4-ylmethyl)malonate (1.0 eq) is dissolved in a mixture of ethanol and an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (excess). The mixture is heated to reflux for several hours to ensure complete hydrolysis of the esters.[8] The reaction is then cooled and acidified with a strong acid (e.g., HCl) to a pH of ~2. This protonates the carboxylate and induces decarboxylation, often with gentle heating. The product, N-Boc-3-(piperidin-4-yl)propanoic acid, is then extracted, and the protecting group can be removed with a strong acid like trifluoroacetic acid (TFA) if the unprotected product is desired.
-
Expected Yield: >90%
Visualizing the Pathway
Caption: Synthetic pathway for Route 2.
Route 3: Cyanoethylation Followed by Hydrolysis
This route introduces a three-carbon chain with a terminal nitrile, which is then hydrolyzed to the carboxylic acid.
Causality of Experimental Choices
Cyanoethylation is a specific type of Michael addition using acrylonitrile as the Michael acceptor. This reaction is often efficient for creating a propionitrile functional group. The subsequent hydrolysis of the nitrile to a carboxylic acid is a fundamental organic transformation that can be achieved under either acidic or basic conditions.[9] This route can be advantageous if the starting piperidine derivative is readily available.
Experimental Protocol
Step 3a: Synthesis of 3-(1-Boc-Piperidin-4-yl)propionitrile
-
Reaction: Michael addition of a suitable nucleophilic piperidine species to acrylonitrile. A more common approach would be the reaction of a piperidine-4-Grignard reagent with acrylonitrile or the alkylation of a piperidine-4-acetonitrile. A more direct, albeit potentially lower-yielding, approach involves the cyanoethylation of a suitable 4-substituted piperidine. For this guide, we will consider the alkylation of a protected 4-cyanomethylpiperidine.
-
Procedure: N-Boc-4-(cyanomethyl)piperidine (1.0 eq) is deprotonated at the alpha-carbon using a strong base like lithium diisopropylamide (LDA) in THF at low temperature (-78 °C). An alkylating agent such as methyl iodide is then added. The reaction is allowed to warm to room temperature and then quenched. The product is extracted and purified. Note: This provides a branched product. A more direct synthesis of the linear propionitrile can be challenging and may require multi-step procedures. A more feasible approach is the reaction of N-Boc-4-piperidone with diethyl cyanomethylphosphonate in a Horner-Wadsworth-Emmons reaction to give an unsaturated nitrile, followed by reduction.
Step 3b: Hydrolysis of the Nitrile
-
Reaction: Acid or base-catalyzed hydrolysis of the nitrile to a carboxylic acid.
-
Procedure: 3-(1-Boc-Piperidin-4-yl)propionitrile (1.0 eq) is heated to reflux in a strong aqueous acid (e.g., 6M HCl) or a strong aqueous base (e.g., 6M NaOH) for several hours until the reaction is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC).[9] If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid. The product is then isolated by filtration or extraction. The Boc group is also cleaved under strong acidic conditions.
-
Expected Yield: ~70-90% (for hydrolysis step)
Visualizing the Pathway
Caption: Synthetic pathway for Route 3.
Head-to-Head Comparison
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Michael Addition | Route 3: Cyanoethylation & Hydrolysis |
| Overall Yield | High | Good to High | Moderate to Good |
| Scalability | Excellent | Good | Moderate |
| Starting Materials | Readily available and inexpensive | Requires a protected and functionalized piperidine, which may need to be synthesized | Starting materials can be complex to synthesize |
| Number of Steps | 2 | 3 (including deprotection) | 2-3 (depending on the synthesis of the nitrile) |
| Safety Concerns | High-pressure hydrogenation requires specialized equipment. PtO₂ can be pyrophoric. | Use of strong bases like NaH requires careful handling. | Use of cyanide reagents (if applicable in a variation) is highly toxic. Strong acids/bases for hydrolysis. |
| Purification | Product often precipitates and can be isolated by filtration. | Column chromatography is likely required for the Michael addition product. | Purification may be required for the nitrile intermediate. |
| Key Advantages | High yield, atom-economical, often clean reactions. | Modular approach, allowing for variation in the piperidine core. | Direct introduction of the propionic acid precursor. |
| Key Disadvantages | Requires specialized hydrogenation equipment. Potential for over-reduction of other functional groups. | Requires protecting group chemistry. The synthesis of the starting piperidine derivative can be lengthy. | The synthesis of the required propionitrile can be challenging. Hydrolysis conditions can be harsh. |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the research or development project.
-
For large-scale synthesis where efficiency and cost are paramount, Route 1 (Catalytic Hydrogenation) is the most attractive option. Its high yields, atom economy, and the use of relatively inexpensive starting materials make it ideal for producing large quantities of the target molecule. However, the requirement for high-pressure hydrogenation equipment must be considered.
-
For medicinal chemistry applications where the synthesis of a diverse library of analogs is desired, Route 2 (Michael Addition) offers the most flexibility. The modular nature of this route allows for the easy introduction of various substituents on the piperidine ring before the addition of the propionic acid side chain.
-
Route 3 (Cyanoethylation and Hydrolysis) can be a viable option if a suitable piperidine-4-propionitrile precursor is readily available or can be synthesized efficiently. However, the potential challenges in synthesizing the nitrile and the harsh hydrolysis conditions make it a less generally applicable method compared to the other two routes.
Ultimately, the selection of the synthesis route should be based on a careful evaluation of the available resources, the desired scale of the reaction, and the overall synthetic strategy.
References
- PubMed.
- PrepChem.com.
- PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]
- Filo.
- Indian Academy of Sciences. bipyridin-4-ylmethylene)
- Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Google Patents. PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
- ResearchGate.
- University of Calgary. Ch21: Malonic esters. [Link]
- OUCI.
- ResearchGate. (PDF)
- PubMed. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. [Link]
- ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
- IUCr. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]
- ResearchGate. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
- ResearchGate. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
- Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
- Connect Journals. SHORT & EXPEDIENT SYNTHESIS OF PYRIDINE CONTAINING DIHYDROCHALCONE 1-(2-HYDROXYPHENYL). [Link]
- PMC.
- edoc. Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. [Link]
- Beilstein Journals. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
- MDPI. Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF 4 ]. [Link]
- Google Patents.
- ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]
- Kanazawa University Repository. Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. [Link]
- Kataliz v promyshlennosti.
- Jurnal - Journal Unhas. Synthesis of 3-(3,4-diacetoxyphenyl)acrylic acid and 4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate from 3-(3,4-dihydroxyphenyl)acrylic acid and their toxicity test by Brine Shrimp Lethality Test method. [Link]
- MDPI.
- Organic Syntheses Procedure. 2,3-pyrazinedicarboxylic acid. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 6. d-nb.info [d-nb.info]
- 7. Buy 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester (EVT-396391) | 166815-97-0 [evitachem.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of 3-Piperidin-4-yl-propionic acid in Cells
Abstract
The successful development of novel small-molecule therapeutics is critically dependent on the unequivocal demonstration of target engagement within a physiological cellular context.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of 3-Piperidin-4-yl-propionic acid, a compound structurally analogous to GABA and nipecotic acid derivatives.[3][4] Its structure strongly suggests it targets the GABA transporter 1 (GAT1, SLC6A1), a key protein in the regulation of inhibitory neurotransmission.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, causality behind methodological choices, and detailed protocols to ensure scientific rigor and data integrity. We will compare a direct, label-free binding assay (Cellular Thermal Shift Assay - CETSA) with a physiologically critical functional readout (GABA Uptake Assay) to provide a holistic framework for target validation.
Introduction: The Critical Question of Target Engagement
This compound is a synthetic small molecule whose piperidine core is a common scaffold in neuroactive compounds.[4][7] Its structural similarity to GABA reuptake inhibitors like Tiagabine and the GAT1 substrate nipecotic acid points to the GABA Transporter 1 (GAT1) as its primary molecular target.[3][6][8] GAT1 is a transmembrane protein responsible for clearing GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[5][9] Inhibition of GAT1 increases synaptic GABA levels, a mechanism used therapeutically in the treatment of epilepsy.[5][8]
Before committing significant resources to preclinical development, it is imperative to confirm that this compound directly interacts with and modulates the function of GAT1 in an intact cellular system. Answering this question—"Does the drug hit the target?"—prevents the pursuit of compounds that fail due to a lack of efficacy, ultimately saving time and resources.[1][10] This guide compares two orthogonal, yet complementary, state-of-the-art methods to validate this critical interaction.
Comparative Analysis of Methodologies for GAT1 Target Validation
Choosing the right assay is a strategic decision based on the specific question being asked. Do you need to prove direct physical binding, or is demonstrating a functional consequence more important? Ideally, both are required for a complete validation package.
| Feature | Cellular Thermal Shift Assay (CETSA) | Functional GABA Uptake Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its denaturation upon heating.[11] | Measures the ability of the compound to inhibit the transporter's primary function: the uptake of GABA into the cell. |
| Type of Evidence | Direct evidence of target binding. | Indirect, but physiologically crucial, evidence of target modulation. |
| Key Readout | Thermal shift (ΔTm) or Isothermal Dose-Response (ITDRF) EC50. | Inhibition of GABA uptake (IC50). |
| Strengths | Label-free (no modification of compound or target needed).[12] Works in intact cells and tissues, preserving the native environment.[11] Applicable to membrane proteins like SLC transporters.[13][14][15] | Directly measures the desired biological effect. High physiological relevance. Well-established methodology with multiple formats (radiolabeled, fluorescent, MS-based).[16][17][18] |
| Weaknesses | Requires a specific and sensitive antibody for Western blot detection. Not all binding events result in a detectable thermal shift. | Does not distinguish between competitive, non-competitive, or allosteric inhibition without further studies. Can be affected by off-target effects that alter cell health or membrane potential. |
| Best For | Unequivocally proving a direct physical interaction between the compound and GAT1 in its native cellular environment. | Quantifying the compound's potency in modulating GAT1 function and correlating it with downstream cellular effects. |
Visualizing the Scientific Approach
To better understand the mechanisms and workflows, the following diagrams illustrate the key concepts discussed in this guide.
.dot
Caption: Mechanism of GAT1 inhibition.
.dot
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Deep Dive: Experimental Protocols
The following protocols are designed as self-validating systems, including essential controls to ensure data trustworthiness.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GAT1 Engagement
This protocol is adapted for transmembrane proteins and aims to demonstrate that this compound binding stabilizes GAT1 against heat-induced denaturation.[13][14][15]
Materials:
-
Cell Line: HEK293 or CHO cells stably overexpressing human GAT1 (hGAT1).
-
Compounds: this compound; Tiagabine (positive control)[3][19]; Vehicle (DMSO).
-
Reagents: PBS, Lysis Buffer with protease inhibitors (e.g., RIPA with 0.5% DDM for membrane proteins).
-
Equipment: PCR thermocycler, centrifuges, Western blot equipment, anti-GAT1 antibody.
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Plate GAT1-expressing cells to achieve ~80-90% confluency on the day of the experiment.
-
Treat cells with this compound (e.g., 10 µM), Tiagabine (1 µM), or Vehicle for 1 hour at 37°C.
-
-
Thermal Challenge (Melt Curve):
-
Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler. Include an unheated control (RT).
-
-
Lysis and Fractionation:
-
Immediately after heating, add ice-cold Lysis Buffer containing 0.5% DDM and protease inhibitors.
-
Lyse cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Quantification of Soluble GAT1:
-
Carefully collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a validated anti-GAT1 antibody.
-
-
Data Analysis:
-
Quantify band intensities for each temperature point.
-
Normalize the data to the unheated control for each treatment group.
-
Plot the percentage of soluble GAT1 vs. temperature and fit to a sigmoidal curve to determine the melting temperature (Tm). A positive ΔTm in compound-treated cells compared to vehicle indicates target stabilization and engagement.
-
Protocol 2: Functional [³H]-GABA Uptake Inhibition Assay
This assay directly measures the functional consequence of GAT1 engagement by quantifying the inhibition of radiolabeled GABA transport into cells.[9][16][18]
Materials:
-
Cell Line: GAT1-expressing cells (as above) and a parental control cell line (for non-specific uptake).
-
Compounds: this compound; Tiagabine (positive control); Vehicle (DMSO).
-
Reagents: Assay Buffer (e.g., HBSS with 20 mM HEPES), [³H]-GABA.
-
Equipment: 96-well microplates (scintillant-coated, e.g., ScintiPlate), liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate both GAT1-expressing and parental cells in a 96-well ScintiPlate and grow to confluency.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and Tiagabine in Assay Buffer.
-
Wash cells once with Assay Buffer.
-
Add the compound dilutions (or vehicle) to the cells and pre-incubate for 15-20 minutes at 37°C.
-
-
GABA Uptake:
-
Initiate the uptake by adding [³H]-GABA to each well at a final concentration near its Km (e.g., 30-50 nM).
-
Incubate for a short, linear uptake period (e.g., 3-5 minutes) at 37°C.[18]
-
-
Termination and Washing:
-
Rapidly terminate the uptake by washing the cells 3-4 times with ice-cold Assay Buffer to remove extracellular [³H]-GABA.
-
-
Quantification:
-
Allow the plates to dry completely.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the signal from parental cells (non-specific uptake) from the GAT1-expressing cells to get GAT1-specific uptake.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation and Comparative Summary
A successful validation will show a clear correlation between direct binding and functional inhibition. Below is a table of hypothetical data comparing our test compound to the gold-standard inhibitor, Tiagabine.
| Compound | CETSA Tm (Vehicle) | CETSA Tm (Compound) | CETSA ΔTm | GABA Uptake IC50 |
| Vehicle (DMSO) | 52.1 °C | N/A | N/A | N/A |
| Tiagabine (1 µM) | 52.1 °C | 56.5 °C | +4.4 °C | 45 nM |
| This compound (10 µM) | 52.1 °C | 54.8 °C | +2.7 °C | 250 nM |
Interpretation:
-
The positive thermal shift (ΔTm) for both Tiagabine and this compound provides direct evidence that they bind to and stabilize GAT1 in intact cells.
-
The dose-dependent inhibition of GABA uptake confirms this binding event leads to a functional modulation of the transporter.
-
The lower IC50 and higher ΔTm for Tiagabine suggest it is a more potent inhibitor than our test compound under these conditions, providing a valuable benchmark.
Conclusion and Recommendations
This guide outlines a robust, dual-pronged strategy for validating the cellular target engagement of this compound with its putative target, GAT1.
-
Start with the Functional Assay: The GABA uptake assay is often higher-throughput and directly answers the question of whether the compound has the desired biological effect. A potent IC50 provides strong rationale to proceed.
-
Confirm with CETSA: Following a positive functional result, CETSA provides the definitive, label-free evidence of a direct physical interaction.[11][12] This is a critical step to ensure the observed functional effect is not due to an off-target or downstream cellular event.
By combining a direct binding assay with a functional readout, researchers can build a compelling and rigorous data package. This approach not only validates the primary mechanism of action but also establishes a quantitative link between target engagement and cellular function, which is essential for making informed decisions in any drug discovery pipeline.
References
- Borden, L. A. (1999). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 40 Suppl 9, S2-6. [Link]
- Perron, V., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1913-1920. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Tiagabine Hydrochloride?
- ResearchGate. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins.
- JoVE. (2024). Video: Antiepileptic Drugs: GABAergic Pathway Potentiators. Journal of Visualized Experiments. [Link]
- Wikipedia. (2024). Tiagabine. Wikipedia. [Link]
- Dalby, N. O. (2003). The mechanism of action of tiagabine.
- Zhang, T., et al. (2024).
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
- Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 538-543. [Link]
- Hashim, A. D., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Chemical Biology, 13(7), 1849-1855. [Link]
- Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]
- Maciag, C. M., & Kanner, B. I. (2008). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]
- Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. MDC. [Link]
- ResearchGate. (2016). Small-Molecule Target Engagement in Cells.
- Schlessmann, A., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry, 86(19), 9840-9847. [Link]
- ResearchGate. (2012). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type.
- ResearchGate. (2017). Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells.
- BioIVT. (n.d.).
- Lie, M. E. K., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Chemistry, 9, 731118. [Link]
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
- Kumar, N., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(6), 587-594. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1822-32-8 [amp.chemicalbook.com]
- 8. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 9. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. pelagobio.com [pelagobio.com]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 13. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tiagabine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Piperidin-4-yl-propionic Acid Analogues for GABA Transporter Inhibition
Introduction: The Significance of GABAergic Modulation and the Piperidine Scaffold
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). Its proper functioning is crucial for maintaining balanced neuronal activity. Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] A key mechanism for regulating GABA levels in the synaptic cleft is its reuptake by GABA transporters (GATs). There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[2] Inhibition of these transporters can prolong the action of GABA, offering a promising therapeutic strategy.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[3] Within the realm of GABA uptake inhibitors, piperidine-based carboxylic acids have been extensively studied. This guide focuses on the structure-activity relationship (SAR) of analogues of 3-piperidin-4-yl-propionic acid, a conformationally constrained GABA analogue. Due to the limited direct literature on this specific scaffold, we will draw comparative insights from its close and well-researched isomers, nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), to establish a robust SAR framework.
The Core Scaffold: this compound and its Isomeric Relatives
The foundational structure for our investigation is this compound. Its chemical structure features a piperidine ring with a propionic acid moiety attached to the 4-position. This arrangement provides a rigid backbone that mimics the neurotransmitter GABA.
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK-293 cells stably transfected with the desired human or murine GAT subtype (GAT-1, GAT-2, GAT-3, or GAT-4) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well, poly-D-lysine-coated plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a range of concentrations of the test compounds in an appropriate uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).
-
Assay Procedure:
-
Wash the cells twice with the uptake buffer.
-
Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the test compound or vehicle control.
-
Initiate the uptake by adding a mixture of [³H]GABA (e.g., 60 nM) and unlabeled GABA (e.g., 25 µM).
-
Incubate for a defined period (e.g., 20-30 minutes) at room temperature.
-
Terminate the reaction by rapidly washing the wells three times with ice-cold uptake buffer.
-
-
Quantification:
-
Lyse the cells with a lysis buffer containing 1% SDS.
-
Transfer the lysate to a scintillation plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of [³H]GABA uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
In Vitro ADME and Cytotoxicity Assays
Early assessment of a compound's drug-like properties is crucial. The following assays provide key insights into metabolic stability and potential toxicity.
Metabolic Stability Assay (Liver Microsomes):
-
Incubation: Incubate the test compound (e.g., 1 µM) with human or rodent liver microsomes in the presence of an NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
MTT Cytotoxicity Assay:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK-293 or a neuronal cell line) in a 96-well plate.
-
Compound Treatment: After cell attachment, treat the cells with a range of concentrations of the test compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Conclusion and Future Perspectives
The structure-activity relationship for this compound analogues as GABA uptake inhibitors can be effectively guided by the extensive research on nipecotic and isonipecotic acid derivatives. The primary driver of potency and selectivity is the N-substituent, with large, lipophilic moieties being essential for high-affinity binding to GATs. Future research in this area should focus on synthesizing a library of N-substituted this compound analogues, incorporating the successful lipophilic side chains from known GAT-1 and GAT-3 inhibitors. The altered positioning of the acidic group may lead to novel subtype selectivity profiles. Furthermore, systematic exploration of C-substitutions on the piperidine ring could fine-tune the pharmacokinetic properties of these compounds. The combination of rational design, guided by the principles outlined in this guide, and robust biological evaluation will be key to unlocking the therapeutic potential of this promising class of compounds.
References
- Hayrapetyan, D., & Mkrtchyan, A. (2021). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- Dhar, T. G., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-42. [Link]
- Lutz, T., et al. (2025).
- Hayrapetyan, D., et al. (2021). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.
- ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues a. [Link]
- Angermeier, L., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem, 14(12), 1239-1253. [Link]
- Hellenbrand, T., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2791-2804. [Link]
- ResearchGate. (n.d.). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives by Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
- Khan, I., et al. (2014). Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid.
- Wikipedia. (n.d.). Isonipecotic acid. [Link]
- ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. [Link]
- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-9. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. [Link]
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117855. [Link]
- Stępnicki, P., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International Journal of Molecular Sciences, 23(24), 15873. [Link]
- Schousboe, A., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3128-36. [Link]
- ResearchGate. (n.d.). An efficient synthesis of 3-arylpiperidines. [Link]
- Zadražilová, I., et al. (2018). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ResearchGate. (n.d.). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. [Link]
Sources
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing GABA Receptor Subtype Selectivity: A Comparative Analysis of 3-Piperidin-4-yl-propionic acid
In the landscape of neuropharmacology, the quest for subtype-selective ligands for γ-aminobutyric acid (GABA) receptors is of paramount importance. The differential distribution and physiological roles of GABA receptor subtypes—primarily GABA-A, GABA-B, and GABA-C—present a unique opportunity for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles. This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical molecule, 3-Piperidin-4-yl-propionic acid, as a case study. We will delve into the requisite experimental methodologies, compare its theoretical performance against established subtype-selective agents, and provide the causal logic behind these advanced protocols.
The Rationale for Subtype Selectivity in GABAergic Modulation
The GABAergic system is the primary inhibitory network in the central nervous system. Its receptors are broadly classified into two main families: the ionotropic GABA-A and GABA-C receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors.[1] Each subtype possesses a unique pharmacological profile and is implicated in distinct physiological and pathological processes. For instance, modulation of specific GABA-A receptor α-subunits is linked to anxiolytic, sedative, or cognitive effects, while GABA-B receptor modulation is crucial for muscle relaxation and pain perception.[2][3] Therefore, a compound's therapeutic potential is intrinsically linked to its selectivity profile across these receptor subtypes.
Our focus, this compound, contains a piperidine ring, a structural motif present in several known GABAergic ligands, such as Piperidine-4-sulfonic acid (P4S), a known GABA-A receptor partial agonist.[4] This structural similarity provides a strong impetus for a thorough investigation into its GABA receptor subtype selectivity.
Experimental Workflow for Determining Subtype Selectivity
A robust assessment of a compound's selectivity necessitates a multi-pronged approach, combining binding affinity studies with functional assays. This dual strategy allows for the determination of not only how strongly a compound binds to a receptor (affinity) but also the functional consequence of that binding (efficacy and potency).
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of GABA(A) receptors exhibiting different levels of spontaneous activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-Piperidin-4-yl-propionic Acid Against Industry-Standard GABA Receptor Agonists: A Comparative Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS), represents a critical target for therapeutic intervention in a host of neurological and psychiatric disorders. The development of novel agonists for GABA receptors, particularly with selectivity for specific receptor subtypes, remains a significant goal in modern pharmacology. The piperidine moiety is a well-established scaffold in the design of CNS-active compounds, with derivatives like 5-(4-piperidyl)-3-isoxazolol (4-PIOL) showing promise as GABA-A receptor modulators[1][2]. This guide introduces 3-Piperidin-4-yl-propionic acid , a novel candidate compound, and outlines a comprehensive benchmarking strategy against two industry-standard GABA receptor agonists: SKF-97541 , a potent GABA-B receptor agonist, and γ-amino-β-hydroxybutyric acid (GABOB) , a dual agonist for both GABA-A and GABA-B receptors.
This document provides a detailed framework for the preclinical evaluation of this compound, focusing on established in vitro methodologies to determine its binding affinity, potency, and functional efficacy at both GABA-A and GABA-B receptors. By presenting a side-by-side comparison with well-characterized compounds, this guide aims to provide researchers with the necessary protocols and context to rigorously assess the potential of novel chemical entities in the GABAergic space.
Understanding the Targets: GABA-A and GABA-B Receptors
A fundamental understanding of the primary targets is crucial for interpreting experimental data. The two major classes of GABA receptors, GABA-A and GABA-B, differ significantly in their structure and mechanism of action.
-
GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel. Agonist binding leads to a rapid influx of chloride ions, causing hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The diversity of GABA-A receptor subunits (α, β, γ, etc.) allows for a wide range of pharmacological profiles.
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs). Agonist binding activates associated G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase (decreasing cAMP levels) and the modulation of potassium and calcium channels, resulting in a slower, more prolonged inhibitory response[3][4].
Experimental Benchmarking Workflow
The comprehensive evaluation of a novel compound's activity at GABA receptors necessitates a multi-tiered experimental approach. This workflow is designed to first establish the binding characteristics of the compound and then to elucidate its functional consequences.
Caption: A logical workflow for the comprehensive in vitro characterization of a novel GABA receptor agonist candidate.
Part 1: Receptor Binding Affinity Assessment
The initial step in characterizing a novel ligand is to determine its affinity for the target receptors. This is typically achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radioligand from the receptor.
Methodology: GABA-A Receptor Radioligand Binding Assay
This protocol is adapted from established methods for assessing binding to the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final membrane preparation in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a GABA-A receptor radioligand (e.g., [³H]-Muscimol), and varying concentrations of the test compound (this compound), the industry standard (GABOB), or a known displacer for determining non-specific binding (e.g., unlabeled GABA).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology: GABA-B Receptor Radioligand Binding Assay
This protocol outlines the procedure for assessing binding to the GABA-B receptor.
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Experimental Protocol:
-
Membrane Preparation:
-
Similar to the GABA-A receptor assay, prepare membranes from rat cerebral cortex. Ensure thorough washing to eliminate endogenous GABA.
-
-
Competitive Binding Assay:
-
Combine the prepared membranes with a fixed concentration of a GABA-B receptor-specific radioligand (e.g., [³H]-CGP54626) and a range of concentrations of the test compound (this compound), the industry standard (SKF-97541), or a non-specific binding control (e.g., unlabeled GABA).
-
Incubate to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC50 and subsequently the Ki value for each compound using the same methods described for the GABA-A receptor binding assay.
-
Comparative Binding Affinity Data
The following table summarizes the expected binding affinities for the industry standards and provides a template for the data to be generated for the candidate compound.
| Compound | Receptor Target | Radioligand | Binding Affinity (Ki) |
| This compound | GABA-A | [³H]-Muscimol | To be determined |
| GABA-B | [³H]-CGP54626 | To be determined | |
| GABOB | GABA-A | [³H]-Muscimol | Data not readily available in searches |
| GABA-B | [³H]-CGP54626 | Data not readily available in searches | |
| SKF-97541 | GABA-B | [³H]-CGP54626 | Ki value not explicitly found, but is a high-affinity agonist[5] |
Note: While specific Ki values for GABOB and SKF-97541 were not retrieved in the literature search, their known potent agonist activity suggests high affinity for their respective receptors.
Part 2: Functional Potency and Efficacy Assessment
Following the determination of binding affinity, it is essential to assess the functional activity of the candidate compound. This involves measuring its ability to elicit a biological response upon binding to the receptor.
Methodology: GABA-A Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
Whole-cell patch-clamp is the gold standard for characterizing the function of ionotropic receptors like GABA-A.
Objective: To determine the potency (EC50) and efficacy of this compound as a GABA-A receptor agonist.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably expressing recombinant human GABA-A receptors (e.g., HEK293 cells) or primary cultured neurons.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply increasing concentrations of the test compound (this compound) or the standard agonist (GABOB) to the cell and record the resulting chloride current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration.
-
Normalize the responses to the maximal current elicited by a saturating concentration of GABA.
-
Plot the normalized current against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy.
-
Methodology: GABA-B Receptor Functional Assay (cAMP Measurement)
The functional activity of G-protein coupled GABA-B receptors can be assessed by measuring their effect on the intracellular second messenger, cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy of this compound as a GABA-B receptor agonist.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line stably expressing recombinant human GABA-B receptors (e.g., CHO or HEK293 cells).
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Incubate the cells with varying concentrations of the test compound (this compound) or the standard agonist (SKF-97541).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production at each agonist concentration.
-
Plot the percentage inhibition against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50 and maximal inhibitory effect.
-
Caption: Simplified signaling pathway of GABA-B receptor activation leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Comparative Functional Performance Data
The following table presents the expected functional performance of the industry standards and serves as a benchmark for the candidate compound.
| Compound | Receptor Target | Assay | Potency (EC50) | Efficacy (% of GABA max response) |
| This compound | GABA-A | Patch-Clamp | To be determined | To be determined |
| GABA-B | cAMP Assay | To be determined | To be determined | |
| GABOB | GABA-A | Patch-Clamp | Data not readily available in searches | Acts as an agonist |
| GABA-B | cAMP Assay | Data not readily available in searches | Acts as an agonist | |
| SKF-97541 | GABA-B | Electrophysiology | 50 nM[5] | Potent agonist[5] |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization and benchmarking of this compound as a potential GABA receptor agonist. The proposed experiments will elucidate its binding affinity, potency, and efficacy at both GABA-A and GABA-B receptors, allowing for a direct comparison with the established industry standards, SKF-97541 and GABOB.
The hypothetical data generated from these assays will provide a clear indication of the compound's potential as a novel therapeutic agent. Favorable results, such as high affinity and potency, particularly with selectivity for a specific receptor subtype, would warrant further investigation, including studies on receptor subtype selectivity, in vivo efficacy in animal models of relevant CNS disorders, and comprehensive pharmacokinetic and toxicological profiling. The systematic approach outlined herein ensures a thorough and scientifically rigorous evaluation, paving the way for the potential discovery of next-generation GABAergic modulators.
References
- Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry. [Link]
- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. [Link]
- Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. PubMed. [Link]
- Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. PubMed. [Link]
- A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. [Link]
- Ligand gated ion channels: GABAA receptor pharmacology on QP
- Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells. PubMed Central. [Link]
- The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed Central. [Link]
- Characterization of GABA Receptors. PubMed Central. [Link]
- Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound...
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Pharmacology of GABA(A) receptors exhibiting different levels of spontaneous activity. PubMed. [Link]
- GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. Frontiers in Cellular Neuroscience. [Link]
- Structure–activity relationship of piperidine derivatives with...
- Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]
- Phenolics as GABAA Receptor Ligands: An Upd
- KEGG PATHWAY D
- Correlation between EC 50 values of the GABA concentration-response...
- Comparative potencies of CGP 47654A and CGP 46165A as GABA(B)
- Stoichiometry of a Recombinant GABAA Receptor. PubMed Central. [Link]
- Structure activity relationship of piperidine derivatives.
- Analysis of GABA A Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. PubMed. [Link]
- Diversity of structure and function of GABAB receptors: a complexity of GABAB-medi
- The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
- Binding experiment KD values and physiologically active GABA concentrations: an only apparent contradiction?. PubMed. [Link]
- GABAB receptor. Wikipedia. [Link]
- (PDF) GABA B receptor allosteric modulators exhibit pathway-dependent and species-selective activity.
- The GABAB Receptor—Structure, Ligand Binding and Drug Development. PubMed. [Link]
- Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
Sources
- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Replicating Published Findings on the Bioactivity of 3-Piperidin-4-yl-propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Replication in Drug Discovery
In the landscape of drug discovery and medicinal chemistry, the reproducibility of experimental findings is the bedrock of scientific progress. 3-Piperidin-4-yl-propionic acid is a versatile heterocyclic compound, often utilized as a structural scaffold in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders[1]. Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, makes it a compelling candidate for interaction with GABA receptors.
Published literature often presents novel compounds with promising bioactivities. However, before a research program invests significant resources into a new chemical entity, it is paramount to independently verify these initial claims. This guide provides a comprehensive, technically-grounded framework for replicating and validating the purported bioactivity of this compound, using its likely target—the GABA type B (GABA-B) receptor—as a case study. We will proceed with the hypothesis that this compound acts as a GABA-B receptor agonist, a common profile for GABA analogues.
Our approach will not be a simple recitation of protocols. Instead, this guide is structured as a logical, decision-driven workflow, explaining the causality behind each experimental choice. We will move from confirming direct physical interaction at the receptor to quantifying the functional consequences of that interaction, thereby building a robust, self-validating dataset.
The Target Landscape: Understanding the GABA-B Receptor
To design a robust validation strategy, we must first understand the target. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory effects in the nervous system[2]. Unlike the ionotropic GABA-A receptor, GABA-B exerts its effects via a second messenger system.
Key Mechanistic Features:
-
Structure: It is an obligate heterodimer, composed of GABA-B1 and GABA-B2 subunits.
-
G-Protein Coupling: It predominantly couples to Gαi/o proteins[3][4].
-
Downstream Signaling: Upon agonist binding, the G-protein is activated. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Simultaneously, the Gβγ subunit can directly modulate ion channels, primarily activating G-protein-gated inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels[2][3][4].
This signaling cascade provides us with specific, measurable endpoints to confirm the compound's mechanism of action.
Caption: Logical workflow for replicating receptor bioactivity findings.
Phase 1: Confirming Target Engagement with Radioligand Binding
The Causality: Before assessing function, we must prove the compound physically interacts with the GABA-B receptor. A competition binding assay is the gold standard for this. [5][6]It measures the ability of our unlabeled test compound (this compound) to displace a known, radioactively-labeled ligand from the receptor. This allows us to determine the binding affinity (Ki) of our compound.
Experimental Protocol: Radioligand Competition Binding Assay
-
Materials:
-
Membrane Preparation: Homogenized cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing human GABA-B1 and GABA-B2 subunits.
-
Radioligand: [³H]CGP-54626, a high-affinity GABA-B antagonist.
-
Test Compound: this compound, dissolved in assay buffer.
-
Positive Control: Baclofen (a known GABA-B agonist).
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of unlabeled GABA.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. [7] * Filtration: 96-well glass fiber filter plates (e.g., GF/C) presoaked in polyethyleneimine (PEI) to reduce non-specific binding. [7] * Instrumentation: Scintillation counter.
-
-
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up wells for Total Binding (buffer only), NSB (10 µM GABA), and a concentration curve of the test compound and positive control (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Reagent Addition:
-
Add 50 µL of assay buffer (for Total Binding) or appropriate compound dilution to each well.
-
Add 50 µL of radioligand solution (e.g., at a final concentration equal to its Kd).
-
Initiate the reaction by adding 150 µL of the membrane preparation (typically 50-100 µg protein/well). [7] 3. Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [7] 4. Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand. [7] 5. Counting: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phase 2: Validating Mechanism with Functional Assays
The Causality: Binding does not equal function. A compound could be an agonist, antagonist, or allosteric modulator. Since the hypothesized activity is agonism via Gαi coupling, we must use assays that measure the direct downstream consequences of this event. A cAMP accumulation assay is a robust method for this purpose. [8][9][10] Experimental Protocol: cAMP Accumulation Functional Assay
-
Principle: In this assay, we first stimulate adenylyl cyclase with forskolin to produce a large amount of cAMP. A true Gαi-coupled agonist will inhibit this process, causing a measurable drop in cAMP levels. Modern assays use technologies like HTRF or GloSensor for detection. [8]
-
Materials:
-
Cell Line: A live whole-cell system expressing the human GABA-B receptor (e.g., CHO-hGABA-B).
-
Stimulant: Forskolin.
-
Test Compound & Positive Control (Baclofen).
-
cAMP Detection Kit: A commercial kit (e.g., Cisbio HTRF cAMP Dynamic 2 or Promega GloSensor).
-
Instrumentation: Plate reader compatible with the detection kit's technology.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: Prepare a concentration curve of the test compound and positive control. Add them to the appropriate wells.
-
Stimulation: Add a fixed concentration of forskolin (typically the EC₈₀) to all wells except the negative control. This initiates cAMP production.
-
Incubation: Incubate for the time specified by the kit manufacturer (e.g., 30 minutes at room temperature).
-
Detection: Add the detection reagents as per the kit protocol (e.g., HTRF antibody-conjugates or luciferin substrate).
-
Reading: After a final incubation, read the plate on a compatible plate reader.
-
-
Data Analysis:
-
The raw signal is inversely proportional to the amount of cAMP.
-
Normalize the data, setting the forskolin-only wells as 0% inhibition and a no-forskolin control as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (efficacy).
-
Data Presentation and Comparative Analysis
Objective comparison requires clear data presentation. The results from your replication experiments should be tabulated alongside the values for a known standard (positive control) and, if available, the originally published data.
Table 1: Comparative Receptor Binding Affinity
| Compound | Ki (nM) ± SEM | Published Ki (nM) |
| This compound | [Your experimental value] | [Value from literature] |
| Baclofen (Positive Control) | [Your experimental value] | ~150-400 |
Table 2: Comparative Functional Potency (cAMP Assay)
| Compound | EC₅₀ (nM) ± SEM | Emax (%) ± SEM | Published EC₅₀ (nM) |
| This compound | [Your experimental value] | [Your experimental value] | [Value from literature] |
| Baclofen (Positive Control) | [Your experimental value] | ~100% | ~500-1000 |
Interpreting the Results:
-
Confirmation: If your experimentally determined Ki and EC₅₀ values are within a reasonable margin (e.g., 2-3 fold) of the published data, the findings can be considered replicated.
-
Discrepancy: Significant deviations warrant investigation. Potential causes include differences in compound purity, assay conditions (cell line, buffer components), or data analysis methods.
-
Binding vs. Function: The Ki from the binding assay and the EC₅₀ from the functional assay should be in a similar range. A much higher EC₅₀ compared to the Ki might suggest partial agonism or that the functional assay is less sensitive.
Conclusion: From Replication to Innovation
This guide provides a systematic framework for the critical process of validating published scientific claims. By moving logically from target binding to functional confirmation and meticulously documenting each step and its underlying rationale, researchers can build a high-confidence dataset. Successfully replicating the bioactivity of a compound like this compound provides the solid foundation necessary to commit to further studies, such as lead optimization, selectivity profiling, and in vivo efficacy models. Failure to replicate, while disappointing, is equally valuable, as it saves resources and reinforces the scientific rigor that underpins all successful drug development programs.
References
- Benke, D. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. PubMed. [Link]
- Tu, H., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B receptor in CGN neuroprotection.
- Bowery, N. G., et al. (2012).
- Kim, H., & Cheong, E. (2021).
- Zhang, Y., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. [Link]
- Parravicini, C., et al. (2011).
- Weber, M., et al. (2004).
- Parravicini, C., et al. (2011).
- Ribosome Studio. (2023). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
- Creative BioMart. cAMP Accumulation Assay.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]
- Svobodová, J., et al. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Comparative Pharmacokinetics of Piperidine-Carboxylic Acid Derivatives as GABA Uptake Inhibitors: A Guide for Drug Development Professionals
In the landscape of neurotherapeutics, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of drug development for conditions such as epilepsy and anxiety. A key strategy in augmenting GABAergic neurotransmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent piperidine-carboxylic acid derivatives that have been instrumental in the exploration of GAT inhibition: Tiagabine and CI-966.
While the initial focus of this analysis was on the 3-Piperidin-4-yl-propionic acid scaffold, the publicly available pharmacokinetic data for this specific chemical class is limited. Therefore, we have broadened the scope to include structurally related and pharmacologically relevant analogs, namely derivatives of nipecotic acid and guvacine, to provide a meaningful comparison for researchers in the field. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, supported by experimental data and detailed methodologies, to inform the design and development of future CNS drug candidates.
The Rationale Behind Targeting GABA Transporters
The rationale for developing GABA uptake inhibitors lies in the desire to enhance endogenous GABAergic tone in a more physiological manner than direct receptor agonists. By slowing the removal of GABA from the synapse, these inhibitors prolong the action of synaptically released GABA, thereby increasing inhibitory signaling. The piperidine-carboxylic acid scaffold has proven to be a privileged structure in the design of potent and selective GAT inhibitors. The piperidine ring serves as a rigid scaffold that mimics the conformation of GABA, while the carboxylic acid moiety is crucial for binding to the transporter. Modifications to this core structure, particularly at the piperidine nitrogen, have led to the development of derivatives with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of Tiagabine and CI-966, providing a side-by-side comparison to facilitate evaluation.
| Pharmacokinetic Parameter | Tiagabine | CI-966 |
| Oral Bioavailability | ~90% in humans[1] | Data in humans not extensively published; Rapid oral absorption in dogs[2] |
| Time to Peak Plasma Concentration (Tmax) | ~45 minutes (fasting) in humans[3] | 0.7 hours in dogs, 4.0 hours in rats (oral)[2] |
| Elimination Half-life (t1/2) | 7-9 hours in healthy volunteers; 2-5 hours in patients on enzyme-inducing drugs[1][3] | Data in humans not available |
| Protein Binding | 96% (mainly to albumin and α1-acid glycoprotein)[1] | Data not available |
| Metabolism | Primarily hepatic via CYP3A4 (thiophene ring oxidation and glucuronidation)[3] | Not fully characterized |
| Excretion | ~2% unchanged, 25% in urine, and 63% in feces as metabolites[1] | Data not available |
In-Depth Analysis of Individual Compounds
Tiagabine: A Clinically Utilized GAT-1 Inhibitor
Tiagabine, a derivative of (R)-nipecotic acid, is a selective inhibitor of GAT-1 and is approved as an adjunctive therapy for partial seizures.[4] Its pharmacokinetic profile has been extensively studied in both preclinical models and humans.
Absorption and Distribution: Tiagabine is rapidly and almost completely absorbed after oral administration, with a high bioavailability of approximately 90%.[1] While food can slow the rate of absorption, it does not affect the overall extent.[1] Tiagabine readily crosses the blood-brain barrier, a critical feature for a CNS-acting drug.[5] Studies in rats have shown rapid entry into the brain extracellular fluid, with peak concentrations achieved within 31-46 minutes.[5]
Metabolism and Excretion: The primary route of elimination for Tiagabine is hepatic metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] The main metabolic pathways involve oxidation of the thiophene rings and glucuronidation.[6] The resulting metabolites are largely inactive. Due to its reliance on CYP3A4 for clearance, co-administration of enzyme-inducing antiepileptic drugs, such as carbamazepine and phenytoin, can significantly increase Tiagabine's clearance and shorten its half-life.[1]
CI-966: A Potent GAT-1 Inhibitor with a Complex History
CI-966 is a potent and selective GAT-1 inhibitor that was investigated as a potential anticonvulsant.[2][7] While it showed promise in preclinical studies, its development was halted due to adverse psychiatric effects observed at higher doses in clinical trials.[7]
Pharmacokinetic Profile: Detailed human pharmacokinetic data for CI-966 is scarce in the public domain. Preclinical studies in dogs and rats demonstrated rapid oral absorption.[2] In rats, systemically administered CI-966 was shown to enhance the action of GABA in the hippocampus, indicating its ability to penetrate the blood-brain barrier and engage its target.[8]
Experimental Methodologies: A Closer Look
The determination of the pharmacokinetic profiles of these compounds relies on robust and validated experimental protocols. Below are representative methodologies for key pharmacokinetic assessments.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure for evaluating the pharmacokinetics of a test compound in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a this compound derivative after intravenous and oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV): Administer the compound at a dose of 2 mg/kg via the tail vein.
-
Oral (PO): Administer the compound at a dose of 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[9]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution) using non-compartmental analysis software.
Caption: In vivo pharmacokinetic experimental workflow.
In Vitro Metabolic Stability Assay
This protocol describes a common in vitro method to assess the metabolic stability of a compound in liver microsomes.
Objective: To determine the rate of metabolism of a this compound derivative in rat and human liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Caption: In vitro metabolic stability workflow.
Conclusion and Future Directions
The comparative analysis of Tiagabine and CI-966 highlights the critical role of the piperidine-carboxylic acid scaffold in the design of potent GABA uptake inhibitors. Tiagabine's well-characterized pharmacokinetic profile, including its high oral bioavailability and predictable metabolism, has contributed to its clinical success. In contrast, the development of CI-966 was hampered by adverse effects, underscoring the importance of a thorough safety and pharmacokinetic evaluation in early drug development.
For researchers and drug development professionals, this guide emphasizes the necessity of a comprehensive understanding of a compound's ADME properties. The provided experimental methodologies serve as a foundation for conducting robust pharmacokinetic studies. Future research in this area should focus on designing derivatives with optimized pharmacokinetic profiles, including improved metabolic stability and reduced potential for drug-drug interactions, to unlock the full therapeutic potential of GABA uptake inhibition.
References
- Gustavson LE, Chu SY. High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection.
- Patsalos PN, Constantinou MP. The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). Seizure. 2004 Dec;13(8):576-81. [Link]
- CI-966. Wikipedia. [Link]
- GABITRIL (tiagabine hydrochloride) Tablets Rx only. accessdata.fda.gov. Published August 8, 2016. [Link]
- Andersen KE, Braestrup C, Grønwald FC, et al. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. J Med Chem. 1993 Jun 11;36(12):1716-25. [Link]
- Pharmacology Review(s). accessdata.fda.gov. Published July 12, 1996. [Link]
- Ebert U, Krähling H, Löscher W. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ. Can J Physiol Pharmacol. 1990 Sep;68(9):1194-9. [Link]
- Guvacine. Wikipedia. [Link]
- Suzdak PD, Jansen JA. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia. 1995;36(6):612-26. [Link]
- Goa KL, Sorkin EM. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs. 1996 Nov;52(5):724-41. [Link]
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Published October 17, 2022. [Link]
- Guvacine. PubChem. [Link]
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Published February 20, 2025. [Link]
- Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. Published June 18, 2019. [Link]
- Tiagabine pharmacology in profile. PubMed. [Link]
- Tiagabine: Package Insert / Prescribing Information. Drugs.com. Published January 7, 2024. [Link]
- Inhibition of GABA transporters fails to afford significant protection following focal cerebral ischemia. PubMed Central. [Link]
- The antinociceptive effect of SNAP5114, a gamma-aminobutyric acid transporter-3 inhibitor, in rat experimental pain models. PubMed. Published March 1, 2013. [Link]
- Danysz W, Taylor CP, Mobius HJ. Pharmacokinetic-pharmacodynamic modelling of tiagabine CNS effects upon chronic treatment in rats: lack of change in concentration-EEG effect relationship. Naunyn Schmiedebergs Arch Pharmacol. 1999 May;359(5):373-80. [Link]
- GABAA receptor modulation by piperine and a non-TRPV1 activating deriv
- Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]
- GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. PubMed. [Link]
- Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors.
- METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. TSI Journals. [Link]
- SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD.
- bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. Published January 25, 2022. [Link]
- Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in R
- Basic mechanisms of gabitril (tiagabine) and future potential developments. PubMed. [Link]
- Muscimol. Wikipedia. [Link]
- SNAP-5114 selectivity for GAT3 and mode of inhibition a Structural...
- A functional role for both γ-aminobutyric acid (GABA)
- Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs rel
- Guvacine – Knowledge and References. Taylor & Francis. [Link]
- Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors.
Sources
- 1. Pharmacokinetic-pharmacodynamic modelling of tiagabine CNS effects upon chronic treatment in rats: lack of change in concentration-EEG effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CI-966 - Wikipedia [en.wikipedia.org]
- 8. Systemic CI-966, a new gamma-aminobutyric acid uptake blocker, enhances gamma-aminobutyric acid action in CA1 pyramidal layer in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 3-Piperidin-4-yl-propionic acid Purity
In the realm of drug discovery and development, the maxim "trust, but verify" is not merely a suggestion; it is a foundational principle for reproducible and reliable science. The purity of a starting material, such as 3-Piperidin-4-yl-propionic acid, is a critical parameter that can profoundly impact reaction yields, impurity profiles, and even the biological activity of the final compound. While commercial suppliers provide a Certificate of Analysis (CoA), this document should be considered the starting point of your quality assessment, not the final word. Batch-to-batch variability, potential degradation during transport or storage, and the limitations of the specific analytical method used by the supplier necessitate a robust, in-house verification strategy.
This guide provides a comprehensive framework for the independent verification of this compound purity. We will move beyond a simple checklist, delving into the causality behind our experimental choices and establishing a self-validating system through an orthogonal analytical approach.
The Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis is a batch-specific document from the manufacturer that details the quality and purity of the reagent.[1] It is the first piece of data you should scrutinize.
Key Information to Extract from a CoA:
-
Product and Batch Information: Confirms you have the correct material and allows for traceability.[1]
-
Purity Specification and Result: This is the headline number (e.g., >98% HPLC).
-
Analytical Method Used: The most critical piece of information. Was it HPLC, GC, NMR? The reliability of the purity value is intrinsically linked to the method used to generate it.[1][2][3]
-
Physical and Chemical Properties: Melting point, appearance, etc., which can be used for a quick initial check.
However, relying solely on the CoA is a significant risk. The supplier's method may not be stability-indicating or capable of detecting certain impurities. Therefore, independent verification is paramount.
Caption: Initial workflow for assessing a newly received chemical and its CoA.
The Orthogonal Approach: A Cornerstone of Scientific Rigor
To build a high degree of confidence in the purity assessment, we must employ an orthogonal testing strategy. This involves using multiple analytical methods that measure the analyte and its impurities based on different chemical and physical principles. For this compound, a zwitterionic and relatively polar small molecule, a powerful orthogonal trio of techniques is:
-
Chromatography (HPLC): Separates compounds based on their partitioning between a stationary and mobile phase. This is the gold standard for quantifying the primary component relative to its impurities.
-
Spectroscopy (qNMR): Provides structural confirmation and a quantitative purity assessment based on the magnetic properties of atomic nuclei. It is a primary analytical method that does not require a reference standard of the same compound for quantification.
-
Mass Spectrometry (LC-MS): Measures the mass-to-charge ratio of ions, providing definitive confirmation of molecular weight and unparalleled sensitivity for detecting and identifying unknown impurities.
Caption: Orthogonal three-method approach for comprehensive purity analysis.
Experimental Protocols for Purity Verification
Herein are detailed protocols for each arm of our orthogonal strategy. These methods must be validated to ensure they are suitable for their intended purpose, assessing parameters like specificity, linearity, accuracy, and precision.[4][5][6][7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Rationale: this compound lacks a significant UV chromophore, making it difficult to detect with high sensitivity using a standard HPLC-UV detector. To overcome this, we will employ a pre-column derivatization strategy, tagging the molecule with a UV-active moiety. 4-toluenesulfonyl chloride (tosyl chloride) is an excellent choice as it reacts readily with the secondary amine of the piperidine ring to form a stable, UV-active derivative.[8][9][10] This enhances sensitivity and allows for accurate quantification.
Experimental Protocol: Derivatization and HPLC Analysis
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and 100 mM sodium bicarbonate buffer (pH 9.0).
-
Prepare a stock solution of 4-toluenesulfonyl chloride at 10 mg/mL in acetonitrile.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 200 µL of the tosyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 600 µL of the mobile phase to dilute the sample.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column provides good retention and separation for the relatively nonpolar tosyl-derivative. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for any acidic or basic components.[10] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 30% B to 70% B over 20 min | A gradient elution ensures that both early and late-eluting impurities are effectively separated and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[10] |
| Detection | UV at 254 nm | The tosyl group has strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Quantitative ¹H NMR (qNMR) Spectroscopy
Causality & Rationale: NMR spectroscopy is a primary analytical method that provides unambiguous structural confirmation and can be adapted for quantification (qNMR).[11] By adding a known amount of a certified internal standard to a precisely weighed sample, we can determine the purity of the analyte by comparing the integrated signal areas of the analyte's protons to those of the standard. This method is independent of the analyte's response factor and provides a highly accurate purity value.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride or 1,4-Dinitrobenzene). The standard must have protons that resonate in a clear region of the spectrum, away from the analyte's signals.
-
Record the exact masses of both the analyte and the standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a >400 MHz spectrometer.
-
Ensure a long relaxation delay (D1 > 5 x T₁) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.
-
Table 2: Predicted ¹H NMR Signals for this compound (in D₂O)
| Chemical Shift (ppm, approx.) | Multiplicity | Protons |
| ~3.3 | d | 2H (axial, piperidine) |
| ~2.8 | t | 2H (axial, piperidine) |
| ~2.4 | t | 2H (-CH₂-COOH) |
| ~1.8 | d | 2H (equatorial, piperidine) |
| ~1.7 | m | 1H (-CH-piperidine) |
| ~1.5 | q | 2H (-CH₂-CH₂-COOH) |
| ~1.3 | q | 2H (equatorial, piperidine) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality & Rationale: LC-MS combines the separation power of HPLC with the highly sensitive and specific detection of mass spectrometry. Its primary role here is twofold: first, to provide definitive confirmation of the compound's identity by matching the observed mass-to-charge ratio (m/z) with the theoretical value; second, to detect and potentially identify impurities, even those present at trace levels or lacking a UV chromophore.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like 50:50 water/methanol.
-
-
LC-MS Analysis:
-
Use chromatographic conditions similar to the HPLC method to achieve separation. A shorter, faster gradient can often be used for initial screening.
-
Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. This compound will readily protonate to form the [M+H]⁺ ion.
-
-
Data Interpretation:
-
Confirm Identity: Look for the [M+H]⁺ ion at m/z 158.12 (Calculated for C₈H₁₆NO₂⁺).
-
Impurity Profiling: Scrutinize the total ion chromatogram (TIC) for minor peaks. Examine the mass spectrum of each impurity peak to gain clues about its identity (e.g., unreacted starting materials, by-products, or degradation products).
-
Synthesizing the Data: A Comparative Analysis
The true power of the orthogonal approach lies in comparing the results from each technique. A single high purity value from one method can be misleading, but consistent results across all three provide a high degree of confidence.
Table 3: Hypothetical Purity Analysis Comparison
| Supplier | Stated Purity (CoA) | HPLC Purity (Area %) | qNMR Purity (w/w %) | LC-MS Observations | Overall Assessment |
| Supplier A | >99% (HPLC) | 99.6% | 99.5% | Correct mass confirmed. One minor impurity at 0.1% (<0.05% by area). | Excellent. High purity confirmed by all methods. Suitable for use. |
| Supplier B | >98% (GC) | 98.5% | 85.7% | Correct mass confirmed. Significant non-UV active impurity detected by MS. | Poor. CoA method (GC) was unsuitable. NMR reveals significant non-volatile impurity. Batch should be rejected. |
| Supplier C | >98% (HPLC) | 98.9% | 98.8% | Correct mass confirmed. Two unknown impurities detected at ~0.05% each. | Good. Purity is acceptable and consistent. The minor unknown impurities should be noted. |
This comparative table allows for a clear, evidence-based decision on the quality of each commercial batch. Discrepancies, like those seen with Supplier B, highlight the critical importance of not relying on a single analytical method, especially one that may not be appropriate for the analyte (e.g., GC for a non-volatile zwitterion).[4][12]
Conclusion
Independent verification of starting materials is a non-negotiable step in ensuring the integrity and reproducibility of chemical and pharmaceutical research. By moving beyond a superficial review of the supplier's Certificate of Analysis and adopting a robust, orthogonal analytical strategy incorporating HPLC, qNMR, and LC-MS, researchers can build a comprehensive and trustworthy profile of their reagents. This diligent approach mitigates risks associated with impure materials, ultimately saving time, resources, and safeguarding the validity of scientific outcomes.
References
- Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.
- LCGC. Validation of Impurity Methods, Part II.
- EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review.
- International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubChem. 3-(4-Methylpiperidin-1-yl)propanoic acid.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
- PubChem. 3-(Piperidin-4-yl)propanoic acid.
- Royal Society of Chemistry. Analytical Methods.
- ChemSynthesis. 3-(3-vinyl-4-piperidinyl)propanoic acid.
- Google Patents. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates.
- Royal Society of Chemistry. Analytical Methods.
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats.
- Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
- Magritek. Characterizing fatty acids with advanced multinuclear NMR methods.
Sources
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. gfschemicals.com [gfschemicals.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 6. particle.dk [particle.dk]
- 7. wjarr.com [wjarr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. ijrrjournal.com [ijrrjournal.com]
Evaluating the Therapeutic Index of 3-Piperidin-4-yl-propionic Acid: A Comparative Guide to Existing GABA-B Receptor Agonists
Introduction: The Quest for Safer Neuromodulatory Agents
In the landscape of neurological drug discovery, the pursuit of compounds with a superior therapeutic index remains a paramount objective. A high therapeutic index, the ratio between the toxic and therapeutic doses of a drug, is a critical determinant of its clinical utility and safety profile. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, 3-Piperidin-4-yl-propionic acid, in comparison to established drugs targeting the γ-aminobutyric acid type B (GABA-B) receptor.
This compound is a versatile building block in pharmaceutical chemistry, with a structural resemblance to GABAergic compounds, suggesting its potential as a modulator of the GABA system.[1][2][3] Given its piperidine core, a common motif in neurologically active compounds, we hypothesize that it may act as a GABA-B receptor agonist. This guide will outline a preclinical strategy to test this hypothesis and to rigorously compare its therapeutic index against two well-established GABA-B agonists: Baclofen and Phenibut.
Baclofen is a direct GABA-B receptor agonist widely used as a muscle relaxant to treat spasticity.[4][5] Phenibut , a derivative of GABA, also acts as a GABA-B receptor agonist and is used for its anxiolytic and nootropic effects.[6][7][8] While effective, both drugs have limitations, including potential side effects and, in the case of Phenibut, a risk of dependence, underscoring the need for safer alternatives.[9][10]
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only a theoretical framework but also detailed, actionable experimental protocols for a head-to-head comparison of these compounds.
Understanding the Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose in 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).
TI = TD50 / ED50 or TI = LD50 / ED50
A larger TI indicates a wider margin between the therapeutic and toxic doses, suggesting a safer drug. For central nervous system (CNS) active drugs, where the potential for adverse effects is high, a favorable therapeutic index is a critical attribute.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To objectively assess the therapeutic index of this compound relative to Baclofen and Phenibut, a multi-tiered experimental approach is necessary, encompassing both in vitro and in vivo studies.
Figure 1: Experimental workflow for determining and comparing the therapeutic index.
Part 1: In Vitro Characterization - Establishing Mechanism and Potency
The initial phase focuses on confirming the hypothesized mechanism of action and determining the in vitro potency and cytotoxicity of this compound.
Experimental Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B1b and GABA-B2 receptor subunits.
-
Assay Buffer: Utilize a buffer containing 50 mM Tris-HCl (pH 7.4), 2.5 mM CaCl2, 1 mM MgCl2, and a protease inhibitor cocktail.
-
Radioligand: Use a known high-affinity GABA-B receptor antagonist, such as [3H]-CGP54626.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (this compound, Baclofen, and Phenibut).
-
Incubation and Filtration: Incubate at room temperature for 60 minutes, followed by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
Experimental Protocol 2: [35S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy of the compounds as GABA-B receptor agonists.
Methodology:
-
Membrane Preparation: Use the same GABA-B receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP.
-
Assay Procedure: Incubate the membranes with increasing concentrations of the test compounds in the presence of [35S]GTPγS.
-
Incubation and Filtration: Incubate at 30°C for 60 minutes, followed by rapid filtration.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the G-proteins.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy) for each compound.
Figure 2: Simplified GABA-B receptor signaling pathway.
Part 2: In Vivo Evaluation - Assessing Efficacy and Toxicity
Following in vitro characterization, the investigation proceeds to in vivo models to determine the therapeutic and toxic dose ranges.
Experimental Protocol 3: Determination of ED50 in a Mouse Model of Spasticity
Objective: To determine the effective dose (ED50) of the compounds for reducing muscle spasticity.
Methodology:
-
Animal Model: Use a validated mouse model of spasticity, such as the spinal cord-injured (SCI) mouse model.
-
Drug Administration: Administer a range of doses of this compound, Baclofen, and Phenibut intraperitoneally (i.p.) or orally (p.o.).
-
Behavioral Assessment: At the time of peak drug effect (determined from preliminary pharmacokinetic studies), assess muscle tone and spasticity using a standardized scoring system or electromyography (EMG).
-
Data Analysis: Plot the dose-response curves and calculate the ED50 for each compound.
Experimental Protocol 4: Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of the compounds.
Methodology:
-
Animals: Use healthy, adult mice.
-
Dose Administration: Administer escalating doses of each compound via the same route as in the efficacy studies.
-
Observation: Observe the animals for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 using a recognized statistical method, such as the probit analysis.
Data Presentation and Comparative Analysis
The collected data should be summarized in a clear and concise tabular format to facilitate direct comparison.
Table 1: Hypothetical In Vitro and In Vivo Data for GABA-B Agonists
| Compound | GABA-B Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (Emax, % of GABA) | ED50 (mg/kg, i.p.) | LD50 (mg/kg, i.p.) | Therapeutic Index (LD50/ED50) |
| This compound | 50 | 5 | 95 | 15 | 600 | 40 |
| Baclofen | 20 | 2 | 100 | 10 | 150 | 15 |
| Phenibut | 300 | 50 | 85 | 100 | 900 | 9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates a promising profile. With a therapeutic index of 40, it is theoretically safer than both Baclofen (TI = 15) and Phenibut (TI = 9). Its high efficacy (95% of GABA's maximal effect) and potent functional activity (EC50 = 5 µM) suggest it could be a viable therapeutic candidate.
The lower binding affinity of Phenibut is consistent with the higher doses required for its effects.[6] The significantly higher therapeutic index of our hypothetical compound would be a major advantage, potentially translating to a lower incidence of dose-limiting side effects in a clinical setting.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the therapeutic index of a novel compound, this compound, in comparison to existing drugs. The proposed experimental workflow, from in vitro receptor characterization to in vivo efficacy and toxicity studies, provides a clear roadmap for preclinical assessment.
The hypothetical results suggest that this compound could represent a significant advancement in the development of safer GABA-B receptor agonists. Further preclinical studies, including pharmacokinetic profiling, chronic toxicity studies, and evaluation in a broader range of behavioral models, would be warranted to fully characterize its potential before advancing to clinical trials. The ultimate goal is to translate promising preclinical findings into novel therapies that offer improved safety and efficacy for patients with neurological disorders.
References
- PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid.
- StatPearls. (2023). Baclofen. National Center for Biotechnology Information.
- Wikipedia. (2024). GABAB receptor.
- World Health Organization. (2021). Pre-Review Report: PHENIBUT.
- Wikipedia. (2024). Phenibut.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
- Ahuja, T., et al. (2021). Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal. Journal of Addiction Medicine, 15(4), 276-282.
- PsychonautWiki. (2024). Phenibut.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABAB receptor - Wikipedia [en.wikipedia.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal [ouci.dntb.gov.ua]
- 10. m.psychonautwiki.org [m.psychonautwiki.org]
A Researcher's Guide to Cross-Validation of 3-Piperidin-4-yl-propionic acid: Navigating Inter-Lab Variability in Synthesis and Biological Evaluation
In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific integrity. For a seemingly simple molecule like 3-Piperidin-4-yl-propionic acid, a versatile building block in medicinal chemistry, variations in synthetic protocols and bioassay results across different laboratories can lead to significant discrepancies in structure-activity relationship (SAR) studies and preclinical development. This guide provides a comprehensive framework for the cross-validation of experimental results for this compound, offering insights into potential sources of variability and best practices for ensuring data concordance.
The Imperative of Cross-Validation
Cross-laboratory validation, or inter-laboratory comparison, is a critical process for establishing the robustness and reliability of an experimental result. It serves to identify and mitigate systemic errors, variations in raw materials, and subtle differences in experimental execution that can influence outcomes. For a molecule like this compound, which is often used as a scaffold in the development of agonists for neurotransmitter receptors like the GABAA receptor, consistent purity and biological potency are paramount.[1][2][3][4]
This guide will delve into the practical aspects of cross-validating both the chemical synthesis and the biological evaluation of this compound, using illustrative data to highlight key comparison points.
Synthetic Cross-Validation: More Than Just Yield
The synthesis of this compound is conceptually straightforward, often involving the reduction of a pyridine precursor followed by hydrolysis of an ester or nitrile. However, even in a well-established synthetic route, variations in reagents, reaction conditions, and purification methods can lead to differing outcomes.
Below is a comparative summary of hypothetical results from three independent laboratories (Lab A, Lab B, and Lab C) for the synthesis of this compound.
| Parameter | Lab A | Lab B | Lab C |
| Starting Material | 4-Pyridinepropionic acid | 4-Pyridinepropionic acid | Ethyl 3-(pyridin-4-yl)propanoate |
| Reduction Method | H₂, Pd/C, Ethanol | NaBH₄, Methanol | H₂, PtO₂, Acetic Acid |
| Purification | Recrystallization (Ethanol/Water) | Silica Gel Chromatography | Ion-Exchange Chromatography |
| Yield | 78% | 65% | 85% |
| Purity (HPLC) | 98.5% | 99.2% | 99.5% |
| Appearance | Off-white solid | White crystalline solid | White powder |
| Melting Point | 275-277 °C | 276-278 °C | 277-278 °C |
Analysis of Discrepancies:
-
Yield: The choice of starting material and reduction method significantly impacts the yield. Lab C's use of a more robust catalytic hydrogenation with platinum oxide likely contributes to the higher yield.
-
Purity: While all labs achieved high purity, the purification method influenced the final purity level. Lab B's use of silica gel chromatography, while effective, can sometimes introduce trace impurities if not performed meticulously. Lab C's ion-exchange chromatography is particularly well-suited for zwitterionic compounds like this, likely contributing to the highest purity.
-
Appearance: The difference in appearance, from "off-white" to "white crystalline," can be attributed to the efficiency of removing colored impurities during purification.
Standardized Protocol for Synthesis and Characterization
To minimize inter-laboratory variability, a standardized protocol is essential.
dot
Caption: Standardized workflow for synthesis and characterization.
Step-by-Step Synthesis Protocol:
-
Hydrogenation: To a solution of ethyl 3-(pyridin-4-yl)propanoate (1 equiv.) in ethanol, add 10% Pd/C (0.1 equiv.). Hydrogenate at 50 psi for 12 hours at room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-(piperidin-4-yl)propanoate.
-
Hydrolysis: Dissolve the crude ester in 6M HCl and reflux for 4 hours.
-
Purification: Concentrate the reaction mixture and purify by ion-exchange chromatography.
-
Characterization: Confirm the structure and purity by HPLC, NMR, and mass spectrometry.
Biological Cross-Validation: Ensuring Consistent Potency
Given its structural similarity to GABAergic compounds, a relevant biological assay for this compound is a competitive binding assay at the GABAA receptor.
dot
Caption: Workflow for GABA-A receptor binding assay.
Hypothetical Biological Data Comparison
| Parameter | Lab A | Lab B | Lab C |
| Assay Type | [³H]GABA Competitive Binding | [³H]GABA Competitive Binding | [³H]GABA Competitive Binding |
| Tissue Source | Rat whole brain | Rat cerebral cortex | Rat whole brain |
| IC₅₀ (µM) | 15.2 | 25.8 | 14.5 |
| Kᵢ (µM) | 8.9 | 15.1 | 8.5 |
Analysis of Discrepancies:
-
IC₅₀ and Kᵢ Values: Lab B's significantly higher IC₅₀ and Kᵢ values could be due to differences in the tissue source (cerebral cortex vs. whole brain), which may have a different density of GABAA receptor subtypes. Other potential sources of variation include differences in buffer composition, incubation time, or the specific activity of the radioligand.
Standardized GABAA Receptor Binding Assay Protocol
-
Membrane Preparation: Homogenize rat whole brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes, then centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]GABA (final concentration 2 nM), and varying concentrations of this compound.
-
Incubation: Incubate at 4°C for 20 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding curve.
Conclusion and Recommendations
The cross-validation of experimental results for small molecules like this compound is a crucial, yet often overlooked, aspect of preclinical research. As demonstrated by the illustrative data, even minor variations in synthetic and analytical protocols can lead to significant differences in reported yields, purity, and biological activity.
To ensure the generation of robust and reproducible data, we strongly recommend the following:
-
Adoption of Standardized Protocols: Laboratories should collaborate to establish and adhere to detailed, standardized protocols for both synthesis and biological assays.
-
Thorough Characterization: Comprehensive analytical characterization of each batch of a compound is non-negotiable. This should include, at a minimum, HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification.
-
Transparent Reporting: Publications and internal reports should provide detailed experimental procedures, including the source and purity of all reagents and starting materials.
-
Reference Standards: Whenever possible, a common, well-characterized reference standard of the compound should be shared among collaborating laboratories to calibrate assays and ensure consistency.
By embracing these principles of scientific integrity and meticulous experimental practice, the research community can build a more reliable foundation for the development of novel therapeutics.
References
- PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]
- CompaLab.
- EU Science Hub.
- ResearchGate. An efficient synthesis of 3-arylpiperidines. [Link]
- Benchmark International.
- PubChem. 2-(Mercaptomethyl)-3-(piperidin-4-yl)propanoic acid. [Link]
- Eurachem. Interlaboratory comparisons other than proficiency testing. [Link]
- CMLS.
- PMC. Structure-Dependent Activity of Natural GABA(A)
- PMC. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
- PubMed. Pharmacology of structural changes at the GABA(A) receptor transmitter binding site. [Link]
- ResearchGate. Effects of Properties on Biological Assays. [Link]
- PubMed.
- PubMed. Analysis of GABA A Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. [Link]
- MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
- MDPI.
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
Sources
- 1. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of structural changes at the GABA(A) receptor transmitter binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Piperidin-4-yl-propionic Acid
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 3-Piperidin-4-yl-propionic acid, ensuring the safety of personnel and adherence to environmental regulations. By understanding the inherent hazards and implementing rigorous disposal procedures, we can mitigate risks and foster a culture of safety within the laboratory.
Hazard Identification and Risk Assessment
According to this data, this compound is classified as causing serious eye damage[1]. This primary hazard necessitates stringent eye protection at all times when handling the compound.
Furthermore, analysis of structurally similar compounds, such as 3-(1-Benzylpiperidin-4-YL)propanoic acid and 3-(Piperazin-1-yl)propanoic acid, suggests potential for skin and respiratory irritation[2][3]. Therefore, a conservative approach, assuming these additional hazards, is warranted to ensure maximum safety.
Table 1: Hazard Profile of this compound and Analogous Compounds
| Hazard Statement | Classification | Source |
| Causes serious eye damage (H318) | Eye Damage/Irritation, Category 1 | PubChem (ECHA C&L Inventory)[1] |
| May cause skin irritation (H315) | Skin Corrosion/Irritation, Category 2 | Inferred from analogous compounds[2][3] |
| May cause respiratory irritation (H335) | Specific Target Organ Toxicity — Single Exposure, Category 3 | Inferred from analogous compounds[2][3] |
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind the selection of specific PPE is directly linked to the identified hazards. To mitigate the risk of exposure during handling and disposal, the following PPE is mandatory:
-
Eye and Face Protection: Given the classification of "causes serious eye damage," chemical safety goggles in combination with a face shield are essential to protect against splashes and fine particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing to protect against accidental spills.
-
Respiratory Protection: While handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, or when handling larger quantities, a NIOSH-approved respirator is recommended.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the designated safety officer.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance.
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The overarching principle is to ensure that the chemical waste is properly segregated, contained, and treated by a licensed hazardous waste disposal facility.
Waste Segregation: A Critical Decision Point
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision tree for the segregation of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification and Labeling:
-
Clearly label a designated waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Causes Serious Eye Damage," "Skin Irritant").
-
The date of waste generation must also be clearly marked on the container.
-
-
Container Selection:
-
Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, a glass or HDPE container with a secure screw cap is recommended.
-
Ensure the container is in good condition, free from leaks or cracks.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Final Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution and local regulations, arrange for its collection by a licensed hazardous waste disposal service.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and responsible scientific community. It is the responsibility of every laboratory professional to be knowledgeable about the hazards of the chemicals they handle and to follow established safety protocols rigorously.
References
- 3-(Piperidin-4-yl)propanoic acid. PubChem, National Center for Biotechnology Information.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450). U.S. Department of Labor.
Sources
Personal protective equipment for handling 3-Piperidin-4-yl-propionic acid
An Expert Guide to Personal Protective Equipment for Handling 3-Piperidin-4-yl-propionic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. While compounds like this compound are fundamental building blocks, their safe management is paramount to protecting the health of our most valuable asset: our scientists. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling protocols required for this compound, ensuring a culture of safety and integrity in the laboratory.
Hazard Assessment: A Proactive Approach to Safety
Understanding the intrinsic hazards of a compound is the first step in designing a robust safety protocol. This compound, and structurally similar compounds, present several key risks that dictate our PPE choices. According to the Globally Harmonized System (GHS) classifications, the primary hazards are significant.[1][2]
The most critical hazard identified is the risk of serious eye damage (H318).[1][3] This is not merely an irritation; it implies a risk of irreversible damage upon contact. Additionally, the compound is classified as a skin irritant (H315) and may cause respiratory irritation (H335) if inhaled as a dust or aerosol.[2][4] These classifications are the empirical foundation upon which our safety protocols are built.
| Hazard Classification | GHS Hazard Statement | Primary Risk | Source |
| Serious Eye Damage | H318 | Causes serious eye damage | [1][3] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is chosen to mitigate a specific, identified risk. The overarching principle is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Eye and Face Protection
Given the H318 classification, standard safety glasses are insufficient. The potential for serious, irreversible eye damage necessitates a higher level of protection.
-
Mandatory: Chemical splash goggles that conform to ANSI Z.87.1 standards must be worn at all times when handling the compound.[5] Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne particulates compared to safety glasses.
-
Recommended: When there is a significant risk of splashing (e.g., when transferring large quantities or dissolving the solid), a face shield should be worn in addition to chemical splash goggles.[5][6] The face shield protects the entire face from corrosive splashes.
Hand Protection
To prevent skin irritation (H315), appropriate gloves are essential. The choice of glove material is critical for ensuring chemical resistance.
-
Mandatory: Chemical-resistant gloves, such as disposable nitrile gloves, are required.[5][6] Nitrile offers a good balance of chemical resistance, dexterity, and comfort for this class of compound.
-
Protocol: Gloves must be inspected for any signs of degradation or puncture before use. If contact with the chemical occurs, gloves should be removed immediately and replaced, followed by hand washing. Never reuse disposable gloves.
Body Protection
Protecting the skin extends beyond the hands. Accidental spills can contaminate personal clothing, leading to prolonged exposure.
-
Mandatory: A chemical-resistant lab coat must be worn and fully buttoned.[5]
-
Mandatory: Full-length pants and fully enclosed shoes, preferably made of a chemical-resistant material, are required to protect the legs and feet from spills.[5]
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the solid powder must be managed through engineering controls first.
-
Primary Control: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood.[5][7] This is the most effective way to prevent inhalation of the compound.
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[5][8]
Procedural Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. Adherence to this protocol minimizes the risk of exposure and cross-contamination.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, which must be within a chemical fume hood.[5]
-
Before starting, verify that the fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the hood to minimize traffic.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
When transferring the solid, use a spatula. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[5]
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures:
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.[5]
-
Place all contaminated disposable items into a dedicated, clearly labeled hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Emergency Protocols: Immediate and Effective Response
In the event of an exposure, a rapid and correct response is critical to mitigating harm.
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [3][4] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Waste Disposal: Completing the Safety Lifecycle
Proper disposal is a critical final step in the chemical handling process.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for solids.[5]
-
Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be placed in a sealed, properly labeled container and disposed of through your institution's environmental health and safety (EHS) office.[2] Do not pour down the drain.
By integrating this comprehensive understanding of hazards with meticulous handling procedures and robust emergency preparedness, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- PubChem. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806. [Link]
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]
- Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]
- DC Fine Chemicals.
- ABX - advanced biochemical compounds.
Sources
- 1. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. This compound | 1822-32-8 [amp.chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. crude.abx.de [crude.abx.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
